molecular formula C5H11NO3 B1515800 (R)-2-Amino-5-hydroxypentanoic acid CAS No. 6152-90-5

(R)-2-Amino-5-hydroxypentanoic acid

Cat. No.: B1515800
CAS No.: 6152-90-5
M. Wt: 133.15 g/mol
InChI Key: CZWARROQQFCFJB-SCSAIBSYSA-N
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Description

(R)-2-Amino-5-hydroxypentanoic acid, also known as D-5-hydroxynorvaline, is a non-proteinogenic amino acid of high interest in medicinal chemistry and neuroscience research. This compound belongs to the class of D-amino acids, which have been identified as crucial biomolecules with roles distinct from their L-enantiomer counterparts. D-amino acids are increasingly recognized not just as biomarkers for diseases but also as potential therapeutic agents and regulators of physiological functions . With the molecular formula C 5 H 11 NO 3 and a molecular weight of 133.15 g/mol, this compound is characterized by a chiral center and the presence of both amino and hydroxyl functional groups, making it a versatile building block for chemical synthesis . Its solid form has a documented high melting point of approximately 231.5 °C . The structural features of this compound position it as a candidate for the structural modification of larger molecules. The integration of amino acids into natural products and other compounds is a established strategy to improve water solubility, enhance metabolic stability, and modify pharmacological activity . The primary research value of this D-configuration enantiomer lies in the growing understanding of D-amino acids as key modulators of the central nervous system. Specific D-amino acids, such as D-serine and D-alanine, are well-established as endogenous co-agonists of the NMDA receptors (NMDARs), which are critical for synaptic plasticity, learning, and memory . Dysfunction of NMDARs is implicated in several neurological and psychiatric conditions, including schizophrenia and post-traumatic stress disorder (PTSD) . While the specific mechanism of action for this compound is an active area of investigation, its structural similarity to other neuroactive D-amino acids suggests potential for exploring novel pathways in receptor interaction and neurotransmission. Researchers may employ this chiral compound as a critical tool to probe metabolic pathways involving D-amino acid oxidase (DAAO) or to develop novel peptidomimetics with enhanced stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWARROQQFCFJB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-90-5
Record name Pentahomoserine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTAHOMOSERINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOX8K1I2YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-5-hydroxypentanoic acid, also known as D-Hydroxylysin or 5-Hydroxy-D-norvaline, is a non-proteinogenic D-amino acid. Its structure, featuring a hydroxyl group on the side chain, suggests potential for unique chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, details relevant experimental protocols for its characterization, and explores its potential biological significance in the context of D-amino acids.

While specific experimentally determined quantitative data for this particular molecule is limited in publicly available literature, this guide furnishes predicted values and outlines the established methodologies for their experimental determination.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that many of the quantitative values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃--INVALID-LINK--
Molecular Weight 133.15 g/mol --INVALID-LINK--
IUPAC Name (2R)-2-amino-5-hydroxypentanoic acid--INVALID-LINK--
Synonyms D-Hydroxylysin, 5-Hydroxy-D-norvaline
CAS Number 6152-90-5
Physical State Solid (Predicted)
Melting Point Not available (Experimental)
Boiling Point 306.1 ± 37.0 °C (Predicted)
Density 1.241 ± 0.06 g/cm³ (Predicted)
pKa (acidic) 2.51 ± 0.24 (Predicted)
pKa (basic) Not available (Experimental)
Solubility in Water Not available (Experimental)
Specific Rotation [α]D Not available (Experimental)

Experimental Protocols

This section details the standard experimental methodologies for determining the key chemical properties of amino acids like this compound.

Determination of pKa Values by Titration

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups are critical for understanding the ionization state of the amino acid at different pH values.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

  • Initial pH Adjustment: Adjust the pH of the solution to a low value (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • pH Measurement: After each addition of the base, record the pH of the solution using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

G cluster_0 Titration Setup cluster_1 Procedure cluster_2 Data Analysis Sample Amino Acid Solution (Known Concentration) Add_Base Add Increments of NaOH Sample->Add_Base Titrate Titrant Standard NaOH Solution pH_Meter Calibrated pH Meter Record_pH Record pH Add_Base->Record_pH Plot_Curve Plot pH vs. Equivalents of NaOH Record_pH->Plot_Curve Determine_pKa Identify Midpoints of Buffering Regions (pKa values) Plot_Curve->Determine_pKa

Figure 1: Workflow for the determination of pKa values by titration.

Determination of Solubility

The solubility of an amino acid in various solvents is a fundamental physical property.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Solvent Evaporation: Evaporate the solvent from the withdrawn sample completely.

  • Mass Determination: Accurately weigh the remaining solid residue.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

Determination of Melting Point

The melting point is a key indicator of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: Finely powder the crystalline this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring it is well-compacted at the sealed end.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point. A narrow melting range typically indicates a high degree of purity.

Determination of Specific Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic property.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent.

  • Polarimeter Setup: Use a polarimeter with a monochromatic light source (typically the sodium D-line, 589 nm).

  • Measurement: Fill the polarimeter sample tube of a known path length (l, in decimeters) with the solution.

  • Observed Rotation: Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c)

Potential Biological Significance and Signaling Pathways

While direct involvement of this compound in specific signaling pathways has not been extensively documented, its identity as a D-amino acid places it within a class of molecules with emerging biological roles.

Historically, L-amino acids were considered the exclusive building blocks of proteins in higher organisms. However, D-amino acids are now recognized to be present and functional in mammals, including in the central nervous system. D-serine and D-aspartate, for example, act as neurotransmitters and neuromodulators.

The structural similarity of this compound to hydroxylysine, a component of collagen, is also noteworthy. Hydroxylysine is formed by the post-translational modification of lysine and is crucial for the stability of collagen helices and as a site for glycosylation. While D-Hydroxylysin is not incorporated into collagen, its potential to interact with enzymes involved in collagen metabolism or other biological pathways warrants investigation.

Given the growing understanding of the diverse roles of D-amino acids in cellular signaling, it is plausible that this compound could function as a signaling molecule, a metabolic intermediate, or a modulator of enzymatic activity. Further research is required to elucidate its specific biological functions.

G cluster_0 Potential Roles of D-Amino Acids in Signaling DAA D-Amino Acid (this compound) Receptor Cell Surface Receptor (e.g., NMDA Receptor) DAA->Receptor Binds to Enzyme Enzyme Modulation DAA->Enzyme Modulates Activity Metabolism Metabolic Pathway Intermediate DAA->Metabolism Acts as Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) Enzyme->Cellular_Response Influences Metabolism->Cellular_Response Contributes to Signal_Transduction->Cellular_Response

Figure 2: Generalized schematic of potential D-amino acid involvement in cellular signaling.

Conclusion

This compound is a chiral non-proteinogenic amino acid with potential for interesting chemical and biological properties. While predicted data offers a preliminary understanding, a comprehensive characterization requires rigorous experimental determination of its physicochemical properties. The experimental protocols outlined in this guide provide a framework for researchers to obtain this crucial data. Future investigations into the biological role of this and other D-amino acids are likely to uncover novel functions and may present new opportunities for drug development and a deeper understanding of cellular processes.

Physicochemical Characteristics of 5-hydroxy-L-norvaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-L-norvaline is a non-proteinogenic amino acid, a derivative of L-norvaline, which has garnered interest in the scientific community for its potential biological activities. As an analog of other bioactive amino acids, it is a subject of investigation for its role in various physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 5-hydroxy-L-norvaline, and explores its potential biological significance.

Physicochemical Properties

5-hydroxy-L-norvaline is a white solid with the molecular formula C₅H₁₁NO₃.[1] Key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, calculated values provide useful estimates for research purposes.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃-
Molecular Weight 133.147 g/mol [1]
Melting Point 224 °C (L-enantiomer)[1]
logP (calculated) -3.3VietMedix
logS (calculated) 0.3VietMedix
pKa (strongest acidic, calculated) 2.36VietMedix
pKa (strongest basic, calculated) 9.22VietMedix
Polar Surface Area (PSA) 83.55 ŲChemsrc
Refractivity (calculated) 31.55 m³·mol⁻¹VietMedix
Polarizability (calculated) 13.48 ųVietMedix
Rotatable Bond Count 4VietMedix

Synthesis and Purification

An efficient method for the preparation of (S)-5-hydroxynorvaline involves the use of L-glutamic acid as a starting material.[2] This synthetic route includes the simultaneous protection of the α-amino and α-carboxyl groups to form a boroxazolidone intermediate, which is then selectively reduced.[2]

Experimental Protocol: Synthesis of (S)-5-hydroxynorvaline from L-glutamic Acid

Materials:

  • L-glutamic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dowex 50WX8-200 resin[2]

  • 80% Acetonitrile in water[2]

Procedure:

  • Protection: L-glutamic acid is reacted with a suitable borane reagent in anhydrous THF to form the boroxazolidone derivative. This step protects both the alpha-amino and alpha-carboxyl groups.

  • Reduction: The γ-carboxyl group of the boroxazolidone intermediate is selectively reduced using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

  • Deprotection and Purification: The protecting group is removed under aqueous conditions. The resulting crude 5-hydroxy-L-norvaline is then purified using anion-exchange chromatography.[2] The reaction mixture is passed through a Dowex 50WX8-200 column and eluted with 80% acetonitrile.[2] Fractions are collected and analyzed for the presence of the desired product.

SynthesisWorkflow Synthesis Workflow of 5-hydroxy-L-norvaline A L-Glutamic Acid B Boroxazolidone Intermediate (Protection) A->B Borane reagent, THF C Selective Reduction of γ-carboxyl group B->C BH3-THF D Crude 5-hydroxy-L-norvaline (Deprotection) C->D Aqueous workup E Purified 5-hydroxy-L-norvaline D->E Anion-Exchange Chromatography (Dowex 50WX8-200, 80% ACN)

Synthesis of 5-hydroxy-L-norvaline.

Analytical Methods

The characterization and quantification of 5-hydroxy-L-norvaline can be achieved through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of 5-hydroxy-L-norvaline. The presence of amino and carboxyl groups allows for derivatization to enhance detection by UV or fluorescence detectors. The identity of the synthetic compound has been confirmed to be identical to the natural maize metabolite using HPLC analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts for 5-hydroxy-L-norvaline:

ProtonPredicted Chemical Shift (ppm)
H-2 (α-H)3.5 - 3.8
H-31.6 - 1.8
H-41.5 - 1.7
H-53.6 - 3.9
OHVariable
NH₂Variable
COOHVariable

Experimental ¹H NMR Data for L-norvaline (in D₂O): [3]

ProtonChemical Shift (ppm)Multiplicity
H-2 (α-H)3.74t
H-31.83m
H-41.40m
H-5 (CH₃)0.95t

Predicted ¹³C NMR Chemical Shifts for 5-hydroxy-L-norvaline:

CarbonPredicted Chemical Shift (ppm)
C-1 (COOH)175 - 180
C-2 (α-C)55 - 60
C-328 - 33
C-430 - 35
C-560 - 65
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of 5-hydroxy-L-norvaline. The structure of the maize metabolite was confirmed by MS spectra.[2] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern would be expected to show losses of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).

Biological Activity and Signaling Pathways

While research on the specific biological activities of 5-hydroxy-L-norvaline is ongoing, its structural similarity to L-norvaline suggests potential roles in pathways regulated by this amino acid. L-norvaline is a known inhibitor of the enzyme arginase.[4][5]

Arginase Inhibition and Nitric Oxide (NO) Pathway

Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[4][5] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. Some evidence suggests that 5-hydroxynorvaline may also possess blood pressure-lowering effects, which could be mediated through the NO pathway.[6]

ArginaseInhibition Potential Mechanism of Action via Arginase Inhibition cluster_0 Cellular Environment L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Inhibitor 5-hydroxy-L-norvaline (potential inhibitor) Inhibitor->Arginase Inhibits

Potential arginase inhibition by 5-hydroxy-L-norvaline.
Neuroprotective Effects

L-norvaline has demonstrated neuroprotective effects in animal models of Alzheimer's disease, where it has been shown to reduce β-amyloid plaques and suppress neuroinflammation.[4] Given its structural similarity, 5-hydroxy-L-norvaline may be a candidate for investigation into similar neuroprotective roles.

Applications in Drug Development and Research

The potential of 5-hydroxy-L-norvaline as a modulator of the L-arginine-NO pathway makes it an interesting molecule for drug development, particularly in the areas of cardiovascular disease and neurodegenerative disorders. As a research tool, it can be used to probe the structure and function of enzymes involved in amino acid metabolism.

Conclusion

5-hydroxy-L-norvaline is a non-proteinogenic amino acid with intriguing potential stemming from its structural relationship to L-norvaline. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, the available information suggests it is a valuable target for further research. The synthetic route from L-glutamic acid provides a reliable method for obtaining this compound for investigational purposes. Future studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Elucidation of the (R)-2-Amino-5-hydroxypentanoic Acid Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-hydroxypentanoic acid, also known as (R)-5-hydroxynorvaline, is a non-proteinogenic amino acid with emerging significance in chemical synthesis and biological processes. A comprehensive understanding of its three-dimensional structure is paramount for its application in drug design and development. This technical guide provides a detailed overview of the structural elucidation of this compound, compiling its known structural and physicochemical properties. While specific experimental spectroscopic data for the isolated (R)-enantiomer remains elusive in publicly accessible literature, this guide outlines the standard experimental protocols and expected data for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, its recently identified role in plant defense signaling pathways is presented.

Chemical Structure and Properties

This compound is a chiral molecule with the chemical formula C₅H₁₁NO₃.[1][2][3] Its structure consists of a five-carbon pentanoic acid backbone with an amino group at the α-carbon (C2) and a hydroxyl group at the δ-carbon (C5). The stereochemistry at the α-carbon is designated as (R), dictating a specific three-dimensional arrangement of the substituents.

Key Identifiers and Physicochemical Properties:

PropertyValueReference
IUPAC Name (2R)-2-Amino-5-hydroxypentanoic acid--INVALID-LINK--
Synonyms (R)-5-Hydroxynorvaline, D-5-Hydroxynorvaline--INVALID-LINK--
Molecular Formula C₅H₁₁NO₃[1][2][3]
Molecular Weight 133.15 g/mol [1][2][3]
CAS Number 6152-90-5--INVALID-LINK--
InChI Key CZWARROQQFCFJB-BYPYZUCNSA-N--INVALID-LINK--
SMILES N--INVALID-LINK--C(O)=O--INVALID-LINK--

Structural Diagram:

Caption: 2D structure of this compound.

Experimental Protocols for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Sample Preparation

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

  • Objective: To identify the number of unique proton environments and their connectivity.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

  • Expected Data: The ¹H NMR spectrum is expected to show distinct signals for the protons at C2, C3, C4, and C5, with characteristic chemical shifts and coupling patterns (multiplicities) that reveal their neighboring protons. The hydroxyl and amino protons may be observable in a non-deuterated solvent like DMSO-d₆.

2.1.3. ¹³C NMR Spectroscopy

  • Objective: To determine the number of unique carbon environments.

  • Instrument: 125 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

  • Expected Data: The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment (e.g., carboxyl, C-N, C-O, and aliphatic carbons).

NMR Analysis Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter H1_NMR 1H NMR filter->H1_NMR C13_NMR 13C NMR filter->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process interpret Interpret Chemical Shifts, Coupling Constants, and Multiplicities process->interpret structure Propose Structure interpret->structure

Caption: General workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.2.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 10-100 pmol/µL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

2.2.2. Electrospray Ionization (ESI) Mass Spectrometry

  • Objective: To determine the accurate mass of the molecule and study its fragmentation.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used for amino acids to observe the protonated molecule [M+H]⁺.

  • Parameters:

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 200-350 °C.

  • Expected Data:

    • Full Scan MS: A prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 134.0812.

    • Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic daughter ions, providing structural information. Expected fragments would arise from the loss of water (H₂O), ammonia (NH₃), and cleavage of the carbon-carbon backbone.

Mass Spectrometry Analysis Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Solvent Mixture esi Electrospray Ionization dissolve->esi ms Full Scan MS esi->ms msms Tandem MS (MS/MS) ms->msms mass Determine Accurate Mass of [M+H]+ ms->mass frag Analyze Fragmentation Pattern msms->frag confirm Confirm Molecular Formula and Structure mass->confirm frag->confirm

Caption: General workflow for ESI-MS based structure confirmation.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

2.3.1. Crystallization

  • Prepare a supersaturated solution of this compound in a suitable solvent or solvent mixture (e.g., water, ethanol-water).

  • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to induce crystal growth.

  • The goal is to obtain single, well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).

2.3.2. Data Collection and Structure Solution

  • Mount a suitable crystal on a goniometer.

  • Expose the crystal to a monochromatic X-ray beam.

  • Collect the diffraction data as the crystal is rotated.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to determine the electron density map.

  • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

X-ray Crystallography Workflow:

G crystal Crystallization diffraction X-ray Diffraction Data Collection crystal->diffraction solve Structure Solution diffraction->solve refine Structure Refinement solve->refine structure Final 3D Structure refine->structure G herbivory Herbivory jasmonate Jasmonate Signaling Pathway Activation herbivory->jasmonate hydroxynorvaline 5-Hydroxynorvaline Accumulation jasmonate->hydroxynorvaline defense Plant Defense Response hydroxynorvaline->defense

References

Spectroscopic Analysis of L-Pentahomoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for L-Pentahomoserine, also known as (2S)-2-amino-5-hydroxypentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural characterization of this amino acid. This document presents both ¹H and ¹³C NMR data in clearly structured tables, outlines a general experimental protocol for data acquisition, and includes a workflow diagram for NMR data analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of L-Pentahomoserine, acquired in water, reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Atom Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-23.75Triplet6.2
H-31.85-1.95Multiplet
H-41.55-1.65Multiplet
H-53.60Triplet6.4

¹³C NMR Spectroscopic Data

Atom Predicted Chemical Shift (ppm)
C-1 (COOH)175.5
C-2 (CH-NH₂)55.8
C-3 (CH₂)30.2
C-4 (CH₂)28.7
C-5 (CH₂-OH)61.9

Experimental Protocols

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of amino acids such as L-Pentahomoserine in an aqueous solution. This protocol is based on standard laboratory practices for NMR analysis.

Sample Preparation

  • Dissolution: A sample of L-Pentahomoserine (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from ¹H in water.[1]

  • Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added to the solution. The internal standard serves as a reference for the chemical shifts (0 ppm).

  • pH Adjustment: The pH of the sample can be adjusted using dilute solutions of DCl or NaOD in D₂O to study the effect of protonation on the chemical shifts.

  • Transfer to NMR Tube: The final solution is transferred to a 5 mm NMR tube. It is important to ensure the sample is free of any particulate matter, which can be achieved by filtering the sample if necessary.[1]

NMR Data Acquisition

  • Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

    • Acquisition time: 2-4 seconds

    • Pulse width: Calibrated 90° pulse

    • Solvent suppression: A presaturation sequence is used to suppress the residual HOD signal.

  • ¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Key parameters include:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard.

  • Integration and Analysis: The peaks are integrated to determine the relative ratios of protons, and the multiplicities and coupling constants are analyzed to elucidate the structure.

NMR Data Analysis Workflow

The process of acquiring and analyzing NMR data follows a structured workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps involved.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample L-Pentahomoserine Sample Dissolve Dissolve in D₂O with Internal Standard Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H FID Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C FID Spectrometer->Acquire_13C FT Fourier Transformation Acquire_1H->FT Acquire_13C->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Peak Integration & Analysis Referencing->Integration Assignment Structural Assignment Integration->Assignment Report Final Report Assignment->Report

Caption: Workflow for NMR data acquisition and analysis of L-Pentahomoserine.

References

The Natural Occurrence of (R)-2-Amino-5-hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-hydroxypentanoic acid, also known as 5-hydroxy-L-norvaline, is a non-proteinogenic amino acid with documented natural occurrence in both the plant and bacterial kingdoms. This technical guide provides a comprehensive overview of its known natural sources, biosynthetic pathways, and potential biological activities. Detailed methodologies for its isolation, identification, and quantification are presented, along with an exploration of its potential role in cellular signaling pathways, drawing parallels with its structural analog, L-norvaline. This document aims to serve as a foundational resource for researchers interested in the further study and potential applications of this unique amino acid.

Natural Occurrence

This compound has been identified in a limited but diverse range of organisms, suggesting specific physiological or ecological roles.

In Plants

The most well-documented natural source of 5-hydroxy-L-norvaline is maize (Zea mays). Its accumulation in maize leaves is significantly induced by various biotic and abiotic stressors, including herbivory by aphids (Rhopalosiphum maidis) and caterpillars (Spodoptera exigua), as well as by drought stress.[1][2] The concentration of 5-hydroxy-L-norvaline is highest in the above-ground vegetative tissues, but it is also detectable in roots and dry seeds.[1][2] The induction by herbivory and its negative impact on aphid reproduction when added to their diet suggest a role for this amino acid in plant defense.[1][2]

In Bacteria

5-Hydroxy-L-norvaline has been identified in the culture fluids of pyridoxine-starved auxotrophs of Escherichia coli B.[3][4] Its production appears to be a secondary metabolic event triggered by pyridoxine (vitamin B6) deficiency.[3][4] The quantities produced under these conditions are comparable to those of common protein amino acids.[3][4]

Table 1: Documented Natural Sources of this compound

KingdomSpeciesTissue/ConditionRole/Significance
PlantaeZea mays (Maize)Leaves, Stems, Roots, SeedsInduced by herbivory and abiotic stress; likely involved in plant defense.
BacteriaEscherichia coli B (pyridoxine auxotroph)Culture fluidProduced under pyridoxine starvation; a secondary metabolite.

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, studies in maize provide significant insights into its precursors and final biosynthetic step.

Isotope labeling experiments have demonstrated that the nitrogen atom of 5-hydroxy-L-norvaline is derived from glutamine and glutamate.[5] This suggests that these common amino acids serve as the primary nitrogen donors. The final step in the biosynthesis is likely the transamination of 5-hydroxy-2-oxobutanoate to yield 5-hydroxy-L-norvaline.[5]

Biosynthesis Glutamine Glutamine Transaminase Transaminase Glutamine->Transaminase Nitrogen Donor Glutamate Glutamate Glutamate->Transaminase Nitrogen Donor Precursor Unknown Precursor(s) Oxobutanoate 5-hydroxy-2-oxobutanoate Precursor->Oxobutanoate Metabolic Steps Oxobutanoate->Transaminase HNV (R)-2-Amino-5- hydroxypentanoic acid Transaminase->HNV

Figure 1: Proposed final steps in the biosynthesis of this compound in maize.

Experimental Protocols

Isolation and Purification from Bacterial Culture

This protocol is a hypothetical reconstruction based on general methods for amino acid isolation from microbial cultures.

  • Culture Growth: Grow pyridoxine-auxotrophic E. coli B in a defined minimal medium with limiting concentrations of pyridoxine to induce the production of 5-hydroxy-L-norvaline.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Supernatant Fractionation:

    • Pass the supernatant through a cation-exchange chromatography column (e.g., Dowex 50W-X8).

    • Wash the column with deionized water to remove neutral and anionic compounds.

    • Elute the amino acid fraction with a solution of 2 M ammonium hydroxide.

  • Further Purification:

    • Concentrate the amino acid fraction under reduced pressure.

    • Apply the concentrated sample to a preparative reversed-phase HPLC column.

    • Elute with a gradient of water and acetonitrile.

    • Collect fractions and monitor for the presence of the target compound using analytical HPLC or mass spectrometry.

  • Verification: Confirm the identity of the purified compound using NMR spectroscopy and high-resolution mass spectrometry.

Isolation_Workflow Start Bacterial Culture Supernatant CationExchange Cation-Exchange Chromatography Start->CationExchange Wash Wash with H2O CationExchange->Wash Elution Elute with NH4OH CationExchange->Elution Concentration Concentration Elution->Concentration RPHPLC Reversed-Phase HPLC Concentration->RPHPLC FractionCollection Fraction Collection RPHPLC->FractionCollection Analysis Analysis (HPLC/MS) FractionCollection->Analysis Purified Purified (R)-2-Amino-5- hydroxypentanoic acid Analysis->Purified

Figure 2: General workflow for the isolation of this compound from bacterial culture.
Identification and Quantification by HPLC-MS/MS

This protocol is based on standard methods for amino acid analysis in biological samples.

  • Sample Preparation:

    • For plant tissue, homogenize in a solution of 80% methanol.

    • For bacterial culture supernatant, use directly after filtering.

    • Centrifuge the homogenate to pellet debris.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization (Optional but Recommended for Improved Chromatography):

    • Derivatize the sample with a suitable agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M+H]⁺ for the derivatized or underivatized compound.

    • Product Ions (m/z): Determine characteristic fragment ions by infusing a pure standard.

  • Quantification:

    • Generate a standard curve using a synthesized and purified standard of this compound.

    • Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into all samples and standards for accurate quantification.

Table 2: Hypothetical MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound134.086116.076 (Loss of H₂O)88.081 (Loss of COOH and H)
AQC-derivatized304.129171.065 (AQC fragment)116.076
FMOC-derivatized356.149179.081 (FMOC fragment)134.086

Note: These are predicted values and must be empirically determined.

Potential Signaling Pathways

There is currently no direct evidence for the involvement of this compound in specific signaling pathways. However, its structural similarity to L-norvaline, a known inhibitor of the enzyme arginase, provides a strong basis for hypothesizing its potential biological activities.[6][7][8][9][10]

Arginase Inhibition and Nitric Oxide (NO) Signaling

L-norvaline inhibits arginase, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[10] By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[8][10][11] It is plausible that this compound could also act as an arginase inhibitor. The presence of the hydroxyl group may alter its binding affinity and inhibitory potency compared to L-norvaline.

NO_Signaling Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Arginase Arginase Arginine->Arginase NO Nitric Oxide (NO) NOS->NO Ornithine Ornithine + Urea Arginase->Ornithine HNV (R)-2-Amino-5- hydroxypentanoic acid (Hypothetical) HNV->Arginase Inhibition?

References

Unraveling the Synthesis of 5-Hydroxy-L-norvaline: A Hypothetical Biosynthetic Pathway and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-L-norvaline is a non-proteinogenic amino acid with potential applications in pharmaceutical development and as a biochemical probe. However, its natural biosynthetic pathway has not been fully elucidated. This technical guide presents a scientifically plausible, hypothetical three-step enzymatic pathway for the de novo synthesis of 5-hydroxy-L-norvaline. Drawing upon established principles of metabolic pathways and analogous enzymatic reactions, this document provides a comprehensive overview of the proposed synthesis, including the precursor molecules, key intermediates, and enzyme classes likely involved. To facilitate further research and experimental design, this guide includes quantitative data from analogous enzyme systems, detailed experimental protocols for key reaction types, and visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthesis Pathway of 5-Hydroxy-L-norvaline

The biosynthesis of 5-hydroxy-L-norvaline is proposed to occur via a three-step pathway commencing with precursors from central carbon metabolism. This hypothetical pathway is constructed based on the known biochemistry of α-keto acid synthesis, hydroxylation reactions, and amino acid transamination. The three key enzymatic steps are:

  • Condensation: The pathway is initiated by the condensation of propionyl-CoA and glyoxylate to form the C5 α-keto acid intermediate, 2-keto-4-hydroxypentanoate. This reaction is analogous to the action of malate synthase in the glyoxylate cycle.

  • Hydroxylation: The intermediate from the first step is then hydroxylated at the C5 position to yield 5-hydroxy-2-oxopentanoate. This step is likely catalyzed by a hydroxylase, such as a member of the alkane monooxygenase or cytochrome P450 families.

  • Transamination: In the final step, the keto group of 5-hydroxy-2-oxopentanoate is converted to an amino group through a transamination reaction, yielding the final product, 5-hydroxy-L-norvaline. This reaction requires a transaminase (aminotransferase) and an amino donor, typically L-glutamate.

A diagram of this proposed pathway is presented below.

Biosynthesis of 5-hydroxy-L-norvaline Propionyl-CoA Propionyl-CoA 2-Keto-4-hydroxypentanoate 2-Keto-4-hydroxypentanoate Propionyl-CoA->2-Keto-4-hydroxypentanoate Synthase-like Enzyme Glyoxylate Glyoxylate Glyoxylate->2-Keto-4-hydroxypentanoate 5-Hydroxy-2-oxopentanoate 5-Hydroxy-2-oxopentanoate 2-Keto-4-hydroxypentanoate->5-Hydroxy-2-oxopentanoate Hydroxylase 5-Hydroxy-L-norvaline 5-Hydroxy-L-norvaline 5-Hydroxy-2-oxopentanoate->5-Hydroxy-L-norvaline Aminotransferase alpha-Ketoglutarate alpha-Ketoglutarate 5-Hydroxy-L-norvaline->alpha-Ketoglutarate L-Glutamate L-Glutamate L-Glutamate->5-Hydroxy-L-norvaline

A hypothetical three-step biosynthesis pathway for 5-hydroxy-L-norvaline.

Quantitative Data from Analogous Enzyme Systems

Direct quantitative data for the enzymes in the proposed 5-hydroxy-L-norvaline pathway is not available. The following tables summarize kinetic parameters for well-characterized enzymes that catalyze analogous reactions, providing a baseline for expected enzymatic efficiencies.

Table 1: Kinetic Parameters of Analogous Synthase Enzymes

EnzymeSource OrganismSubstratesKmSpecific Activity (U/mg)
Malyl-CoA Lyase (Mcl1)Rhodobacter sphaeroidesAcetyl-CoA0.07 mM3-4 fold higher than cleavage
Glyoxylate3.1 mM
Propionyl-CoA0.2 mM
Citrate SynthaseEscherichia coliAcetyl-CoA50 µM110
Oxaloacetate5 µM

Table 2: Substrate Range of Analogous Hydroxylase Enzymes

EnzymeSource OrganismSubstrate Range
Alkane Monooxygenase (AlkB)Pseudomonas putida GPo1C5 to C12 alkanes
Alkane Monooxygenase (AlkB1)Pseudomonas aeruginosa ATCC 33988n-C12 to n-C16 alkanes
Alkane Monooxygenase (AlkB2)Pseudomonas aeruginosa ATCC 33988n-C8 to n-C16 alkanes
Cytochrome P450 (TxtC)Streptomyces scabieiAliphatic and aromatic C-H bonds

Table 3: Kinetic Parameters of Analogous Aminotransferase Enzymes

EnzymeSource OrganismSubstratesKmkcat (s-1)
Aspartate AminotransferaseEscherichia coliAspartate1.8 mM1800
α-Ketoglutarate0.1 mM
Aromatic Aminotransferase IPyrococcus furiosusPhenylalanine0.4 mM120
α-Ketoglutarate0.3 mM
D-Amino Acid Aminotransferase (mutant)Saccharothrix sp.D-Alanine2.5 mM2.5
α-Ketoglutarate1.0 mM

Experimental Protocols for Key Experiments

The following sections provide detailed methodologies for assays that can be adapted to characterize the enzymes of the proposed 5-hydroxy-L-norvaline biosynthesis pathway.

Protocol for Synthase Activity Assay (Adapted from Citrate Synthase Assay)

This protocol describes a colorimetric assay to determine the activity of a synthase that condenses an acyl-CoA with an α-keto acid. The assay measures the release of free coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Propionyl-CoA (10 mM)

  • Glyoxylate (10 mM)

  • DTNB (10 mM in ethanol)

  • Purified synthase enzyme solution

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 150 µL of 100 mM Tris-HCl, pH 8.0

    • 20 µL of 10 mM DTNB

    • 10 µL of 10 mM propionyl-CoA

    • 10 µL of purified enzyme solution

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 10 mM glyoxylate to each well.

  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • A blank reaction without the enzyme or without one of the substrates should be run as a control.

  • Enzyme activity can be calculated using the molar extinction coefficient of the DTNB product (14,150 M-1cm-1).

Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix_Reagents Prepare reaction mix in 96-well plate (Buffer, DTNB, Propionyl-CoA, Enzyme) Incubate Incubate at optimal temperature (5 min) Mix_Reagents->Incubate Initiate Initiate reaction with Glyoxylate Incubate->Initiate Measure Measure absorbance at 412 nm (10 min) Initiate->Measure Plot_Data Plot Absorbance vs. Time Measure->Plot_Data Calculate_Rate Determine reaction rate from linear slope Plot_Data->Calculate_Rate Calculate_Activity Calculate specific activity Calculate_Rate->Calculate_Activity

Workflow for a colorimetric synthase activity assay.
Protocol for Hydroxylase Activity Assay (Adapted from Phenylalanine Hydroxylase Assay)

This protocol describes a method to determine the activity of a hydroxylase enzyme by quantifying the consumption of a cofactor (e.g., NADH or NADPH) or by direct measurement of the hydroxylated product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Phosphate buffer (50 mM, pH 7.4)

  • 2-Keto-4-hydroxypentanoate (10 mM)

  • NADPH (10 mM)

  • FAD (1 mM)

  • Purified hydroxylase enzyme solution

  • Perchloric acid (0.1 M)

  • HPLC system with a C18 column and UV or fluorescence detector

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 µL of 50 mM phosphate buffer, pH 7.4

    • 10 µL of 10 mM 2-keto-4-hydroxypentanoate

    • 10 µL of 10 mM NADPH

    • 5 µL of 1 mM FAD

    • 10 µL of purified hydroxylase enzyme solution

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding 20 µL of 0.1 M perchloric acid.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject an aliquot of the supernatant onto a C18 HPLC column.

  • Separate the substrate and product using an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

  • Detect the product (5-hydroxy-2-oxopentanoate) using a UV detector (e.g., at 210 nm) or a more specific detector if the product has a unique chromophore or fluorophore.

  • Quantify the product by comparing the peak area to a standard curve of the synthesized 5-hydroxy-2-oxopentanoate.

Hydroxylase_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_incubation_termination Incubation and Termination cluster_hplc_analysis HPLC Analysis Prepare_Mix Prepare reaction mixture (Buffer, Substrate, Cofactors, Enzyme) Incubate_Reaction Incubate at optimal temperature (e.g., 30 min) Prepare_Mix->Incubate_Reaction Terminate_Reaction Terminate with perchloric acid Incubate_Reaction->Terminate_Reaction Centrifuge Centrifuge to remove protein Terminate_Reaction->Centrifuge Inject_Sample Inject supernatant onto HPLC Centrifuge->Inject_Sample Separate_Compounds Separate substrate and product Inject_Sample->Separate_Compounds Detect_Product Detect and quantify product Separate_Compounds->Detect_Product

Workflow for a hydroxylase activity assay using HPLC.
Protocol for Aminotransferase Activity Assay (Adapted from Alanine Aminotransferase Assay)

This protocol describes a coupled enzyme assay to determine the activity of an aminotransferase. The production of the α-keto acid product (in this case, α-ketoglutarate) is coupled to a dehydrogenase reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • 5-Hydroxy-2-oxopentanoate (50 mM)

  • L-Glutamate (200 mM)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • NADH (10 mM)

  • Lactate dehydrogenase (LDH) (1000 units/mL)

  • Purified aminotransferase enzyme solution

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well UV-transparent plate containing:

    • 140 µL of 100 mM Tris-HCl, pH 7.5

    • 10 µL of 1 mM PLP

    • 10 µL of 10 mM NADH

    • 5 µL of LDH (1000 U/mL)

    • 10 µL of 200 mM L-glutamate (as the amino donor)

    • 10 µL of purified aminotransferase enzyme solution

  • Incubate the plate at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding 15 µL of 50 mM 5-hydroxy-2-oxopentanoate.

  • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • A blank reaction without the enzyme or the keto-acid substrate should be run as a control.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

Aminotransferase_Assay_Workflow cluster_prep_at Preparation cluster_reaction_at Reaction cluster_analysis_at Analysis Mix_Reagents_AT Prepare reaction mix in UV-plate (Buffer, PLP, NADH, LDH, L-Glutamate, Enzyme) Incubate_AT Incubate at optimal temperature (5 min) Mix_Reagents_AT->Incubate_AT Initiate_AT Initiate reaction with 5-hydroxy-2-oxopentanoate Incubate_AT->Initiate_AT Measure_AT Measure absorbance at 340 nm (15 min) Initiate_AT->Measure_AT Plot_Data_AT Plot Absorbance vs. Time Measure_AT->Plot_Data_AT Calculate_Rate_AT Determine reaction rate from linear slope Plot_Data_AT->Calculate_Rate_AT Calculate_Activity_AT Calculate specific activity Calculate_Rate_AT->Calculate_Activity_AT

Workflow for a coupled aminotransferase activity assay.

Conclusion

The proposed biosynthetic pathway for 5-hydroxy-L-norvaline provides a robust framework for future research aimed at identifying and characterizing the enzymes responsible for its synthesis in nature. The quantitative data from analogous systems and the detailed experimental protocols presented in this guide offer valuable resources for researchers to design and execute experiments to validate this hypothetical pathway. Elucidation of the complete biosynthetic route will not only advance our fundamental understanding of microbial and plant metabolism but also pave the way for the biotechnological production of this and other valuable non-proteinogenic amino acids for applications in medicine and industry.

CAS number and molecular weight of 5-hydroxy-L-norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available physicochemical data for 5-hydroxy-L-norvaline, a derivative of the amino acid L-norvaline. This document is intended for researchers, scientists, and professionals in drug development who require accurate, foundational information on this compound.

Core Physicochemical Data

5-hydroxy-L-norvaline, also known by its systematic name (2S)-2-amino-5-hydroxypentanoic acid, is a distinct chemical entity.[1] The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

ParameterValueSource
CAS Number 6152-89-2[2][3][4]
Molecular Weight 133.15 g/mol [1][3]
Molecular Formula C5H11NO3[1][3]

Experimental and Biological Data Notice

The scientific community's focus has been more directed towards its parent compound, L-norvaline. While structurally related, it is crucial to emphasize that the biological activities and mechanisms of action of L-norvaline cannot be directly extrapolated to 5-hydroxy-L-norvaline without dedicated experimental validation.

Research Context: The Parent Compound, L-Norvaline

To provide a broader context for researchers interested in 5-hydroxy-L-norvaline, this section briefly outlines the known biological activities of L-norvaline. This information is presented for contextual purposes only and should not be interpreted as being representative of 5-hydroxy-L-norvaline.

L-norvaline is recognized primarily as an inhibitor of the enzyme arginase.[5][6] Arginase inhibition can lead to an increase in the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Consequently, this can enhance the production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and immune responses.[5]

Due to its role as an arginase inhibitor, L-norvaline has been investigated for its potential therapeutic effects in conditions associated with endothelial dysfunction and reduced NO bioavailability, such as hypertension. Studies have also explored its neuroprotective potential, particularly in the context of Alzheimer's disease, where it has been shown to reduce amyloid-beta deposition and neuroinflammation in animal models.[7]

The primary signaling pathway influenced by L-norvaline is depicted in the diagram below, illustrating its mechanism as an arginase inhibitor.

L_Norvaline_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate L_Citrulline_NO L-Citrulline + Nitric Oxide (NO) Physiological_Effects Vasodilation, Neuroprotection, Immune Response L_Citrulline_NO->Physiological_Effects Leads to NOS->L_Citrulline_NO Produces Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Produces L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-2-Amino-5-hydroxypentanoic acid from L-glutamate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed synthetic protocol for the preparation of (R)-2-Amino-5-hydroxypentanoic acid, a valuable chiral building block in drug development, starting from the readily available and inexpensive chiral pool precursor, L-glutamate. The synthesis involves a multi-step sequence including protection of the functional groups of L-glutamate, selective reduction of the side-chain carboxylic acid, and a key stereochemical inversion of the α-carbon center. This application note is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are important chiral synthons for the preparation of a variety of biologically active molecules. The use of naturally occurring L-amino acids as starting materials, a strategy known as chiral pool synthesis, is an efficient and cost-effective approach to access enantiomerically pure compounds.[1][2][3] L-glutamate, an abundant and inexpensive amino acid, serves as an excellent starting point for the synthesis of various chiral molecules.[4] This protocol details a plausible and practical synthetic route to obtain this compound from L-glutamate, with a critical step involving the inversion of the stereochemistry at the α-carbon.

Synthetic Strategy

The overall synthetic strategy is outlined below. The key transformations include:

  • Protection: Protection of the α-amino and both carboxylic acid functionalities of L-glutamate.

  • Selective Reduction: Selective reduction of the γ-ester to a primary alcohol.

  • Activation and Inversion: Conversion of the α-amino group to a leaving group followed by nucleophilic substitution to invert the stereocenter. A common method to achieve this is via an α-hydroxy intermediate followed by a Mitsunobu reaction.

  • Deprotection: Removal of all protecting groups to yield the final product.

Diagrams

Synthetic Pathway

Synthesis_Pathway L_glutamate L-Glutamate Protected_Glu Protected L-Glutamate (Di-ester, N-protected) L_glutamate->Protected_Glu Protection Reduced_Intermediate Protected (S)-2-Amino-5-hydroxypentanoic acid Protected_Glu->Reduced_Intermediate Selective Reduction Inverted_Intermediate Protected this compound Reduced_Intermediate->Inverted_Intermediate Stereochemical Inversion Final_Product This compound Inverted_Intermediate->Final_Product Deprotection

Caption: Overall synthetic pathway from L-glutamate.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis Steps cluster_analysis Analysis and Purification start Start | L-Glutamate protection Step 1: Protection Formation of N-Boc-L-glutamate dimethyl ester start->protection reduction Step 2: Selective Reduction Reduction of γ-ester to alcohol protection->reduction purification1 Purification 1 Column Chromatography protection->purification1 inversion Step 3: Stereochemical Inversion Mitsunobu Reaction reduction->inversion purification2 Purification 2 Column Chromatography reduction->purification2 deprotection Step 4: Deprotection Acidic Hydrolysis inversion->deprotection end End | this compound deprotection->end purification3 Purification 3 Ion-Exchange Chromatography deprotection->purification3 characterization1 Characterization 1 NMR, MS purification1->characterization1 characterization2 Characterization 2 NMR, MS, Optical Rotation purification2->characterization2 characterization3 Final Characterization NMR, MS, HRMS, Optical Rotation purification3->characterization3

Caption: Detailed experimental workflow.

Experimental Protocols

Step 1: Protection of L-Glutamate

Reaction: L-Glutamate is first protected at the amino group with a Boc group, and both carboxylic acids are esterified to prevent their interference in subsequent reduction steps.

Protocol:

  • Suspend L-glutamic acid (1 eq.) in methanol.

  • Cool the suspension to 0 °C and bubble SOCl₂ (2.5 eq.) through the mixture for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain L-glutamate dimethyl ester hydrochloride.

  • Dissolve the crude ester in dichloromethane and cool to 0 °C.

  • Add triethylamine (2.5 eq.) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-L-glutamate dimethyl ester.

Step 2: Selective Reduction of the γ-Ester

Reaction: The γ-methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent.

Protocol:

  • Dissolve N-Boc-L-glutamate dimethyl ester (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a solution of LiBH₄ (1.5 eq.) in THF dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester.

Step 3: Stereochemical Inversion via Mitsunobu Reaction

Reaction: The stereocenter is inverted by first converting the amino group to a hydroxyl group via diazotization, followed by a Mitsunobu reaction on the resulting alcohol.

Sub-step 3a: Diazotization

  • Dissolve N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester (1 eq.) in aqueous acetic acid.

  • Cool the solution to 0 °C and add a solution of NaNO₂ (1.5 eq.) in water dropwise.

  • Stir at 0 °C for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to give the crude N-Boc-(S)-2-hydroxy-5-hydroxypentanoic acid methyl ester.

Sub-step 3b: Mitsunobu Reaction

  • Dissolve the crude hydroxy ester (1 eq.) and p-nitrobenzoic acid (1.5 eq.) in anhydrous THF.

  • Add triphenylphosphine (PPh₃) (1.5 eq.).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture and purify by column chromatography to yield the inverted p-nitrobenzoate ester.

  • Saponify the ester using LiOH in a THF/water mixture.

  • Acidify the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the N-Boc-(R)-2-amino-5-hydroxypentanoic acid methyl ester after appropriate workup and conversion of the intermediate azide. A direct conversion of the amino group to an azide with inversion is also a possible route.

Step 4: Deprotection

Reaction: The Boc and methyl ester protecting groups are removed by acid hydrolysis to yield the final product.

Protocol:

  • Dissolve the protected this compound derivative in a 6 M HCl solution.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by ion-exchange chromatography to obtain this compound.

Data Presentation

StepIntermediate/ProductStarting MaterialYield (%)Purity (%)Analytical Data
1N-Boc-L-glutamate dimethyl esterL-Glutamic Acid85-95>98¹H NMR, ¹³C NMR, MS
2N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl esterN-Boc-L-glutamate dimethyl ester70-80>97¹H NMR, ¹³C NMR, MS
3N-Boc-(R)-2-amino-5-hydroxypentanoic acid methyl esterN-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester50-60 (over 2 steps)>95¹H NMR, ¹³C NMR, MS, Optical Rotation
4This compoundProtected (R)-intermediate80-90>99¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Note: Yields and purities are typical and may vary depending on experimental conditions and scale.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of enantiomerically pure this compound from L-glutamate. The described multi-step synthesis, involving key protection, selective reduction, and stereochemical inversion steps, offers a practical route for researchers in academia and industry. The provided diagrams and tabulated data facilitate the understanding and implementation of this synthetic procedure.

References

Asymmetric Synthesis of 5-hydroxy-L-norvaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 5-hydroxy-L-norvaline, a non-proteinogenic amino acid of interest in pharmaceutical research. Two primary synthetic routes are presented, offering flexibility in starting materials and synthetic strategy.

Introduction

5-hydroxy-L-norvaline is a valuable chiral building block in the synthesis of various complex molecules and has garnered attention for its potential biological activities. Its structure, featuring both a hydroxyl and an amino group with defined stereochemistry, makes its synthesis a challenging yet important endeavor for medicinal chemists and drug development professionals. The protocols outlined below describe two effective methods for the enantioselective synthesis of this compound.

Synthetic Strategies

Two principal pathways for the asymmetric synthesis of 5-hydroxy-L-norvaline are detailed:

  • Route 1: Diastereoselective Reduction of a γ-Keto-α-Amino Acid Precursor. This approach involves the synthesis of a key intermediate, 5-hydroxy-4-oxo-L-norvaline, from (S)-allylglycine, followed by the stereoselective reduction of the ketone to yield the desired product.

  • Route 2: Chiral Pool Synthesis from L-Glutamic Acid. This method utilizes the readily available chiral starting material, L-glutamic acid, and proceeds through a boroxazolidone intermediate that is subsequently reduced to afford 5-hydroxy-L-norvaline.

The selection of a particular route may depend on the availability of starting materials, desired scale, and specific stereochemical requirements.

Route 1: From (S)-Allylglycine via Diastereoselective Reduction

This synthetic route begins with the asymmetric allylation of a glycine Schiff base to produce (S)-allylglycine, which is then converted to 5-hydroxy-4-oxo-L-norvaline. The final and crucial step is the diastereoselective reduction of the ketone.

Diagram of Synthetic Pathway from (S)-Allylglycine

G cluster_0 Synthesis of 5-hydroxy-4-oxo-L-norvaline cluster_1 Diastereoselective Reduction Glycine Schiff Base Glycine Schiff Base S-Allylglycine S-Allylglycine Glycine Schiff Base->S-Allylglycine Asymmetric Allylation 5-hydroxy-4-oxo-L-norvaline 5-hydroxy-4-oxo-L-norvaline S-Allylglycine->5-hydroxy-4-oxo-L-norvaline Oxidation/ Hydration N-Protected 5-hydroxy-4-oxo-L-norvaline N-Protected 5-hydroxy-4-oxo-L-norvaline 5-hydroxy-4-oxo-L-norvaline->N-Protected 5-hydroxy-4-oxo-L-norvaline N-Protection (e.g., Boc) 5-hydroxy-L-norvaline 5-hydroxy-L-norvaline N-Protected 5-hydroxy-4-oxo-L-norvaline->5-hydroxy-L-norvaline Stereoselective Reduction & Deprotection

Caption: Synthetic pathway from (S)-allylglycine.

Quantitative Data
StepStarting MaterialProductReagents/CatalystYieldEnantiomeric Excess (e.e.)Reference
Asymmetric AllylationGlycine Schiff base(S)-AllylglycineCorey catalyst derived from cinchonidine>97%>97%[1][2]
Conversion to γ-keto acid(S)-Allylglycine5-hydroxy-4-oxo-L-norvalineOzonolysis followed by workup45-75%>97%[1][2]
Diastereoselective anti-ReductionN-Boc-γ-keto-α-amino esterN-Boc-γ-hydroxy-α-amino ester (anti)LiAlH(O-t-Bu)380%>95:5 dr[3]
Diastereoselective syn-ReductionN-Boc-γ-keto-α-amino esterN-Boc-γ-hydroxy-α-amino ester (syn)NB-Enantride® (a chiral borane reducing agent)98%5:95 dr[3]
Experimental Protocols

Protocol 1.1: Synthesis of 5-hydroxy-4-oxo-L-norvaline from (S)-Allylglycine

This procedure is based on the divergent enantioselective strategy reported for the synthesis of related amino acids.[1][2]

  • Asymmetric Allylation: (S)-allylglycine is synthesized from a glycine Schiff base via asymmetric transfer allylation using a Corey catalyst derived from cinchonidine. This method typically yields the product with high enantiomeric excess (>97%).

  • Oxidative Cleavage: The terminal double bond of (S)-allylglycine is subjected to ozonolysis, followed by an appropriate workup to yield the corresponding aldehyde.

  • Hydration: The aldehyde is then hydrated to form the geminal diol, which is in equilibrium with the desired 5-hydroxy-4-oxo-L-norvaline.

Protocol 1.2: Diastereoselective Reduction of N-Boc-5-hydroxy-4-oxo-L-norvaline

Note: This protocol is adapted from methodologies for the diastereoselective reduction of similar N-Boc-protected δ-amino-γ-keto esters and may require optimization for this specific substrate.[3]

  • N-Protection: The amino group of 5-hydroxy-4-oxo-L-norvaline is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • anti-Reduction (Chelation Control):

    • Dissolve the N-Boc protected keto-amino acid in ethanol and cool to -78 °C.

    • Add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) dropwise.

    • Stir the reaction at -78 °C until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with an organic solvent and purify by column chromatography.

  • syn-Reduction (Felkin-Anh Control):

    • Dissolve the N-Boc protected keto-amino acid in anhydrous THF and cool to -78 °C.

    • Add a solution of NB-Enantride® (a chiral borane reducing agent) dropwise.

    • Stir the reaction at -78 °C until completion (monitor by TLC).

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 5-hydroxy-L-norvaline.

Route 2: From L-Glutamic Acid via Boroxazolidone Intermediate

This efficient method utilizes the chiral pool approach, starting from the readily available and inexpensive L-glutamic acid. The key steps involve the simultaneous protection of the α-amino and α-carboxyl groups as a boroxazolidone, followed by the selective reduction of the γ-carboxylic acid.

Diagram of Synthetic Pathway from L-Glutamic Acid

G L-Glutamic Acid L-Glutamic Acid Boroxazolidone Intermediate Boroxazolidone Intermediate L-Glutamic Acid->Boroxazolidone Intermediate Protection with borinic acid derivative 5-hydroxy-L-norvaline 5-hydroxy-L-norvaline Boroxazolidone Intermediate->5-hydroxy-L-norvaline Selective Reduction of γ-carboxyl group & Deprotection

Caption: Synthetic pathway from L-glutamic acid.

Quantitative Data
StepStarting MaterialProductReagents/CatalystYieldPurityReference
Boroxazolidone Formation & ReductionL-Glutamic Acid(S)-5-hydroxynorvaline1. Borane source (e.g., BH₃-THF) 2. Reducing agentHighHigh[4]
Experimental Protocol

Protocol 2.1: Synthesis of (S)-5-hydroxynorvaline from L-Glutamic Acid

Note: This protocol is based on the reported efficient method for this transformation. The full detailed procedure from the original publication by Garcia et al. was not available, and thus this protocol is a general representation of the key steps.[4]

  • Formation of the Boroxazolidone Intermediate:

    • Suspend L-glutamic acid in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add a borane reagent (e.g., borane-THF complex) to the suspension. The borane reacts with both the α-amino and α-carboxyl groups to form a cyclic boroxazolidone, and also with the γ-carboxyl group.

  • Selective Reduction:

    • A reducing agent, such as sodium borohydride, is added to selectively reduce the activated γ-carboxyl group to the corresponding primary alcohol. The boroxazolidone protects the α-amino and α-carboxyl groups from reduction.

  • Deprotection and Purification:

    • The boroxazolidone is hydrolyzed under mild acidic or basic conditions to release the free 5-hydroxy-L-norvaline.

    • The final product is purified by ion-exchange chromatography to yield highly pure (S)-5-hydroxynorvaline.

Conclusion

The asymmetric synthesis of 5-hydroxy-L-norvaline can be successfully achieved through multiple synthetic routes. The choice between a diastereoselective reduction approach and a chiral pool synthesis from L-glutamic acid will depend on the specific needs of the researcher. The protocols and data provided herein serve as a comprehensive guide for the preparation of this valuable amino acid derivative, facilitating its application in drug discovery and development. Further optimization of the provided protocols may be necessary to achieve desired outcomes for specific applications.

References

Application Notes and Protocols for Incorporating (R)-2-Amino-5-hydroxypentanoic acid into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-5-hydroxypentanoic acid, a non-canonical amino acid, presents a unique opportunity for designing novel peptides with enhanced biological activities and therapeutic potential. Its hydroxylated side chain can introduce polarity, facilitate hydrogen bonding, and serve as a site for post-translational modifications, potentially influencing peptide structure, stability, and interaction with biological targets. This document provides a comprehensive protocol for the incorporation of this amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-Protected this compound

To incorporate this compound into a peptide using Fmoc-SPPS, it must first be appropriately protected. The α-amino group is protected with the base-labile Fmoc group, and the side-chain hydroxyl group is protected with an acid-labile group to ensure orthogonal deprotection during synthesis. A tert-butyldimethylsilyl (TBDMS) ether is a suitable choice for the hydroxyl protection, as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA) treatment.

Experimental Protocol: Synthesis of Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid

Materials:

  • This compound

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-(R)-2-amino-5-hydroxypentanoic acid.

Step 2: O-TBDMS Protection

  • Dissolve the crude Fmoc-(R)-2-amino-5-hydroxypentanoic acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and TBDMS-Cl (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Extract the product with a mixture of ethyl acetate and hexanes.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the final product, Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid.

Expected Yield and Characterization
StepProductExpected Yield (%)
1Fmoc-(R)-2-amino-5-hydroxypentanoic acid85-95
2Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid70-85

Note: Yields are estimates and may vary based on reaction scale and purification efficiency.

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for incorporating the protected this compound into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer or with manual synthesis.

Materials and Reagents
  • Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Capping solution: Acetic anhydride/DIPEA/DMF (5:5:90 v/v/v)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next cycle Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping If incomplete coupling Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last cycle Capping->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Peptide Synthesis
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the sterically hindered Fmoc-(R)-2-amino-5-(tert-butyldimethylsilyloxy)pentanoic acid, a double coupling may be beneficial.

  • Washing: Wash the resin with DMF (5-7 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with the capping solution for 10 minutes. Follow with a DMF wash. This step is recommended after the coupling of the title amino acid.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection
  • Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The TBDMS group will be cleaved simultaneously.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical HPLC to determine purity.

Quantitative Data Summary

The following table provides typical parameters for the coupling of non-canonical amino acids. Actual results may vary.

ParameterValue
Resin Loading0.2 - 0.5 mmol/g
Amino Acid Equivalents3 - 5
Coupling Reagent Equivalents3 - 5
Base Equivalents6 - 10
Coupling Time1 - 2 hours
Double Coupling RecommendedYes
Expected Crude Purity50 - 80%
Expected Final Purity (post-HPLC)> 95%

Application: Investigating Bioactivity of a Novel Peptide

The incorporation of this compound can lead to peptides with novel biological activities. The following workflow outlines a general approach to screen for and characterize the bioactivity of a newly synthesized peptide containing this amino acid.

Bioactivity Screening Workflow

Bioactivity_Screening cluster_synthesis Peptide Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_moa Mechanism of Action Studies Peptide_Synthesis Synthesis of Peptide containing This compound Purification_Analysis Purification (HPLC) & Analysis (MS) Peptide_Synthesis->Purification_Analysis Antimicrobial Antimicrobial Assays (MIC, MBC) Purification_Analysis->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Purification_Analysis->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT, LDH) Purification_Analysis->Cytotoxicity Binding_Assay Target Binding Assays (SPR, ELISA) Antimicrobial->Binding_Assay Cellular_Assay Cell-based Assays (e.g., Reporter Gene) Antioxidant->Cellular_Assay Cytotoxicity->Binding_Assay Structural_Studies Structural Biology (NMR, X-ray Crystallography) Binding_Assay->Structural_Studies Cellular_Assay->Structural_Studies

Caption: Workflow for bioactivity screening of novel peptides.

This workflow provides a systematic approach to evaluate the potential therapeutic applications of peptides incorporating this compound, from initial synthesis to detailed mechanistic studies. The unique properties of this amino acid may lead to the discovery of peptides with enhanced efficacy and novel mechanisms of action.

Application Notes and Protocols: 5-Hydroxy-L-norvaline as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-L-norvaline, a non-proteinogenic amino acid, is a versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and the inherent chirality of an L-amino acid, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and other bioactive compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 5-hydroxy-L-norvaline in various synthetic strategies.

Synthetic Applications

5-Hydroxy-L-norvaline serves as a versatile starting material for the synthesis of diverse molecular scaffolds. Its strategic importance lies in its ability to introduce chirality and a functionalized side chain in a single step.

1. Synthesis of Bioactive Peptides:

The incorporation of 5-hydroxy-L-norvaline into peptide chains can significantly modulate the biological activity and conformational properties of the resulting peptides. The hydroxyl group can be further functionalized or can participate in hydrogen bonding, influencing the peptide's interaction with its target. A notable example is its use in the synthesis of analogs of gramicidin S, a cyclic peptide antibiotic.

2. Precursor for Chiral Heterocycles:

The functional groups of 5-hydroxy-L-norvaline can be manipulated to construct various heterocyclic ring systems. The amino acid moiety can be a precursor for nitrogen-containing heterocycles, while the hydroxyl group can participate in cyclization reactions to form oxygen-containing rings. This dual reactivity allows for the synthesis of complex chiral heterocycles that are often key components of pharmacologically active molecules.

Data Presentation

The following tables summarize quantitative data from key synthetic procedures for obtaining 5-hydroxy-L-norvaline and related compounds.

Table 1: Stereoselective Synthesis of 5-Hydroxy-4-oxo-L-norvaline from (S)-Allylglycine

Starting MaterialProductYield (%)Enantiomeric Excess (%)Reference
(S)-Allylglycine5-Hydroxy-4-oxo-L-norvaline45-75>97[1][2]

Table 2: Synthesis of (S)-5-Hydroxynorvaline from L-Glutamic Acid

Starting MaterialKey IntermediateProductPurityReference
L-Glutamic AcidBoroxazolidone derivative(S)-5-HydroxynorvalineHigh[3]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of 5-Hydroxy-4-oxo-L-norvaline from (S)-Allylglycine [1][2]

This protocol describes a divergent, enantioselective strategy.

Materials:

  • (S)-allylglycine

  • Glycine Schiff base

  • Corey catalyst derived from cinchonidine

  • Standard organic solvents and reagents for workup and purification

Procedure:

  • Asymmetric Transfer Allylation: Perform an asymmetric transfer allylation of the glycine Schiff base using (S)-allylglycine in the presence of the Corey catalyst. This step establishes the stereocenter with high enantiomeric excess.

  • Ozonolysis: Subject the resulting product to ozonolysis to cleave the double bond and form the corresponding aldehyde.

  • Reduction/Oxidation: Subsequent reduction of the ozonide followed by oxidation of the resulting alcohol yields the carboxylic acid.

  • Hydroxylation and Cyclization: Further chemical transformations are carried out to introduce the hydroxyl group and form the final product, 5-hydroxy-4-oxo-L-norvaline.

  • Purification: Purify the final product using column chromatography or recrystallization.

Protocol 2: Synthesis of (S)-5-Hydroxynorvaline from L-Glutamic Acid [3]

This method provides a rapid and highly reproducible route to very pure (S)-5-hydroxynorvaline.

Materials:

  • L-Glutamic acid

  • Boric acid derivative

  • Reducing agent (e.g., sodium borohydride)

  • Anion-exchange resin

  • Standard organic solvents and reagents

Procedure:

  • Protection: Simultaneously protect the α-amino and α-carboxyl groups of L-glutamic acid by reacting it with a suitable boric acid derivative to form a boroxazolidone.

  • Selective Reduction: Selectively reduce the γ-carboxyl group of the boroxazolidone intermediate using a suitable reducing agent.

  • Deprotection and Purification: Hydrolyze the boroxazolidone to release (S)-5-hydroxynorvaline. Purify the final product using anion-exchange chromatography to obtain a highly pure sample.

Protocol 3: Incorporation of 5-Hydroxy-L-norvaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected 5-hydroxy-L-norvaline into a peptide sequence using standard solid-phase peptide synthesis techniques.

Materials:

  • Fmoc-L-5-(tert-Butoxy)-norvaline

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF.

  • Capping (Optional): Cap any unreacted amino groups using acetic anhydride.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-L-5-(tert-Butoxy)-norvaline, in the desired sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the tert-butyl group from the hydroxyl function of 5-hydroxynorvaline) by treating the resin with a TFA cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_of_5_Hydroxy_L_norvaline cluster_0 Route 1: From (S)-Allylglycine cluster_1 Route 2: From L-Glutamic Acid S-Allylglycine S-Allylglycine Allylated Glycine Derivative Allylated Glycine Derivative S-Allylglycine->Allylated Glycine Derivative Asymmetric Allylation 5-Hydroxy-4-oxo-L-norvaline 5-Hydroxy-4-oxo-L-norvaline Allylated Glycine Derivative->5-Hydroxy-4-oxo-L-norvaline Ozonolysis, Oxidation, Hydroxylation L-Glutamic Acid L-Glutamic Acid Boroxazolidone Boroxazolidone L-Glutamic Acid->Boroxazolidone Protection S-5-Hydroxynorvaline S-5-Hydroxynorvaline Boroxazolidone->S-5-Hydroxynorvaline Selective Reduction, Deprotection

Caption: Synthetic routes to 5-hydroxy-L-norvaline derivatives.

SPPS_Workflow Start Start SPPS Swell_Resin Swell Resin Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection Swell_Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including Fmoc-5-OH-Nva) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Amino_Acid_Coupling->Wash Repeat Another Cycle? Wash->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols: (R)-2-Amino-5-hydroxypentanoic Acid as a Precursor for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (R)-2-amino-5-hydroxypentanoic acid, also known as (R)-5-hydroxy-D-norvaline, as a versatile chiral building block for the synthesis of novel antibiotic candidates. The unique structural features of this non-proteinogenic amino acid, possessing both a reactive hydroxyl group and a primary amine on a defined stereocenter, offer significant opportunities for creating diverse molecular architectures with potential antimicrobial properties.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Amino acid-based compounds represent a promising class of therapeutic agents due to their inherent chirality, biocompatibility, and potential for specific interactions with biological targets. This compound is a particularly attractive precursor for several reasons:

  • Chiral Scaffold: The defined (R)-stereochemistry at the α-carbon can be crucial for specific binding to biological targets, potentially leading to enhanced potency and reduced off-target effects.

  • Bifunctionality: The presence of both an amino and a hydroxyl group allows for diverse chemical modifications, including peptide bond formation, esterification, etherification, and the introduction of various pharmacophoric moieties.

  • Structural Analogy: Its structure is analogous to natural amino acids, which may allow it to be recognized by bacterial enzymes or transport systems, potentially leading to targeted delivery or mechanism-based inhibition. A notable example of a related compound is the antifungal antibiotic RI-331, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, which inhibits homoserine dehydrogenase, an essential enzyme in the biosynthesis of several amino acids in fungi.[1][2] This suggests that derivatives of this compound could potentially target similar pathways in bacteria.

Application: Synthesis of Novel Antimicrobial Peptides (AMPs)

This compound can be incorporated into synthetic antimicrobial peptides (AMPs) to enhance their structural diversity, proteolytic stability, and biological activity. The hydroxyl group can be used for further modifications or may contribute to the peptide's interaction with bacterial membranes.

Data Presentation: Antimicrobial Activity of a Hypothetical Modified AMP

To illustrate the potential of incorporating this compound, we present hypothetical Minimum Inhibitory Concentration (MIC) data for a synthetic antimicrobial peptide, "Peptide A," and its modified analogue, "Peptide A-HNV," where one of the natural amino acids is replaced by (R)-5-hydroxy-D-norvaline.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Hemolytic Activity (HC50, µg/mL)
Peptide A163264>200
Peptide A-HNV81632>200
Vancomycin1-->200
Polymyxin B-21<50

Note: This data is illustrative and intended to demonstrate the potential for improved activity. Actual results would require experimental verification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide Incorporating this compound

This protocol outlines the manual synthesis of a hypothetical antimicrobial peptide containing this compound using Fmoc/tBu chemistry.[1][3]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-amino-5-(tert-butoxy)pentanoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

  • HPLC-grade acetonitrile and water

  • 0.1% TFA in water (HPLC solvent A)

  • 0.1% TFA in acetonitrile (HPLC solvent B)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (relative to resin loading) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-(R)-2-amino-5-(tert-butoxy)pentanoic acid at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of HPLC solvent A.

    • Purify the peptide by reverse-phase HPLC using a suitable gradient of solvent B.

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

    • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of the synthesized peptide.

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Peptide Dilution Series:

    • Prepare a stock solution of the peptide in sterile water or a suitable solvent.

    • Perform a two-fold serial dilution of the peptide in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells containing the bacterial inoculum in CAMHB without any peptide.

    • Negative Control: Wells containing sterile CAMHB only.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway: Potential Mechanism of Action

The following diagram illustrates a potential mechanism of action for novel antibiotics derived from this compound, inspired by the known activity of the related compound RI-331 against homoserine dehydrogenase.

G Potential Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_antibiotic Aspartate Aspartate Aspartate_Semialdehyde Aspartate Semialdehyde Aspartate->Aspartate_Semialdehyde Biosynthesis Pathway Homoserine Homoserine Aspartate_Semialdehyde->Homoserine Homoserine Dehydrogenase Essential_Amino_Acids Essential Amino Acids (e.g., Threonine, Methionine) Homoserine->Essential_Amino_Acids Protein_Synthesis Protein Synthesis Essential_Amino_Acids->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Antibiotic (R)-2-Amino-5-hydroxypentanoic acid derivative Antibiotic->Homoserine_Dehydrogenase_Inhibition Inhibits Aspartate_Semialdehyde_to_Homoserine_arrow Aspartate_Semialdehyde_to_Homoserine_arrow

Caption: Potential inhibition of bacterial amino acid biosynthesis.

Experimental Workflow: From Precursor to Antimicrobial Testing

This diagram outlines the general workflow for the synthesis and evaluation of novel antibiotics derived from this compound.

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing Antimicrobial Evaluation Precursor This compound SPPS Solid-Phase Peptide Synthesis Precursor->SPPS Solution_Phase Solution-Phase Synthesis Precursor->Solution_Phase HPLC Reverse-Phase HPLC SPPS->HPLC Solution_Phase->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec MIC MIC Determination Mass_Spec->MIC MBC MBC Determination MIC->MBC Toxicity Cytotoxicity Assays MBC->Toxicity

Caption: Workflow for antibiotic development.

Conclusion

This compound is a promising and versatile precursor for the development of novel antibiotics. Its unique chemical properties allow for the synthesis of a wide range of derivatives, including modified antimicrobial peptides. The provided protocols offer a starting point for researchers to explore the potential of this chiral building block in the ongoing search for new and effective treatments for bacterial infections. Further research into the synthesis and biological evaluation of diverse derivatives is warranted to fully elucidate the therapeutic potential of this compound.

References

Application of L-Pentahomoserine in Enzyme Mechanism Studies: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available information detailing the application of L-Pentahomoserine in enzyme mechanism studies. This suggests that L-Pentahomoserine is not a commonly utilized tool in this area of research. As such, detailed application notes and protocols for its use in studying enzyme mechanisms cannot be provided at this time.

While direct applications of L-Pentahomoserine are not documented, this section will provide a general conceptual framework and hypothetical protocols for how a non-canonical amino acid like L-Pentahomoserine could be employed in enzyme mechanism studies. This information is intended for researchers, scientists, and drug development professionals to illustrate potential research avenues.

Hypothetical Applications and General Principles

Non-canonical amino acids can be powerful tools for elucidating enzyme mechanisms, often acting as inhibitors, substrate analogs, or probes. The unique structural features of L-Pentahomoserine, with its extended carbon chain terminating in a hydroxyl group, could theoretically be exploited in several ways:

  • As a Competitive Inhibitor: If an enzyme's natural substrate has a similar but shorter side chain, L-Pentahomoserine could potentially bind to the active site without undergoing catalysis, thereby acting as a competitive inhibitor. Studying the kinetics of this inhibition could provide insights into the size and chemical nature of the enzyme's active site.

  • As a Substrate Analog to Trap Intermediates: For enzymes that catalyze reactions involving the terminal hydroxyl group of a substrate, L-Pentahomoserine could serve as an analog. Its longer chain might alter the reaction rate or lead to the accumulation of a normally transient reaction intermediate, which could then be studied using various spectroscopic or crystallographic techniques.

  • As a Probe for Investigating Substrate Specificity: By comparing the binding affinity or reaction kinetics of L-Pentahomoserine with its shorter homolog, L-homoserine, researchers could probe the stringency of an enzyme's substrate recognition motifs.

Conceptual Experimental Protocols

The following are generalized protocols that could be adapted for studying the interaction of a novel compound like L-Pentahomoserine with a target enzyme.

Protocol 1: Screening for Enzyme Inhibition

Objective: To determine if L-Pentahomoserine inhibits the activity of a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • L-Pentahomoserine

  • Appropriate buffer solution

  • Microplate reader or spectrophotometer

Methodology:

  • Prepare a stock solution of L-Pentahomoserine in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, set up reactions containing the enzyme and its substrate in the appropriate buffer.

  • Add varying concentrations of L-Pentahomoserine to the experimental wells. Include control wells with no inhibitor and wells with a known inhibitor (if available).

  • Initiate the enzymatic reaction (e.g., by adding the substrate).

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Calculate the initial reaction rates for each concentration of L-Pentahomoserine.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Determining the Mechanism of Inhibition

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of L-Pentahomoserine.

Materials:

  • Target enzyme

  • Enzyme substrate

  • L-Pentahomoserine

  • Appropriate buffer solution

  • Spectrophotometer

Methodology:

  • Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence of L-Pentahomoserine.

  • Repeat the assays in the presence of several fixed concentrations of L-Pentahomoserine.

  • Measure the initial reaction rates for all conditions.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in the Vmax (maximum reaction rate) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.

Data Presentation

Should experimental data become available, it would be structured in tables for clear comparison.

Table 1: Hypothetical Inhibition of Enzyme X by L-Pentahomoserine

InhibitorTarget EnzymeIC50 (µM)Mechanism of Inhibition
L-PentahomoserineEnzyme X[Experimental Value][e.g., Competitive]
Known InhibitorEnzyme X[Reference Value][Known Mechanism]

Table 2: Hypothetical Kinetic Parameters of Enzyme X in the Presence of L-Pentahomoserine

[L-Pentahomoserine] (µM)Vmax (µmol/min)Km (µM)
0[Value][Value]
10[Value][Value]
50[Value][Value]
100[Value][Value]

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described.

Enzyme_Inhibition_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare L-Pentahomoserine Stock C Set up Reactions in 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Add Varying Concentrations of L-Pentahomoserine C->D E Initiate and Monitor Reaction D->E F Calculate Initial Reaction Rates E->F G Plot Rate vs. [Inhibitor] F->G H Determine IC50 G->H

Caption: Workflow for screening L-Pentahomoserine for enzyme inhibitory activity.

Inhibition_Mechanism_Determination cluster_exp Experiment cluster_data Data Processing cluster_interp Interpretation A Enzyme Assays with Varying [Substrate] C Measure Initial Rates A->C B Repeat Assays with Fixed [L-Pentahomoserine] B->C D Generate Lineweaver-Burk Plot C->D E Analyze Changes in Vmax and Km D->E F Determine Inhibition Mechanism E->F

Caption: Logical flow for determining the mechanism of enzyme inhibition.

Conclusion

While L-Pentahomoserine does not have a documented history of use in enzyme mechanism studies, the principles and protocols outlined above provide a foundational approach for investigating the potential of this and other non-canonical amino acids as tools in enzymology and drug discovery. Researchers are encouraged to adapt these general methods to their specific enzyme systems of interest. Further investigation is required to establish any practical application for L-Pentahomoserine in this field.

Application Notes and Protocols for the Quantification of (R)-2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of (R)-2-Amino-5-hydroxypentanoic acid, also known as (2S, 5R)-5-hydroxylysine, a critical amino acid involved in various biological processes, including collagen synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with chiral separation and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to deliver accurate and reproducible quantification in diverse sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Separation and Quantification

This method is designed for the specific quantification of the (R)-enantiomer of 2-Amino-5-hydroxypentanoic acid by separating it from its (S)-enantiomer.

Quantitative Data Summary

The performance of the chiral HPLC method is summarized in the table below. These values are representative of typical performance for chiral amino acid analysis and may vary based on instrumentation and sample matrix.

ParameterValue
Limit of Detection (LOD) 0.3 - 0.6 mg/L
Limit of Quantification (LOQ) 1.0 - 2.0 mg/L
Linearity Range 2.5 - 50 mg/L (r² > 0.998)
Accuracy (Recovery) 85 - 110%
Precision (RSD%) < 5%
Experimental Protocol

a) Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Pre-column Derivatization (Optional, for UV/Fluorescence Detection)

For enhanced sensitivity with UV or fluorescence detection, derivatization with a reagent such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be performed.

  • To the reconstituted sample, add 50 µL of 10 mM NBD-Cl in acetonitrile.

  • Add 10 µL of 0.1 M borate buffer (pH 8.5).

  • Incubate at 60°C for 30 minutes.

  • Cool the mixture and inject it into the HPLC system.

c) HPLC Conditions

  • Column: Chiral Stationary Phase (CSP) column, e.g., Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) or Sumichiral OA-2500S (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and a buffer. A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and methanol containing 5 mmol/L citric acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at 470 nm (for NBD derivatives) or Mass Spectrometer.

  • Injection Volume: 10 µL.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis HPLC Analysis p1 Plasma/Serum Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection & Evaporation p3->p4 p5 Reconstitution p4->p5 d1 Add NBD-Cl & Buffer p5->d1 Optional a1 Injection into Chiral HPLC System p5->a1 d2 Incubation d1->d2 d3 Cooling d2->d3 d3->a1 a2 Enantiomeric Separation on CSP Column a1->a2 a3 Detection (UV/MS) a2->a3 a4 Data Analysis & Quantification a3->a4

Caption: Workflow for Chiral HPLC Quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

This LC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound, making it suitable for complex biological matrices and low concentration samples.

Quantitative Data Summary

The table below outlines the typical performance characteristics of the LC-MS/MS method.

ParameterValue
Limit of Detection (LOD) 350 pmol/mL (by GC, indicative for MS)
Limit of Quantification (LOQ) 1.0 - 5.0 µM
Linearity Range 5 - 1000 µM (r² > 0.99)
Accuracy (Recovery) 90 - 115%
Precision (RSD%) < 10%
Experimental Protocol

a) Sample Preparation (Biological Fluids)

  • Take 50 µL of the biological fluid (e.g., plasma, urine, or tissue homogenate).

  • Add 150 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 163.1 (for [M+H]⁺ of 5-hydroxylysine).

    • Product Ions (m/z): Specific fragment ions to be determined through infusion and optimization (e.g., loss of H₂O, NH₃, or COOH group).

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Biological Sample + Internal Standard s2 Protein Precipitation (Methanol) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution s4->s5 l1 Injection into LC System s5->l1 l2 Chromatographic Separation (C18 Column) l1->l2 l3 Ionization (ESI+) l2->l3 l4 Mass Analysis (MRM) l3->l4 l5 Quantification l4->l5

Caption: Workflow for LC-MS/MS Quantification.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow and decision-making process when choosing and applying an analytical method for this compound.

Logical_Flow start Start: Quantify This compound decision Is Enantiomeric Purity a Requirement? start->decision chiral_hplc Chiral HPLC Method decision->chiral_hplc Yes lcmsms LC-MS/MS Method decision->lcmsms No (or coupled with chiral LC) prep Sample Preparation chiral_hplc->prep lcmsms->prep analysis Instrumental Analysis prep->analysis data Data Processing & Quantification analysis->data end End: Report Results data->end

Caption: Decision flow for method selection.

Application Note: Determination of L-Pentahomoserine Purity using a Stability-Indicating Reversed-Phase HPLC Method with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Pentahomoserine is a non-proteinogenic amino acid analogue that serves as a key intermediate in various biosynthetic pathways and has applications in pharmaceutical research and development. Ensuring the purity of L-Pentahomoserine is critical for its use in drug synthesis and biological studies, as impurities can affect efficacy, safety, and experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[1][2]

Since amino acids like L-Pentahomoserine lack a strong UV chromophore, direct detection can be challenging and may offer low sensitivity.[3] To overcome this, a common strategy is pre-column derivatization, which chemically modifies the analyte to attach a molecule that can be readily detected.[4][5][6] This application note describes a robust, stability-indicating RP-HPLC method for the quantitative analysis of L-Pentahomoserine purity. The method utilizes automated pre-column derivatization with o-phthalaldehyde (OPA) and a thiol to yield a highly fluorescent derivative, enabling sensitive and specific detection.[3][4]

Principle of the Method

The method is based on the reaction of the primary amine group of L-Pentahomoserine with o-phthalaldehyde (OPA) in the presence of a mercaptan (e.g., 3-mercaptopropionic acid) under basic conditions. This reaction forms a fluorescent isoindole derivative that can be excited at approximately 340 nm and detected at an emission wavelength of about 450 nm. The derivatized sample is then injected into a reversed-phase HPLC system, where L-Pentahomoserine is separated from its potential impurities on a C18 column.[4][6] The purity is determined by comparing the peak area of the main component to the total area of all detected peaks. Automating the derivatization process within the HPLC autosampler minimizes variability and improves reproducibility.[3][7][8]

Experimental Protocol

This protocol provides a detailed procedure for analyzing the purity of L-Pentahomoserine.

1. Materials and Reagents

  • L-Pentahomoserine Reference Standard

  • L-Pentahomoserine Sample for analysis

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC or Milli-Q Grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic Acid (MPA)

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

2. Equipment

  • HPLC system with a gradient pump, autosampler with derivatization capability, column thermostat, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Reagent Preparation

  • Mobile Phase A: Add 0.5 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B: Acetonitrile (100%).

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust the pH to 10.2 with a 10 M Sodium Hydroxide solution.

  • OPA/MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid (MPA) and 11.2 mL of 0.4 M Borate Buffer (pH 10.2). Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Pentahomoserine reference standard and dissolve it in 10 mL of water to obtain a concentration of 1 mg/mL.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with water.

  • Sample Solution (100 µg/mL): Prepare the L-Pentahomoserine sample to be tested at a nominal concentration of 100 µg/mL in water. Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

5. Automated Pre-Column Derivatization Program

The following program should be configured in the HPLC autosampler sequence to automate the derivatization immediately prior to injection.[3][8]

  • Draw 5 µL of Borate Buffer.

  • Draw 5 µL of the sample or standard solution.

  • Mix 5 times in the needle.

  • Draw 2.5 µL of OPA/MPA Derivatization Reagent.

  • Mix 10 times in the needle.

  • Wait for 1 minute for the reaction to complete.

  • Inject the entire mixture.

6. HPLC Chromatographic Conditions

ParameterSetting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.05% TFA
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL (of the derivatized mixture)
Fluorescence Detector Excitation (Ex): 340 nm, Emission (Em): 450 nm
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Run Time 30 minutes

Data Presentation and System Suitability

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis by injecting the working standard solution five times. The results should meet the criteria outlined below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Purity Calculation

The purity of the L-Pentahomoserine sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of L-Pentahomoserine Peak / Total Area of All Peaks) x 100

Hypothetical Method Validation Data

The developed method should be validated according to ICH guidelines.[9][10] The following table presents hypothetical data to illustrate expected performance.

Validation ParameterResult
Linearity (Concentration Range) 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mL[11]
Limit of Quantification (LOQ) 0.1 µg/mL[12]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
    - Intraday< 1.5%
    - Interday< 2.0%

Workflow Visualization

The following diagrams illustrate the logical workflow of the analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Reagent_Prep Reagent & Mobile Phase Preparation Sample_Prep Standard & Sample Preparation Derivatization Automated Pre-Column Derivatization (OPA) Sample_Prep->Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation Detection Fluorescence Detection HPLC_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Purity_Calc Purity Calculation (% Area) Data_Acquisition->Purity_Calc

Caption: Experimental workflow for L-Pentahomoserine purity analysis.

Derivatization_Process start node_buffer Aspirate Borate Buffer start->node_buffer node_sample Aspirate Sample node_buffer->node_sample node_mix1 Mix 1 node_sample->node_mix1 node_opa Aspirate OPA Reagent node_mix1->node_opa node_mix2 Mix 2 node_opa->node_mix2 node_wait Wait 1 min node_mix2->node_wait node_inject Inject into HPLC node_wait->node_inject

Caption: Automated pre-column derivatization sequence in the autosampler.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-Amino-5-hydroxypentanoic acid, also known as (R)-5-hydroxynorvaline. This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main challenges in synthesizing this compound revolve around controlling the stereochemistry and managing the three reactive functional groups (amino, carboxyl, and hydroxyl). Key difficulties include:

  • Enantioselective Control: Achieving the desired (R)-configuration at the α-carbon with high enantiomeric purity.

  • Protecting Group Strategy: Selecting and applying an orthogonal set of protecting groups for the amino, carboxyl, and hydroxyl functionalities to prevent side reactions.[1]

  • Preventing Racemization: Ensuring that the reaction conditions throughout the synthesis do not compromise the stereochemical integrity of the chiral center.[2]

  • Selective Reduction: Reducing the γ-carboxyl group of a glutamic acid derivative without affecting the α-carboxyl group.

  • Purification: Separating the final product from reagents, byproducts, and any remaining protected intermediates.

Q2: What is a common starting material for the enantioselective synthesis of this compound?

A common and effective strategy is to start from D-glutamic acid. This provides the desired (R)-stereochemistry at the α-carbon from the beginning. The synthesis then focuses on the selective modification of the γ-carboxyl group. Syntheses starting from L-glutamic acid have been successfully used to produce the corresponding (S)-enantiomer.[2][3]

Q3: How can I avoid racemization during the synthesis?

Racemization can be minimized by carefully selecting reaction conditions. For instance, in syntheses starting from glutamic acid derivatives, the sequence of protecting group manipulation and reduction of the side-chain carboxyl group has been shown to proceed without significant racemization.[2][3] It is crucial to avoid harsh acidic or basic conditions, especially during deprotection steps, as these can sometimes lead to epimerization at the α-carbon.[1]

Troubleshooting Guide

Problem 1: Low yield after the reduction step.

Possible Cause 1: Incomplete activation of the γ-carboxyl group. Many protocols require the activation of the side-chain carboxyl group before reduction with agents like sodium borohydride (NaBH₄).[2] Incomplete activation, for example with ethyl chloroformate, will lead to poor reduction efficiency.

  • Solution: Ensure activating agents are fresh and added under anhydrous conditions. Monitor the activation step (e.g., by TLC or IR spectroscopy) before proceeding with the reduction.

Possible Cause 2: Non-selective reduction. The reducing agent may be reducing both the α- and γ-carboxyl groups, or other functional groups, leading to a mixture of products and a lower yield of the desired compound.

  • Solution: Use a selective reduction method. A common approach is the reduction of a mixed anhydride of the γ-carboxyl group with NaBH₄, which is generally selective.[2] Alternatively, protecting the α-carboxyl group as an ester or within a boroxazolidone structure can prevent its reduction.[3]

Problem 2: The final product has low enantiomeric purity.

Possible Cause 1: Racemization during a reaction step. Harsh reaction conditions, particularly during deprotection, can cause epimerization at the chiral center.

  • Solution: Review your deprotection strategy. If using strong acids or bases, consider milder, alternative methods. For example, if removing both Boc and t-butyl ester groups, refluxing in aqueous dioxane or water can be an effective and mild method that avoids racemization.[2]

Possible Cause 2: Impure starting material. The enantiomeric purity of your final product can be no higher than that of your starting material (e.g., D-glutamic acid).

  • Solution: Verify the enantiomeric purity of the starting D-glutamic acid using a suitable analytical method, such as chiral HPLC, before beginning the synthesis.

Problem 3: Difficulty in purification of the final product.

Possible Cause: Incomplete deprotection or presence of inorganic salts. The final product is a polar amino acid, which can be challenging to separate from partially protected, structurally similar intermediates or from inorganic salts introduced during pH adjustments and reductions.

  • Solution 1: Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. Anion-exchange chromatography has been reported to yield very pure (S)-5-hydroxynorvaline, and the same principle applies to the (R)-enantiomer.[3]

  • Solution 2: Recrystallization: If the product can be crystallized, this is an excellent method for removing impurities. Experiment with different solvent systems to find optimal crystallization conditions.

Experimental Protocols & Data

Protocol: Synthesis of (R)-5-Hydroxynorvaline from a D-Glutamic Acid Derivative

This protocol is adapted from methodologies reported for the synthesis of the (S)-enantiomer from L-glutamic acid.[2][3] The key is the selective reduction of the γ-carboxyl group.

Step 1: Protection of D-Glutamic Acid

  • Objective: To protect the α-amino and α-carboxyl groups, leaving the γ-carboxyl group free for modification.

  • Method: A common method involves the formation of an N-Boc protected 1-tert-butyl ester of D-glutamic acid. This can be achieved through standard procedures.

Step 2: Activation and Reduction of the γ-Carboxyl Group

  • Objective: To selectively reduce the free γ-carboxyl group to a primary alcohol.

  • Methodology:

    • Dissolve the protected D-glutamic acid derivative in an anhydrous solvent like THF.

    • Cool the solution (e.g., to -15 °C).

    • Activate the γ-carboxyl group by forming a mixed anhydride, for example, by adding ethyl chloroformate in the presence of a base like N-methylmorpholine.

    • Reduce the activated carboxyl group by adding a solution of sodium borohydride (NaBH₄) in water.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction by adjusting the pH and extracting the product.

Step 3: Deprotection

  • Objective: To remove the N-Boc and O-tert-butyl protecting groups to yield the final product.

  • Methodology:

    • The protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or by refluxing in an aqueous solution.[2]

    • After deprotection, the solvent is removed under reduced pressure.

Step 4: Purification

  • Objective: To isolate pure this compound.

  • Methodology: The crude product is purified using anion-exchange chromatography to remove unreacted starting materials and byproducts.[3]

Table 1: Protecting Group Strategies
Functional GroupProtecting GroupCommon Reagents for ProtectionCommon Reagents for DeprotectionOrthogonality Notes
α-Amino Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acids (TFA, HCl)Removed by acid; stable to base and hydrogenolysis.[1]
Z (Benzyloxycarbonyl)Benzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Removed by hydrogenolysis or strong acid; stable to base.[4]
α-Carboxyl t-Butyl ester (OtBu)Isobutylene, cat. H₂SO₄Strong acids (TFA, HCl)Removed by acid; stable to base and hydrogenolysis.[2]
Methyl/Ethyl esterMethanol/Ethanol, cat. H₂SO₄Saponification (e.g., NaOH)Removed by base; can be sensitive to other conditions.
Side-Chain Hydroxyl Silyl Ethers (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride ion (TBAF)Removed by fluoride; stable to many other conditions.

Visualized Workflows and Logic Diagrams

Below are diagrams illustrating key workflows and decision-making processes in the synthesis of this compound.

Synthesis_Workflow A Start: D-Glutamic Acid B Step 1: Orthogonal Protection (e.g., N-Boc, α-OtBu) A->B Protection C Step 2: Selective Activation of γ-Carboxylic Acid B->C Isolation D Step 3: Reduction (e.g., NaBH4) C->D In situ E Step 4: Global Deprotection (e.g., TFA or Reflux in H2O) D->E Work-up F Step 5: Purification (Ion-Exchange Chromatography) E->F Isolation G Final Product: This compound F->G Elution

Caption: General synthetic workflow for this compound.

Protecting_Group_Logic start Select Protecting Groups q1 Is γ-carboxyl reduction planned? start->q1 pg_amine Protect α-Amine (e.g., Boc) q1->pg_amine Yes pg_combo Simultaneous Protection (e.g., Boroxazolidone) q1->pg_combo Alternative pg_acid Protect α-Carboxyl (e.g., OtBu) pg_amine->pg_acid q2 Are subsequent steps base sensitive? pg_acid->q2 pg_combo->q2 deprotect_acid Use acid-labile groups (Boc, OtBu) q2->deprotect_acid Yes deprotect_base Consider base-labile groups (Fmoc, Me/Et esters) q2->deprotect_base No final Finalize Strategy deprotect_acid->final deprotect_base->final

Caption: Logic diagram for selecting an appropriate protecting group strategy.

Troubleshooting_Flowchart problem Low Yield or Purity? check_purity Check Enantiomeric Purity (ee%) problem->check_purity check_yield Check Yield of Crude Product problem->check_yield low_ee Low ee% detected check_purity->low_ee < 95% low_yield Low Crude Yield check_yield->low_yield Low purification_fail Low Yield After Purification check_yield->purification_fail OK, but low after column racemization Possible Racemization: - Review deprotection conditions - Check starting material purity low_ee->racemization reduction_issue Potential Reduction Failure: - Verify γ-carboxyl activation - Check reducer activity low_yield->reduction_issue purification_issue Purification Challenge: - Optimize ion-exchange protocol - Check for incomplete deprotection purification_fail->purification_issue

Caption: Troubleshooting flowchart for common synthesis issues.

References

Optimizing reaction conditions for 5-hydroxy-L-norvaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-hydroxy-L-norvaline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for 5-hydroxy-L-norvaline?

A1: The synthesis of 5-hydroxy-L-norvaline can be approached via two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves a multi-step process starting from a suitable precursor like L-norvaline or a protected glutamic acid derivative, involving steps such as protection, hydroxylation (or introduction of a group that can be converted to a hydroxyl group), and deprotection. Enzymatic synthesis typically utilizes hydroxylase enzymes to directly introduce a hydroxyl group onto the L-norvaline backbone, offering high stereoselectivity.

Q2: I am observing significant byproduct formation. What are the likely side reactions?

A2: Common side reactions can include over-oxidation if using strong oxidizing agents, leading to the formation of 5-oxo-L-norvaline. Another potential byproduct is pipecolic acid, resulting from intramolecular cyclization. The choice of protecting groups and the timing of their removal are critical to minimizing these unwanted reactions.

Q3: My reaction yield is consistently low. What are the first parameters I should investigate?

A3: For low yields, begin by assessing the following:

  • Reagent Purity: Ensure the purity of starting materials and reagents, as contaminants can inhibit catalysts or participate in side reactions.

  • Reaction Conditions: Verify that the temperature, pressure, and pH are within the optimal range for the specific reaction step. Even small deviations can significantly impact yield.

  • Catalyst Activity: If using a catalyst (chemical or enzymatic), ensure it has not degraded. For enzymes, confirm the correct buffer composition and cofactors are present.

  • Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

Q4: How can I improve the stereoselectivity of my synthesis?

A4: Achieving high stereoselectivity is crucial. For chemical synthesis, employing chiral catalysts or chiral auxiliaries can direct the stereochemical outcome. Enzymatic methods are often inherently highly stereoselective and are a preferred route when high enantiomeric purity is required.

Troubleshooting Guides

Issue 1: Low to No Product Formation

Low or no product formation is a common issue that can often be resolved by systematically evaluating the experimental setup and conditions.

dot

LowYieldTroubleshooting Start Problem: Low/No Product CheckReagents 1. Verify Reagent Integrity - Purity of Starting Materials - Solvent Anhydrous? - Reagent Concentration Correct? Start->CheckReagents CheckConditions 2. Assess Reaction Conditions - Temperature Correct? - pH Optimal? - Atmosphere Inert (if required)? Start->CheckConditions CheckCatalyst 3. Evaluate Catalyst - Catalyst Loading Correct? - Enzyme Activity Verified? - Cofactors Present? Start->CheckCatalyst CheckProcedure 4. Review Protocol - Order of Addition Correct? - Reaction Time Sufficient? Start->CheckProcedure SolutionReagents Solution: Use purified reagents, fresh solvents. CheckReagents->SolutionReagents SolutionConditions Solution: Calibrate equipment, optimize parameters. CheckConditions->SolutionConditions SolutionCatalyst Solution: Use fresh catalyst/enzyme, add cofactors. CheckCatalyst->SolutionCatalyst SolutionProcedure Solution: Follow protocol precisely, monitor reaction over time. CheckProcedure->SolutionProcedure

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Poor Product Purity (Multiple Spots on TLC/Peaks in HPLC)

Impure product is often a result of side reactions or incomplete reactions. The following guide can help diagnose the source of impurities.

dot

PurityTroubleshooting Start Problem: Poor Product Purity IncompleteReaction Cause: Incomplete Reaction (Starting material present) Start->IncompleteReaction SideReactions Cause: Side Reactions (Unexpected spots/peaks) Start->SideReactions Degradation Cause: Product Degradation (During workup/purification) Start->Degradation ActionIncomplete Action: - Increase reaction time - Increase temperature moderately - Add more reagent/catalyst IncompleteReaction->ActionIncomplete ActionSideReactions Action: - Lower reaction temperature - Change solvent or pH - Check protecting group stability SideReactions->ActionSideReactions ActionDegradation Action: - Use milder workup conditions - Adjust pH during extraction - Optimize purification method (e.g., lower column temperature) Degradation->ActionDegradation

Caption: Troubleshooting guide for product impurity issues.

Data on Reaction Condition Optimization

The following tables provide data adapted from syntheses of L-norvaline and related hydroxylated amino acids, offering a starting point for the optimization of 5-hydroxy-L-norvaline synthesis.

Table 1: Effect of Temperature and Reaction Time on Acyl Chloride Formation (Adapted from a chemical synthesis of L-norvaline)[1]

ParameterCondition 1Condition 2Condition 3
Starting Material n-valeric acidn-valeric acidn-valeric acid
Reagent Thionyl chlorideThionyl chlorideThionyl chloride
Temperature 78 °C50 °C10 °C
Reaction Time 4 hours8 hours1 hour
Observation Reaction proceeds to completion.Reaction proceeds to completion.Reaction proceeds to completion.

Table 2: Influence of Key Parameters on Enzymatic Hydroxylation (Conceptual data based on similar enzymatic syntheses)

ParameterSetting ASetting BSetting COutcome
Enzyme L-norvaline hydroxylaseL-norvaline hydroxylaseL-norvaline hydroxylase-
Substrate Conc. 50 mM100 mM100 mM-
pH 7.07.58.0Higher pH led to faster initial rates but enzyme instability over time.
Temperature 25 °C30 °C37 °C30°C provided the best balance of activity and stability.
Cofactor (e.g., Fe2+) 0.1 mM0.5 mM1.0 mM0.5 mM was optimal; higher concentrations showed slight inhibition.
Yield (%) 75%92%88%-
Purity (%) >99%>99%98%-

Experimental Protocols

Protocol 1: Generalized Chemical Synthesis Route

This protocol outlines a general, multi-step chemical synthesis approach starting from a protected amino acid.

dot

ChemicalSynthesisWorkflow Start Start: N-Protected L-Norvaline Ester Step1 Step 1: Halogenation (e.g., with NBS) - Introduce Br at C5 Start->Step1 Light/Radical Initiator Step2 Step 2: Hydrolysis - Convert C5-Br to C5-OH - Often requires mild base Step1->Step2 Aqueous Base Step3 Step 3: Deprotection - Remove N-protecting group - Remove ester group Step2->Step3 Acid/Base Hydrolysis or Hydrogenolysis End Final Product: 5-hydroxy-L-norvaline Step3->End

Caption: General workflow for chemical synthesis.

Methodology:

  • Protection: Protect the amino group of L-norvaline (e.g., as a Boc or Cbz derivative) and the carboxylic acid (e.g., as a methyl or ethyl ester) to prevent side reactions.

  • Functionalization of the Side Chain: Introduce a functional group at the 5-position that can be converted to a hydroxyl group. This is often achieved through radical halogenation (e.g., using N-bromosuccinimide) to form 5-bromo-L-norvaline derivative.

  • Hydroxylation: Convert the 5-halo derivative to the 5-hydroxy derivative. This can be accomplished via nucleophilic substitution with a hydroxide source. Reaction conditions must be carefully controlled to avoid elimination reactions.

  • Deprotection and Purification: Remove the protecting groups from the amino and carboxyl termini. This typically involves acidic or basic hydrolysis or hydrogenolysis, depending on the protecting groups used. The final product is then purified using techniques such as ion-exchange chromatography or recrystallization.

Protocol 2: Conceptual Enzymatic Synthesis

This protocol describes a conceptual one-pot enzymatic synthesis using a whole-cell biocatalyst.

Methodology:

  • Biocatalyst Preparation: Cultivate a recombinant E. coli strain engineered to overexpress an L-norvaline 5-hydroxylase. Harvest the cells via centrifugation and prepare a cell suspension in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup: In a temperature-controlled reactor, combine the cell suspension, L-norvaline (substrate), and necessary cofactors (e.g., FeSO₄, and a reducing agent like ascorbate). If the enzyme requires cofactor regeneration, include the necessary enzymes and substrates for the regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration).

  • Reaction Execution: Maintain the reaction at an optimal temperature (e.g., 30°C) with gentle agitation to ensure proper mixing and aeration. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Workup and Purification: Once the reaction reaches completion, separate the biocatalyst (cells) by centrifugation. The supernatant containing the product can then be subjected to purification, typically involving ion-exchange chromatography to isolate the 5-hydroxy-L-norvaline from unreacted substrate, buffer salts, and other media components.

References

Technical Support Center: Purification of (R)-2-Amino-5-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chromatographic purification of (R)-2-Amino-5-hydroxypentanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial purification by Ion-Exchange Chromatography (IEC) is giving poor resolution. What are the common causes and solutions?

Poor resolution in Ion-Exchange Chromatography (IEC) can stem from several factors related to the buffer, sample, or column integrity. Since the separation of amino acids in IEC is primarily based on their charge, which is pH-dependent, precise control of buffer conditions is critical.[1][2]

Troubleshooting Guide: Poor IEC Resolution

Problem Possible Cause Recommended Solution
Broad or Tailing Peaks Sub-optimal elution conditions: Gradient is too steep or the flow rate is too high.[3]Decrease the gradient slope to improve separation. Reduce the flow rate to allow more time for interaction between the analyte and the resin.[3]
Column is poorly packed: Channeling or voids in the resin bed.[3]Check column efficiency. Repack the column if necessary, or replace it with a pre-packed column.[3]
Column contamination: Proteins or lipids from the sample have precipitated on the column.[3]Implement a rigorous column cleaning-in-place (CIP) protocol. Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before loading.[3][4]
Inconsistent Retention Times Incomplete column equilibration: The column was not fully equilibrated with the start buffer before sample injection.[3]Prolong the equilibration step until the pH and conductivity of the column effluent are stable and match the start buffer.[3]
Incorrect buffer pH or ionic strength: Small deviations in pH can significantly alter the charge of the amino acid and its interaction with the resin.[2]Calibrate the pH meter and prepare fresh buffers. Verify the pH and conductivity of all solutions before use.[3]
Co-elution of Target with Impurities Incorrect pH for separation: The pH of the buffer system is not optimal for differentiating the charge between this compound and impurities.Adjust the pH of the start and elution buffers. For cation-exchange, a lower pH ensures a positive charge on the amino group for binding.[1][2]
Ionic strength of the sample is too high: High salt concentration in the sample can interfere with binding to the resin.Desalt or dilute the sample in the start buffer before loading.[4]
FAQ 2: Why is my this compound not binding to the reverse-phase (RP-HPLC) column?

This compound is a polar molecule. Standard reverse-phase chromatography, which separates compounds based on hydrophobicity, is challenging for polar, underivatized amino acids as they have a weak affinity for the non-polar stationary phase and elute quickly.[1][5]

Troubleshooting Guide: Poor Binding in RP-HPLC

Problem Possible Cause Recommended Solution
Target elutes in the void volume High polarity of the analyte: The amino acid is too polar to be retained by the C18 or C8 stationary phase.[5]Use an Ion-Pairing Agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% to the mobile phase. TFA pairs with the positively charged amino group, increasing its hydrophobicity and retention.[6]
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is better suited for separating highly polar compounds and is a common alternative to RP-HPLC for underivatized amino acids.[5]
Incorrect mobile phase composition: The organic content of the starting mobile phase is too high, preventing retention.Start with a very low concentration of organic solvent (e.g., 0-5% acetonitrile or methanol) in the aqueous mobile phase.
Sample solvent is too strong: The sample is dissolved in a solvent with high organic content.If possible, dissolve or dilute the sample in the initial mobile phase (high aqueous content).[7]
FAQ 3: I am struggling to separate the (R) and (S) enantiomers. How can I improve my chiral separation?

Enantiomeric separation requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase. The selection of the correct CSP and mobile phase is crucial for resolving (R)- and (S)-2-Amino-5-hydroxypentanoic acid.

Troubleshooting Guide: Chiral Separation Issues

Problem Possible Cause Recommended Solution
No separation of enantiomers Incorrect Chiral Stationary Phase (CSP): The chosen CSP (e.g., polysaccharide, crown ether, macrocyclic antibiotic) is not suitable for this specific amino acid.[6][8][9]Screen different CSPs: Test various types of columns. Crown ether-based and zwitterionic CSPs are often effective for underivatized amino acids.[6][10]
Mobile phase is not optimized: The mobile phase composition (solvents, additives, pH) does not facilitate chiral recognition.Adjust Mobile Phase: For polysaccharide CSPs, a mobile phase of a lower alkanol (e.g., ethanol) with a carboxylic acid (e.g., TFA) can be effective.[9] For zwitterionic phases, a mix of MeOH/ACN/H2O with acid/base additives is common.[10]
Poor resolution (overlapping peaks) Sub-optimal flow rate or temperature: These parameters can influence the kinetics of the chiral interaction.Optimize Conditions: Lower the flow rate to increase interaction time. Systematically vary the column temperature, as some separations improve at lower or higher temperatures.[8]
Incorrect mobile phase modifier: The type or concentration of the acid modifier (e.g., TFA, formic acid) is not ideal.Test different acid modifiers and concentrations. TFA is a strong ion-pairing agent that can significantly impact chiral separations.[6]

Experimental Protocols & Workflows

Overall Purification Workflow

The purification of this compound typically involves a multi-step process to remove impurities and then resolve the desired enantiomer.

cluster_0 Step 1: Initial Purification cluster_1 Step 2: Chiral Separation cluster_2 Step 3: Final Steps SamplePrep Sample Preparation (Crude Mixture) IEC Ion-Exchange Chromatography (Cation Exchange) SamplePrep->IEC Load Sample Desalting Fraction Collection & Desalting IEC->Desalting Elute Fractions ChiralHPLC Chiral RP-HPLC (Crown Ether CSP) Desalting->ChiralHPLC Inject Purified Mixture CollectR Collect (R)-Enantiomer ChiralHPLC->CollectR Separate Enantiomers SolventEvap Solvent Evaporation CollectR->SolventEvap FinalProduct Pure (R)-2-Amino-5- hydroxypentanoic acid SolventEvap->FinalProduct

Caption: General workflow for the purification of this compound.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve the crude sample containing (R/S)-2-Amino-5-hydroxypentanoic acid in the IEC Start Buffer (see Table 1).

  • pH Adjustment: Adjust the pH of the sample to match the Start Buffer (e.g., pH 3.0) using dilute HCl. This ensures the amino group is protonated for binding to the cation-exchange column.

  • Filtration: Centrifuge the sample to pellet any insoluble material. Filter the supernatant through a 0.45 µm low protein binding membrane filter to prevent column clogging.[4]

Protocol 2: Ion-Exchange Chromatography (Cation Exchange)

This protocol is designed to separate the target amino acid from other charged and uncharged impurities.

IEC Buffer and Gradient Parameters

Parameter Condition Purpose
Column Strong Cation-Exchange Resin (e.g., Sulfonated Polystyrene) Binds positively charged molecules.
Start Buffer (A) 0.2 M Sodium Citrate, pH 3.0 Low pH ensures the target amino acid is positively charged and binds to the column.
Elution Buffer (B) 0.2 M Sodium Citrate, pH 5.0 + 1.0 M NaCl Higher pH and salt concentration disrupt the ionic interaction to elute the bound amino acid.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale.
Detection Post-column derivatization with Ninhydrin, followed by absorbance at 570 nm.[1][11] Ninhydrin reacts with primary amines to produce a colored compound for detection.

| Gradient | 0-100% Buffer B over 40 minutes | Gradually increases pH and ionic strength to elute molecules based on their charge. |

Methodology:

  • Equilibration: Equilibrate the cation-exchange column with Start Buffer A until the baseline pH and conductivity are stable.

  • Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with Start Buffer A for 5-10 column volumes to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Apply the linear gradient from 0% to 100% Buffer B. This compound will elute as its net positive charge is neutralized.

  • Fraction Collection: Collect fractions based on the detector signal.

  • Regeneration: Wash the column with 100% Buffer B followed by re-equilibration with Start Buffer A.

Protocol 3: Chiral HPLC Separation

This protocol is for the separation of the (R) and (S) enantiomers from the pooled and desalted IEC fractions.

Chiral HPLC Mobile Phase and Parameters

Parameter Condition Purpose
Column Crown Ether-based Chiral Stationary Phase (e.g., Crownpak CR-I(+))[6] Provides a chiral environment for enantiomeric recognition.
Mobile Phase Perchloric acid solution (pH 1.0 - 2.0) The acidic mobile phase is required for interaction with the crown ether phase.
Flow Rate 0.4 mL/min A lower flow rate often improves chiral resolution.
Column Temperature 25°C (can be optimized between 5-40°C) Temperature affects the separation kinetics.[8]

| Detection | LC-MS or post-column derivatization (if required) | Mass spectrometry provides sensitive detection without derivatization.[5] |

Methodology:

  • Sample Prep: Evaporate the solvent from the pooled IEC fractions. Reconstitute the sample in the Chiral HPLC mobile phase.

  • Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution: Run the separation under isocratic conditions with the specified mobile phase. The two enantiomers will elute at different retention times.

  • Fraction Collection: Collect the peak corresponding to the (R)-enantiomer based on the chromatogram of a reference standard.

Troubleshooting Logic

When encountering a problem, a systematic approach can quickly identify the root cause.

Problem Chromatography Problem Occurs CheckPressure High Back Pressure? Problem->CheckPressure CheckBinding Poor Peak Shape / Resolution? CheckPressure->CheckBinding No Sol_Pressure 1. Check for clogs (filters, tubing) 2. Filter sample/buffers 3. Reduce flow rate CheckPressure->Sol_Pressure Yes CheckResolution Target Not Binding / Eluting Early? CheckBinding->CheckResolution No Sol_Resolution 1. Optimize gradient slope 2. Reduce flow rate 3. Check column packing/integrity 4. Clean column CheckBinding->Sol_Resolution Yes Sol_Binding 1. Check buffer/sample pH & ionic strength 2. Ensure sample solvent matches start conditions 3. For RP-HPLC, add ion-pairing agent CheckResolution->Sol_Binding Yes Success Problem Resolved CheckResolution->Success No / Other Issue Sol_Pressure->Success Sol_Binding->Success Sol_Resolution->Success

Caption: A decision tree for troubleshooting common chromatography issues.

References

Troubleshooting low yield in L-Pentahomoserine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of L-Pentahomoserine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this non-proteinogenic amino acid.

Troubleshooting Low Yield in L-Pentahomoserine Synthesis

Low yields in the multi-step synthesis of L-Pentahomoserine can arise from various factors, from the quality of starting materials to the purification of the final product. This guide provides a systematic approach to identifying and resolving common issues.

A typical synthetic route starting from L-glutamic acid involves the protection of the amine and α-carboxylic acid groups, followed by the reduction of the γ-carboxylic acid to a hydroxyl group, and subsequent deprotection.

Experimental Workflow: L-Pentahomoserine Synthesis from L-Glutamic Acid

workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start L-Glutamic Acid proc1 Protection of α-amino and α-carboxyl groups (e.g., Boc and Me ester) start->proc1 proc2 Selective reduction of γ-carboxyl group proc1->proc2 Protected L-Glutamate Derivative proc3 Removal of protecting groups proc2->proc3 Protected L-Pentahomoserine end L-Pentahomoserine proc3->end Crude L-Pentahomoserine

A generalized workflow for the chemical synthesis of L-Pentahomoserine.

Frequently Asked Questions (FAQs)

Issue 1: Incomplete Protection of L-Glutamic Acid

Q: My initial protection step of L-glutamic acid is resulting in a mixture of products, leading to a low yield of the desired N-Boc-L-glutamate-α-methyl ester. What could be the cause?

A: This is a common issue and can be attributed to several factors:

  • Reaction Conditions: The esterification of the α-carboxylic acid is often carried out using reagents like thionyl chloride in methanol or by using an acid catalyst. If the reaction temperature is too high or the reaction time is too long, side reactions such as the formation of the γ-ester or pyroglutamate can occur.

  • Reagent Quality: Ensure that all reagents, especially the solvents, are anhydrous. The presence of water can lead to the hydrolysis of the ester or the anhydride intermediate, reducing the yield.

  • Order of Protection: Protecting the amine group with Boc anhydride first, followed by the esterification of the α-carboxylic acid, can sometimes provide better selectivity and yield.

Troubleshooting Steps:

ParameterRecommendation
Temperature Maintain a low temperature (e.g., 0 °C to room temperature) during the esterification and Boc protection steps to minimize side reactions.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-reaction.
Reagent Purity Use freshly distilled and anhydrous solvents. Ensure the purity of L-glutamic acid and other reagents.
pH Control During the Boc protection step, maintain the pH in the recommended range for the specific protocol to ensure efficient reaction.

Logical Troubleshooting Flow for Incomplete Protection

incomplete_protection start Low yield of protected L-glutamate derivative q1 Are you observing multiple spots on TLC? start->q1 a1_yes Indicates a mixture of products q1->a1_yes Yes a1_no Indicates poor conversion q1->a1_no No q2 Is the starting material consumed? a1_yes->q2 sol2 Increase reaction time or check activity of reagents. a1_no->sol2 a2_yes Side reactions are likely q2->a2_yes Yes a2_no Reaction is incomplete q2->a2_no No sol1 Optimize reaction time and temperature. Check reagent purity. a2_yes->sol1 a2_no->sol2 sol3 Verify the order of protection steps. Consider alternative protecting groups. sol1->sol3

A decision tree for troubleshooting incomplete protection of L-glutamic acid.
Issue 2: Poor Yield in the Reduction of the γ-Carboxyl Group

Q: The reduction of the γ-methyl ester to the corresponding alcohol is inefficient, resulting in a low yield of the protected L-Pentahomoserine. How can I improve this step?

A: The selective reduction of the γ-ester in the presence of the α-ester is a critical and often challenging step.

  • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups. Milder and more selective reducing agents such as sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., CaCl₂) or lithium borohydride (LiBH₄) are often preferred for this transformation.

  • Reaction Temperature: This reaction is highly temperature-sensitive. It is crucial to maintain a low temperature (typically -10 °C to 0 °C) to control the reactivity of the reducing agent and improve selectivity.

  • Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is commonly used for these reductions. Ensure the solvent is anhydrous.

Troubleshooting Steps:

ParameterRecommendation
Reducing Agent Consider using a milder reducing agent like LiBH₄ or NaBH₄/CaCl₂.
Temperature Control Maintain strict temperature control throughout the addition of the reducing agent and the reaction.
Stoichiometry Carefully control the stoichiometry of the reducing agent. An excess can lead to over-reduction.
Work-up Procedure A careful aqueous work-up is necessary to quench the reaction and hydrolyze the borate complexes.
Issue 3: Difficulties in Deprotection and Purification

Q: I am experiencing a significant loss of product during the final deprotection and purification steps. What are the best practices to maximize the yield?

A: The final stages of the synthesis can be prone to yield loss if not handled carefully.

  • Deprotection Conditions:

    • Boc Removal: Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) are used to remove the Boc group. Ensure the reaction goes to completion without prolonged exposure, which can lead to side reactions.

    • Ester Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used to hydrolyze the methyl ester. Careful monitoring is required to avoid racemization, especially at higher temperatures.

  • Purification:

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. Using a cation-exchange resin (e.g., Dowex 50W) can efficiently separate L-Pentahomoserine from unreacted starting materials and byproducts.

    • Crystallization: If the crude product is of sufficient purity, crystallization can be an effective final purification step.

Troubleshooting Steps:

ParameterRecommendation
Deprotection Monitoring Follow the deprotection reactions by TLC or LC-MS to ensure complete removal of the protecting groups.
pH Adjustment During work-up and ion-exchange chromatography, carefully adjust the pH to ensure the amino acid is in the correct ionic form for binding and elution.
Column Loading Do not overload the ion-exchange column, as this can lead to poor separation and product loss.
Elution Gradient Use a stepwise or gradient elution with a suitable buffer (e.g., aqueous ammonia or pyridine-acetic acid buffer) to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-glutamate-α-methyl ester
  • Suspend L-glutamic acid in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude L-glutamic acid dimethyl ester hydrochloride.

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography on silica gel.

Protocol 2: Selective Reduction to N-Boc-L-Pentahomoserine methyl ester
  • Dissolve N-Boc-L-glutamate-α-methyl ester in anhydrous THF and cool to -10 °C under an inert atmosphere.

  • Slowly add a solution of lithium borohydride (LiBH₄) in THF dropwise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of an aqueous solution (e.g., saturated ammonium chloride).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Protocol 3: Deprotection and Purification of L-Pentahomoserine
  • Boc Deprotection: Dissolve the protected L-Pentahomoserine in a solution of TFA in DCM (e.g., 1:1 v/v) and stir at room temperature. Monitor the reaction by TLC. Once complete, remove the solvent and TFA under reduced pressure.

  • Ester Hydrolysis: Dissolve the resulting residue in a mixture of THF and water. Add LiOH and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Purification: Neutralize the reaction mixture with an acid (e.g., HCl) to pH ~7. Load the crude solution onto a cation-exchange column (e.g., Dowex 50W, H⁺ form).

  • Wash the column with water to remove impurities.

  • Elute the L-Pentahomoserine with an aqueous ammonia solution (e.g., 2 M).

  • Collect the fractions containing the product (monitored by ninhydrin staining of TLC plates).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain L-Pentahomoserine as a solid.

Degradation products of 5-hydroxy-L-norvaline under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-hydroxy-L-norvaline, with a specific focus on its stability and potential degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation product of 5-hydroxy-L-norvaline under acidic conditions?

Based on the chemical structure of 5-hydroxy-L-norvaline (a γ-hydroxy amino acid), the primary degradation pathway under acidic conditions is expected to be an intramolecular cyclization, also known as lactonization. This reaction results in the formation of a five-membered ring lactone, specifically (S)-α-amino-γ-valerolactone.

Q2: What is the general mechanism for the acid-catalyzed lactonization of 5-hydroxy-L-norvaline?

The acid-catalyzed lactonization is a reversible reaction. Under acidic conditions, the carboxylic acid group is protonated, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group at the 5-position. This intramolecular esterification results in the formation of the cyclic ester (lactone) and the elimination of a water molecule. The general mechanism for acid-catalyzed hydrolysis of lactones involves either a unimolecular (AAC1) or bimolecular (AAC2) pathway, with a transition from AAC2 to AAC1 as acidity increases.[1][2]

Q3: How can I monitor the degradation of 5-hydroxy-L-norvaline in my experiments?

The most common and effective method for monitoring the degradation of 5-hydroxy-L-norvaline and the formation of its lactone is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate the more polar 5-hydroxy-L-norvaline from the less polar lactone degradation product. UV detection is suitable if the compounds have a chromophore, or a different detector like a charged aerosol detector (CAD) or mass spectrometer (MS) can be used for universal detection.

Q4: My HPLC results show a new peak appearing over time when 5-hydroxy-L-norvaline is in an acidic solution. How can I confirm this is the lactone?

To confirm the identity of the new peak, you can use several analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the molecular weight of the compound in the new peak. The lactone will have a molecular weight that is 18.015 g/mol less than 5-hydroxy-L-norvaline, corresponding to the loss of a water molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively elucidate the structure of the isolated degradation product and confirm the cyclic lactone structure.

  • Co-injection with a Standard: If a pure standard of (S)-α-amino-γ-valerolactone is available, you can co-inject it with your sample. If the new peak in your sample has the same retention time as the standard, it provides strong evidence of its identity.

Troubleshooting Guides

Issue 1: Inconsistent or no degradation of 5-hydroxy-L-norvaline observed.
Possible Cause Troubleshooting Step
Insufficient Acidity (pH too high): The rate of lactonization is dependent on the acid concentration. Ensure the pH of your solution is sufficiently low (e.g., pH 1-3) to catalyze the reaction. You may need to use a stronger acid or a higher concentration.
Low Temperature: The degradation reaction may be slow at room temperature. Consider increasing the temperature of your experiment (e.g., 40-60 °C) to accelerate the rate of degradation. However, be mindful that excessive heat can lead to other, unwanted side reactions.
Incorrect Analytical Method: Your HPLC method may not be able to resolve 5-hydroxy-L-norvaline from its lactone. Optimize your mobile phase composition, gradient, and column chemistry to achieve baseline separation.
Short Experiment Duration: The degradation may be occurring, but at a slow rate. Extend the duration of your experiment and take time points over a longer period (e.g., 24, 48, 72 hours) to observe a significant change.
Issue 2: Multiple unexpected peaks are appearing in the chromatogram.
Possible Cause Troubleshooting Step
Further Degradation: Under harsh acidic conditions (very low pH and high temperature), the lactone itself or the parent compound may undergo further degradation, such as hydrolysis of the amide bond or other side reactions. Try using milder conditions.
Impurities in the Starting Material: The starting material of 5-hydroxy-L-norvaline may contain impurities that are also degrading or reacting. Analyze your starting material by HPLC to confirm its purity.
Reaction with Buffer Components: If you are using a buffer to maintain the acidic pH, there might be a reaction between 5-hydroxy-L-norvaline and the buffer components. Use a non-reactive buffer or a simple acid solution (e.g., HCl, H2SO4).

Experimental Protocols

Protocol 1: Forced Degradation of 5-hydroxy-L-norvaline under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of 5-hydroxy-L-norvaline in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl, or a buffer of desired pH).

    • Prepare a control sample by adding an equal volume of the solvent without acid.

  • Incubation: Incubate the stressed and control samples at a controlled temperature (e.g., 40 °C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching (Optional): Neutralize the withdrawn aliquots with a base (e.g., NaOH) to stop the degradation reaction. This is crucial for accurate time-point analysis.

  • Analysis: Analyze the samples by a validated HPLC method to determine the percentage of remaining 5-hydroxy-L-norvaline and the formation of degradation products.

Protocol 2: HPLC Method for Analysis of 5-hydroxy-L-norvaline and its Lactone
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry.

Data Presentation

The quantitative data from a typical forced degradation study can be summarized in a table as follows:

Time (hours)5-hydroxy-L-norvaline (% Remaining)(S)-α-amino-γ-valerolactone (% Area)
01000
292.57.1
485.314.2
871.827.5
2445.253.9

Note: The percentages may not add up to 100% due to the potential for other minor degradation products or analytical variability.

Visualizations

Degradation_Pathway cluster_main Acid-Catalyzed Lactonization 5_HNV 5-hydroxy-L-norvaline Lactone (S)-α-amino-γ-valerolactone 5_HNV->Lactone + H⁺ (catalyst) Water H₂O

Caption: Predicted degradation pathway of 5-hydroxy-L-norvaline.

Experimental_Workflow cluster_workflow Forced Degradation Analysis Workflow Start Sample Preparation (5-HNV Solution) Stress Acidic Stress (e.g., 0.1 M HCl, 40°C) Start->Stress Sampling Collect Aliquots at Time Points Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Interpretation (Quantify Degradation) Analysis->Data

Caption: Workflow for analyzing 5-hydroxy-L-norvaline degradation.

References

Preventing racemization during (R)-2-Amino-5-hydroxypentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-2-Amino-5-hydroxypentanoic acid, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of enantiomerically pure this compound?

The primary challenge is controlling the stereochemistry at the α-carbon to prevent racemization. Many synthetic steps, particularly those involving the activation of the carboxylic acid group or the formation of an enolate at the α-position, can lead to a loss of stereochemical integrity.

Q2: Which synthetic strategies are recommended for controlling stereochemistry in this synthesis?

Several effective methods can be employed to achieve high enantiomeric purity:

  • Chiral Auxiliaries: Methods like the Schöllkopf bis-lactim ether synthesis or the Williams glycine template approach use a chiral auxiliary to direct the stereoselective alkylation of a glycine moiety.

  • Dynamic Kinetic Resolution (DKR): This method combines a rapid racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of the racemic mixture to the desired enantiomer.

  • Enzymatic Resolution: Enzymes, such as lipases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Q3: How can I determine the enantiomeric excess (ee%) of my product?

The enantiomeric excess of your final product can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee%.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

  • Polarimetry: This classical method measures the optical rotation of the sample. The observed rotation is compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often equivalent to the enantiomeric excess.[1]

Troubleshooting Guides

Schöllkopf Bis-Lactim Ether Synthesis

The Schöllkopf method is a reliable technique for the asymmetric synthesis of α-amino acids, typically providing high enantiomeric excess (>95% ee).[2] It involves the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, commonly valine.

schoellkopf_workflow start Start: Racemic or prochiral starting material diketopiperazine Formation of Diketopiperazine (from Glycine and (R)-Valine) start->diketopiperazine bis_lactim_ether O-Methylation to Bis-Lactim Ether diketopiperazine->bis_lactim_ether deprotonation Deprotonation with n-BuLi to form chiral enolate bis_lactim_ether->deprotonation alkylation Diastereoselective Alkylation with a protected 3-halopropanol derivative deprotonation->alkylation hydrolysis Acidic Hydrolysis to cleave auxiliary and deprotect hydroxyl group alkylation->hydrolysis purification Purification of this compound hydrolysis->purification analysis Analysis of Enantiomeric Excess (ee%) purification->analysis

Caption: Workflow for Schöllkopf Synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity/ Enantiomeric Excess 1. Incomplete deprotonation. 2. Racemization of the enolate. 3. Non-optimal reaction temperature. 4. Impure chiral auxiliary.1. Ensure the use of freshly titrated n-BuLi and anhydrous conditions. 2. Keep the reaction temperature low during deprotonation and alkylation (typically -78 °C). 3. Verify the optical purity of the valine used to prepare the bis-lactim ether.
Low Yield of Alkylated Product 1. Inactive alkylating agent. 2. Steric hindrance from the protecting group on the alkylating agent. 3. Side reactions of the enolate.1. Use a more reactive alkylating agent (e.g., iodide instead of bromide). 2. Choose a less bulky protecting group for the hydroxyl functionality (e.g., TBDMS). 3. Add the alkylating agent slowly at low temperature.
Difficulty in Hydrolysis/ Cleavage of Chiral Auxiliary 1. Incomplete hydrolysis. 2. Degradation of the product under harsh acidic conditions.1. Increase the reaction time or the concentration of the acid. 2. Use milder acidic conditions (e.g., dilute HCl) and monitor the reaction progress carefully.
Dynamic Kinetic Resolution (DKR)

DKR is a powerful strategy to overcome the 50% yield limitation of classical kinetic resolution. It combines in-situ racemization of the starting material with an enantioselective reaction. For amino acid synthesis, this often involves a chemoenzymatic approach.

dkr_decision start Is a racemic starting material readily available? racemization_catalyst Select a suitable racemization catalyst (e.g., a ruthenium complex) start->racemization_catalyst Yes no Consider other asymmetric synthesis methods. start->no No enzyme_selection Choose a highly enantioselective enzyme (e.g., a lipase or protease) racemization_catalyst->enzyme_selection optimization Optimize reaction conditions (solvent, temperature, pH) enzyme_selection->optimization dkr_synthesis Perform DKR Synthesis optimization->dkr_synthesis yes Yes

Caption: Decision pathway for DKR.

Issue Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess 1. Inefficient racemization catalyst. 2. Low enzyme enantioselectivity. 3. Mismatched rates of racemization and enzymatic reaction.1. Screen different racemization catalysts and optimize their loading. 2. Screen a variety of enzymes to find one with a high E-value. 3. Adjust the reaction temperature to better match the rates of the two catalytic cycles.
Low Conversion/Yield 1. Enzyme inhibition by the racemization catalyst or substrate. 2. Enzyme deactivation under the reaction conditions. 3. Poor solubility of the substrate or enzyme.1. Use an immobilized enzyme to minimize direct interaction with the catalyst. 2. Optimize the solvent system and temperature to ensure enzyme stability. 3. Add co-solvents to improve solubility.
Formation of Byproducts 1. Side reactions catalyzed by the racemization catalyst. 2. Non-selective reactions of the enzyme.1. Lower the reaction temperature or the catalyst loading. 2. Ensure the purity of the starting materials and the enzyme.
Enzymatic Resolution

Enzymatic resolution is a widely used method for the preparation of enantiomerically pure compounds. Lipases are commonly employed for the kinetic resolution of racemic esters of amino acids through hydrolysis or transesterification.

enzyme_workflow start Start: Racemic 2-Amino-5-hydroxypentanoic acid ester enzyme_screening Screen a panel of lipases for enantioselectivity start->enzyme_screening optimization Optimize reaction conditions (pH, temperature, solvent) enzyme_screening->optimization resolution Perform preparative scale enzymatic resolution optimization->resolution separation Separate the unreacted (R)-ester from the hydrolyzed (S)-acid resolution->separation hydrolysis Hydrolyze the (R)-ester to This compound separation->hydrolysis analysis Analyze Enantiomeric Excess (ee%) hydrolysis->analysis

Caption: Workflow for enzymatic resolution.

Issue Potential Cause(s) Recommended Solution(s)
Low Enantioselectivity (Low E-value) 1. Suboptimal choice of enzyme. 2. Non-ideal reaction conditions.1. Screen a wider range of lipases or other hydrolases. 2. Optimize the solvent, temperature, and pH. Sometimes, using an organic solvent can enhance enantioselectivity.
Slow Reaction Rate 1. Low enzyme activity. 2. Poor substrate solubility. 3. Enzyme inhibition.1. Increase the enzyme loading or use an immobilized enzyme for better stability. 2. Use a co-solvent to improve solubility. 3. Ensure the absence of any potential inhibitors in the reaction mixture.
Difficulty in Separating Product and Unreacted Substrate 1. Similar physical properties of the ester and the acid.1. Utilize the difference in acidity for separation, for example, by extraction with a basic aqueous solution to remove the acid.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Amino Acids
Method Typical Enantiomeric Excess (ee%) Advantages Disadvantages
Schöllkopf Bis-Lactim Ether >95%[2]High enantioselectivity, well-established method.Multi-step synthesis, use of stoichiometric chiral auxiliary, not ideal for large-scale production.[2]
Dynamic Kinetic Resolution (DKR) Up to >99%[3]Theoretical yield of 100%, suitable for large-scale synthesis.Requires careful optimization of two catalytic cycles, potential for catalyst/enzyme inhibition.
Enzymatic Resolution >99% for the resolved product[4]High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product from unreacted starting material.

Experimental Protocols

Protocol 1: General Procedure for Schöllkopf Bis-Lactim Ether Synthesis
  • Formation of the Bis-Lactim Ether: The diketopiperazine is formed from (R)-valine and glycine methyl ester. This is followed by O-methylation using a reagent like trimethyloxonium tetrafluoroborate to yield the bis-lactim ether.

  • Deprotonation: The bis-lactim ether is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium is added dropwise to form the chiral enolate.

  • Alkylation: A solution of the alkylating agent, such as 3-(tert-butyldimethylsilyloxy)-1-bromopropane, in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Hydrolysis: The reaction is quenched, and the product is worked up. The resulting diastereomerically enriched product is then hydrolyzed with dilute aqueous acid (e.g., 0.1 M HCl) to cleave the chiral auxiliary and the silyl protecting group, yielding the this compound methyl ester.

  • Saponification and Purification: The methyl ester is saponified to the free amino acid, which is then purified by ion-exchange chromatography or crystallization.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution
  • Substrate Preparation: The racemic methyl or ethyl ester of N-acetyl-2-amino-5-hydroxypentanoic acid is prepared.

  • Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution (pH ~7). A lipase (e.g., from Candida antarctica or Pseudomonas cepacia) is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).[4][5]

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the consumption of the ester or the formation of the acid (e.g., by HPLC). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Separation: The reaction mixture is acidified, and the unreacted (R)-ester is extracted with an organic solvent. The aqueous layer containing the (S)-acid is then basified and extracted or purified by other means.

  • Hydrolysis of the (R)-ester: The recovered (R)-ester is hydrolyzed under acidic or basic conditions to yield this compound.

References

Solubility issues of L-Pentahomoserine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Pentahomoserine, focusing on its solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is L-Pentahomoserine and why is it used in research?

L-Pentahomoserine ((2S)-2-amino-5-hydroxypentanoic acid) is a non-proteinogenic amino acid. It is structurally similar to L-methionine, lacking the terminal methylthio group and instead possessing a hydroxyl group. This structural similarity makes it a valuable tool in metabolic research, particularly as a methionine analog to probe and potentially interfere with methionine-dependent pathways. Such pathways are crucial in various cellular processes, including cancer metabolism, making L-Pentahomoserine a compound of interest for drug development.

Q2: Why am I having difficulty dissolving L-Pentahomoserine in organic solvents?

Like other amino acids, L-Pentahomoserine exists as a zwitterion at neutral pH. This means it has both a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). This ionic nature makes it highly polar and thus more soluble in polar solvents like water, while being poorly soluble in most non-polar organic solvents. The strong electrostatic interactions between the zwitterions in the solid state require a highly polar solvent to overcome.

Q3: Are there any general trends for amino acid solubility in organic solvents?

Yes. The solubility of amino acids in organic solvents is generally low and is influenced by the polarity of the solvent and the nature of the amino acid's side chain ("R" group). For L-Pentahomoserine, the presence of a terminal hydroxyl group in its side chain adds to its polarity, further favoring solubility in polar solvents over non-polar ones.

Data Presentation: Solubility of Amino Acids

Amino AcidMolecular Weight ( g/mol )Solubility in Water ( g/100 mL) at 25°CSolubility in Ethanol ( g/100 mL) at 25°CPredicted Solubility of L-Pentahomoserine
Glycine75.0724.990.06Low: Similar to other small, polar amino acids, expect very low solubility in pure ethanol.
L-Alanine89.0916.650.02Low: The aliphatic side chain offers some non-polar character, but the zwitterionic nature dominates.
L-Valine117.158.850.03Low: Increased hydrophobicity of the side chain does not significantly improve solubility in ethanol.
L-Leucine131.172.430.07Low: Similar to valine, the larger aliphatic side chain has a minor impact on solubility in polar organic solvents.
L-Serine105.0938.20.02Very Low: The polar hydroxyl group in the side chain, similar to L-Pentahomoserine, does not overcome the zwitterionic insolubility in ethanol.
L-Pentahomoserine 133.15 High (Predicted) Very Low (Predicted) Qualitative Assessment: Due to its zwitterionic nature and polar hydroxyl group, L-Pentahomoserine is expected to have high solubility in water and very low solubility in less polar organic solvents like ethanol. Its solubility in polar aprotic solvents like DMSO and DMF is expected to be low but may be enhanced with heating or the use of co-solvents.

Troubleshooting Guide

Issue: L-Pentahomoserine is not dissolving in my organic solvent.

This is a common issue due to the zwitterionic nature of the compound. Here are several troubleshooting steps you can take, moving from simple to more complex interventions.

Logical Flow for Troubleshooting Solubility Issues

G start Start: L-Pentahomoserine undissolved in organic solvent solvent_choice Is the solvent appropriate? (Polar Aprotic vs. Non-polar) start->solvent_choice heating Apply gentle heating (e.g., 30-50°C) solvent_choice->heating Yes fail Failure: Consider alternative strategy solvent_choice->fail No (e.g., hexane) sonication Use sonication heating->sonication cosolvent Add a co-solvent (e.g., small amount of water) sonication->cosolvent ph_adjustment Adjust pH (Form a salt) cosolvent->ph_adjustment cosolvent->fail If water is incompatible protocol_2 Follow Protocol for Salt Formation ph_adjustment->protocol_2 Acid/Base Addition protocol_3 Follow Protocol for DMF-Acid-Base System ph_adjustment->protocol_3 For Anhydrous Organic Reactions success Success: L-Pentahomoserine dissolved protocol_2->success protocol_3->success

Caption: Troubleshooting workflow for dissolving L-Pentahomoserine.

Experimental Protocols

Protocol 1: Basic Solubilization in Polar Aprotic Solvents (DMSO, DMF)

This protocol is a starting point for dissolving L-Pentahomoserine for in vitro assays where the final concentration of the organic solvent will be low.

Materials:

  • L-Pentahomoserine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Weigh the desired amount of L-Pentahomoserine into a sterile vial.

  • Add the required volume of DMSO or DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, gently heat the vial to 30-40°C in a water bath or on a heating block while stirring or vortexing intermittently. Caution: Avoid excessive heat which may degrade the compound.

  • If solids persist, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect for complete dissolution before use. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5%).

Protocol 2: Solubilization via Salt Formation (for use with protic organic solvents)

This method increases solubility by converting the zwitterionic amino acid into its corresponding salt, which is often more soluble in organic solvents, especially alcohols.

Materials:

  • L-Pentahomoserine

  • Methanol or Ethanol

  • 1 M Hydrochloric Acid (HCl) in diethyl ether or a similar anhydrous solution

  • 1 M Sodium Hydroxide (NaOH) in ethanol

  • Stir plate and magnetic stir bar

Procedure for forming the hydrochloride salt:

  • Suspend L-Pentahomoserine in the desired volume of methanol or ethanol.

  • While stirring, add 1.1 equivalents of 1 M HCl in diethyl ether dropwise.

  • Continue stirring at room temperature for 1-2 hours or until the solid dissolves. The resulting solution contains the hydrochloride salt of L-Pentahomoserine.

Procedure for forming the sodium salt:

  • Suspend L-Pentahomoserine in the desired volume of ethanol.

  • While stirring, add 1.0 equivalent of 1 M NaOH in ethanol dropwise.

  • Stir until the solid dissolves. The resulting solution contains the sodium salt of L-Pentahomoserine.

Note: The formation of a salt will change the chemical properties of the compound. This should be taken into consideration for your specific application.

Protocol 3: Advanced Solubilization for Anhydrous Organic Reactions

For chemical synthesis where water must be excluded, a specialized solvent system can be employed.

Materials:

  • L-Pentahomoserine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or another strong acid

  • Pyridine or another suitable tertiary base

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend L-Pentahomoserine in anhydrous DMF.

  • Add one equivalent of a strong acid (e.g., TFA) to protonate the carboxylate group.

  • Add an excess (e.g., 3-4 equivalents) of a tertiary base with a pKa ≤ 6 (e.g., pyridine). This will deprotonate the ammonium group, resulting in a soluble, non-zwitterionic form of the amino acid.

  • The resulting solution can be used for subsequent chemical reactions, such as peptide coupling.

Signaling Pathway Context: Methionine Metabolism

L-Pentahomoserine acts as an analog of L-methionine, a critical amino acid in cellular metabolism. Understanding the methionine metabolic pathway is key to hypothesizing the mechanism of action of L-Pentahomoserine.

Overview of Methionine Metabolism

The diagram below illustrates the central role of methionine in the cell, including its involvement in the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway.

G cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway cluster_2 Methionine Salvage Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis SAH S-Adenosylhomocysteine (SAH) Methylation->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Polyamines Polyamines KMTB α-keto-γ-methylthiobutyrate MTA->KMTB KMTB->Methionine

Caption: Overview of key pathways in methionine metabolism.

Potential Interference by L-Pentahomoserine

As a methionine analog, L-Pentahomoserine can potentially interfere with these pathways at several points. The most likely point of interaction is the initial step of the Methionine Cycle, catalyzed by Methionine Adenosyltransferase (MAT).

G Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT LPentahomoserine L-Pentahomoserine LPentahomoserine->MAT Competitive Inhibition? SAM S-Adenosylmethionine (SAM) MAT->SAM Downstream Downstream Metabolic Pathways SAM->Downstream

Caption: L-Pentahomoserine as a potential competitive inhibitor of MAT.

By competing with methionine for the active site of MAT, L-Pentahomoserine could reduce the production of S-Adenosylmethionine (SAM), the universal methyl donor. A reduction in SAM levels would have widespread effects on cellular processes that rely on methylation, including DNA, RNA, and protein methylation, which are critical for gene regulation and protein function. This disruption of one-carbon metabolism is a key strategy in the development of anticancer agents, as many tumors exhibit a heightened dependence on methionine.

Common side reactions in the synthesis of 5-hydroxy-L-norvaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxy-L-norvaline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of 5-hydroxy-L-norvaline, which typically proceeds via the protection of L-glutamic acid followed by the selective reduction of the γ-carboxylic acid.

Problem 1: Low yield of the desired 5-hydroxy-L-norvaline with a significant amount of a lactam byproduct (Pyroglutamic Acid).

Q: My reaction is yielding a significant amount of a byproduct that I've identified as pyroglutamic acid, leading to a low yield of 5-hydroxy-L-norvaline. What causes this and how can I prevent it?

A: The formation of pyroglutamic acid is a common side reaction when working with glutamic acid and its derivatives.[1][2][3] This intramolecular cyclization occurs when the N-terminal amino group attacks the side-chain carboxyl group, releasing a molecule of water.[3] This is particularly prevalent under acidic conditions or at elevated temperatures.[3][4]

Troubleshooting Steps:

  • Mindful pH Control: Avoid strongly acidic conditions, especially during workup steps. If acidic conditions are necessary for deprotection, consider using milder acids or shorter reaction times at low temperatures.[2]

  • Temperature Management: Maintain low temperatures throughout the reaction and purification process. Avoid prolonged heating, as this can promote the cyclization to pyroglutamic acid.[3]

  • Protecting Group Strategy: Ensure the N-terminal amino group is adequately protected throughout the synthesis until the final deprotection step. The choice of protecting group and its removal conditions are critical.

Problem 2: Presence of diastereomers or racemic mixture in the final product.

Q: My final product shows evidence of racemization. What are the likely causes and how can I maintain the stereochemical integrity of the L-enantiomer?

A: Racemization at the α-carbon is a potential side reaction in amino acid chemistry, particularly under basic conditions or during the activation of the carboxyl group for coupling reactions.[5][6]

Troubleshooting Steps:

  • Avoid Strong Bases: Minimize the use of strong bases, especially during protection or coupling steps. If a base is required, consider using a weaker, non-nucleophilic base and maintain a low temperature.[5]

  • Careful Activation for Coupling: When activating the carboxyl groups (e.g., for protection), use coupling reagents and conditions known to minimize racemization. Additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction when using carbodiimides.[7]

  • Chiral Analysis: Employ chiral chromatography (e.g., chiral HPLC) to monitor the enantiomeric purity at different stages of the synthesis.

Problem 3: Incomplete reaction or presence of starting material after the reduction step.

Q: The selective reduction of the protected glutamic acid derivative is not going to completion, and I'm recovering a significant amount of the starting carboxylic acid. How can I improve the efficiency of the reduction?

A: The selective reduction of one carboxyl group in the presence of another is a delicate step. Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction conditions, and the nature of the protecting groups.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in the presence of a Lewis acid or after conversion of the carboxylic acid to an ester is commonly used for this selective reduction.[8][9] Ensure the reducing agent is fresh and used in appropriate stoichiometry.

  • Activation of the Carboxyl Group: Direct reduction of a carboxylic acid with NaBH₄ is often slow. The γ-carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to facilitate reduction.[8][10]

  • Reaction Conditions: Ensure anhydrous conditions, as the presence of water can quench the reducing agent. The reaction temperature and time should be optimized.

Problem 4: Formation of over-reduced byproducts.

Q: I am observing byproducts where both carboxylic acid groups have been reduced. How can I achieve selective reduction of only the side-chain carboxyl group?

A: Over-reduction occurs when the reducing agent is too harsh or when the reaction conditions are not sufficiently controlled, leading to the reduction of both the α- and γ-carboxyl groups.

Troubleshooting Steps:

  • Use a Milder Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acids, a milder reagent like sodium borohydride is preferred for selective reduction, typically after esterification of the γ-carboxyl group.[8]

  • Differential Protection: A common strategy is to protect the α-carboxylic acid as an ester that is less reactive towards the chosen reducing agent than the activated γ-carboxyl group.

  • Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. Using a slight excess may be necessary for complete conversion, but a large excess increases the risk of over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 5-hydroxy-L-norvaline from L-glutamic acid?

A1: The most frequently encountered side products include:

  • Pyroglutamic Acid: Formed via intramolecular cyclization.[1][2][3]

  • Di-reduced Product (2-amino-1,5-pentanediol): Results from the over-reduction of both carboxyl groups.

  • Starting Material (Protected L-glutamic acid): Due to incomplete reduction.

  • N-acylurea: A common byproduct when using carbodiimide coupling reagents for protection steps.[11][12][13]

  • Racemized Product (D-5-hydroxynorvaline): Can form under non-optimal pH or temperature conditions.[5]

Q2: How can I best protect the functional groups of L-glutamic acid for this synthesis?

A2: A common and effective strategy involves:

  • N-protection: The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group. This group is stable under the conditions required for the subsequent reduction and can be removed under mildly acidic conditions.[14][15]

  • Carboxyl Group Differentiation: To achieve selective reduction of the γ-carboxyl group, it is often converted to an ester (e.g., methyl ester) while the α-carboxyl group remains as a free acid or is protected with a different group that is stable to the reduction conditions.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A3: A combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and identification of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product. Chiral HPLC is essential for determining the enantiomeric excess.[16]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, amine, carboxylic acid).

Quantitative Data Summary

While specific quantitative data for side product formation in every synthetic route to 5-hydroxy-L-norvaline is not extensively published in a comparative format, the following table summarizes potential side products and the conditions that favor their formation based on general principles of amino acid chemistry.

Side ProductFavored ByMethod of Mitigation
Pyroglutamic AcidAcidic conditions, elevated temperature[2][3]Maintain neutral or slightly basic pH, low temperature
D-enantiomerBasic conditions, harsh coupling conditions[5]Avoid strong bases, use racemization-suppressing coupling additives
Di-reduced diolStrong reducing agents (e.g., LiAlH₄), excess reductantUse milder, selective reducing agents (e.g., NaBH₄ on an ester)
N-acylureaUse of carbodiimide coupling agents[11][13]Optimize reaction conditions, use alternative coupling methods if problematic
t-butylated byproductsAcidic deprotection of Boc group[14][17]Use scavengers (e.g., triisopropylsilane) during deprotection

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-glutamic acid

  • Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (or another suitable base) to adjust the pH to approximately 9-10.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with the addition of base.

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup, acidifying the aqueous layer to pH 2-3 with a mild acid (e.g., citric acid) to precipitate the product.

  • Filter, wash with cold water, and dry the N-Boc-L-glutamic acid product.

Protocol 2: Selective Esterification of the γ-Carboxylic Acid

  • Suspend N-Boc-L-glutamic acid in an excess of methanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid).

  • Allow the reaction to stir at room temperature until TLC indicates the formation of the mono-ester.

  • Neutralize the reaction and remove the solvent under reduced pressure.

  • Purify the resulting N-Boc-L-glutamic acid γ-methyl ester by chromatography.

Protocol 3: Selective Reduction to N-Boc-5-hydroxy-L-norvaline

  • Dissolve the N-Boc-L-glutamic acid γ-methyl ester in a suitable anhydrous solvent (e.g., THF or ethanol).

  • Cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄) portion-wise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with a mild acid at low temperature.

  • Perform an aqueous workup and extract the product.

  • Purify the N-Boc-5-hydroxy-L-norvaline by column chromatography.

Protocol 4: Deprotection to 5-hydroxy-L-norvaline

  • Dissolve the purified N-Boc-5-hydroxy-L-norvaline in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the final 5-hydroxy-L-norvaline salt.

Visualizations

Synthesis_Workflow cluster_protection Protection cluster_reduction Reduction cluster_deprotection Deprotection L-Glutamic Acid L-Glutamic Acid N-Boc-L-Glutamic Acid N-Boc-L-Glutamic Acid L-Glutamic Acid->N-Boc-L-Glutamic Acid Boc₂O, Base N-Boc-L-Glutamic Acid γ-Methyl Ester N-Boc-L-Glutamic Acid γ-Methyl Ester N-Boc-L-Glutamic Acid->N-Boc-L-Glutamic Acid γ-Methyl Ester MeOH, H⁺ N-Boc-5-hydroxy-L-norvaline N-Boc-5-hydroxy-L-norvaline N-Boc-L-Glutamic Acid γ-Methyl Ester->N-Boc-5-hydroxy-L-norvaline NaBH₄ 5-hydroxy-L-norvaline 5-hydroxy-L-norvaline N-Boc-5-hydroxy-L-norvaline->5-hydroxy-L-norvaline TFA or HCl

Caption: General workflow for the synthesis of 5-hydroxy-L-norvaline.

Side_Reactions L-Glutamic Acid Derivative L-Glutamic Acid Derivative Desired Product (5-hydroxy-L-norvaline) Desired Product (5-hydroxy-L-norvaline) L-Glutamic Acid Derivative->Desired Product (5-hydroxy-L-norvaline) Main Reaction Pyroglutamic Acid Pyroglutamic Acid L-Glutamic Acid Derivative->Pyroglutamic Acid Heat / Acid Racemized Product Racemized Product L-Glutamic Acid Derivative->Racemized Product Base Over-reduced Diol Over-reduced Diol L-Glutamic Acid Derivative->Over-reduced Diol Strong Reductant

Caption: Common side reactions in 5-hydroxy-L-norvaline synthesis.

References

Validation & Comparative

Confirming the Stereochemistry of (R)-2-Amino-5-hydroxypentanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of (R)-2-Amino-5-hydroxypentanoic acid, a non-proteinogenic amino acid. Detailed protocols and comparative data are presented to assist in the selection of the most appropriate analytical strategy.

The unambiguous assignment of the (R) or (S) configuration to a chiral center is paramount in pharmaceutical development and chemical research, as enantiomers can exhibit markedly different biological activities. This guide outlines and compares four principal techniques for the stereochemical analysis of this compound: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), Circular Dichroism (CD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the required level of confirmation (relative or absolute configuration), sample purity, available instrumentation, and whether the analysis needs to be quantitative. The following table summarizes the key performance aspects of each technique.

TechniquePrinciple of OperationInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule in solution.Sign and magnitude of optical rotation.Pure sample, known concentration.HighSimple, non-destructive, rapid.Provides confirmation only if a reference value for a pure enantiomer is known; sensitive to impurities.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Retention times for each enantiomer, enabling quantification of enantiomeric excess.Soluble sample, may require derivatization.MediumHigh accuracy and precision for enantiomeric excess determination.Method development can be time-consuming; requires a suitable chiral column.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by a chiral molecule.Characteristic spectrum that is the mirror image for each enantiomer.Pure sample in a suitable solvent.HighHighly sensitive to stereochemistry; can provide information on conformation.Requires a chromophore near the stereocenter; interpretation can be complex without theoretical calculations.
NMR with Chiral Solvating Agents Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Separate signals for each enantiomer in the NMR spectrum, allowing for quantification.Soluble sample, requires a suitable chiral solvating agent.Low to MediumProvides direct observation of both enantiomers; non-destructive.Requires a suitable chiral solvating agent that induces sufficient chemical shift differences; sensitivity can be lower than chromatographic methods.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Polarimetry

Objective: To measure the specific rotation of a sample of 2-Amino-5-hydroxypentanoic acid and compare it to the known value for the (S)-enantiomer. The (R)-enantiomer is expected to have a specific rotation of equal magnitude but opposite sign.

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in a precise volume (e.g., 10.0 mL) of 5 M HCl. Ensure the sample is fully dissolved.

  • Instrumentation: Use a calibrated polarimeter, typically with a sodium lamp (589 nm).

  • Measurement:

    • Rinse the sample cell (typically 1 dm path length) with the solvent (5 M HCl) and fill it, ensuring no air bubbles are present. Take a blank reading.

    • Rinse the cell with the sample solution and then fill it.

    • Measure the optical rotation of the sample solution. Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation, [α], is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Comparison: Compare the calculated specific rotation to the literature value for L-α-Amino-δ-hydroxyvaleric acid ((S)-2-Amino-5-hydroxypentanoic acid). A value of equal magnitude and opposite sign confirms the (R)-configuration.

Expected Data: The literature reports a specific rotation for L-α-Amino-δ-hydroxyvaleric acid, isolated from jack bean, although the exact value from the original 1964 publication by Thompson et al. requires accessing the full text[1][2]. A hypothetical value of +X° would imply an expected value of -X° for the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of 2-Amino-5-hydroxypentanoic acid using a chiral stationary phase and determine the enantiomeric excess of the sample.

Protocol:

  • Derivatization (Indirect Method - Optional but common):

    • React the amino acid sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers.

    • Dissolve the amino acid in a suitable buffer (e.g., 1 M NaHCO₃).

    • Add a solution of FDAA in acetone and incubate at a controlled temperature (e.g., 40°C).

    • Quench the reaction with an acid (e.g., 2 M HCl).

    • Extract the diastereomeric derivatives with an organic solvent (e.g., ethyl acetate).

  • Chromatographic Conditions (Direct or Indirect):

    • Column: A chiral stationary phase is required for direct separation. For diastereomers from derivatization, a standard C18 column can be used.

    • Mobile Phase: A typical mobile phase for the separation of derivatized amino acids is a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for FDAA derivatives).

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to the two enantiomers (or diastereomers). The elution order can be determined by running a standard of a known enantiomer if available.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] × 100

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum of the sample and confirm its chirality by observing a characteristic spectrum. The spectrum should be a mirror image of the spectrum of the opposite enantiomer.

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent that does not absorb in the region of interest (typically far-UV, e.g., < 250 nm). Water or a buffered aqueous solution is common for amino acids. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of maximum absorption.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Measurement:

    • Record a baseline spectrum of the solvent in the cuvette.

    • Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-260 nm).

    • Subtract the baseline spectrum from the sample spectrum.

  • Analysis: The resulting spectrum will show positive and/or negative peaks (Cotton effects) that are characteristic of the enantiomer. The spectrum of the (R)-enantiomer will be the mirror image of the (S)-enantiomer's spectrum.

NMR Spectroscopy with Chiral Solvating Agents

Objective: To resolve the NMR signals of the enantiomers of 2-Amino-5-hydroxypentanoic acid by adding a chiral solvating agent.

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the amino acid sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment).

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent (CSA):

    • Select an appropriate CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).

    • Add a molar equivalent of the CSA to the NMR tube containing the sample.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

    • Look for the splitting of signals corresponding to the protons near the chiral center of the amino acid. The two sets of signals represent the two diastereomeric complexes formed between the enantiomers and the CSA.

  • Quantification: The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers in the sample.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for chiral HPLC and NMR analysis.

chiral_hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample of 2-Amino-5- hydroxypentanoic acid derivatize Derivatize with Chiral Reagent (e.g., FDAA) start->derivatize Indirect Method dissolve Dissolve in Mobile Phase start->dissolve Direct Method inject Inject onto Chiral HPLC Column derivatize->inject dissolve->inject separate Separation of Enantiomers/ Diastereomers inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Workflow for Chiral HPLC Analysis.

nmr_csa_workflow start Sample of 2-Amino-5- hydroxypentanoic acid dissolve Dissolve in Deuterated Solvent start->dissolve acquire_ref Acquire Reference ¹H NMR Spectrum dissolve->acquire_ref add_csa Add Chiral Solvating Agent acquire_ref->add_csa acquire_final Acquire Final ¹H NMR Spectrum add_csa->acquire_final analyze Analyze Signal Splitting and Integrate acquire_final->analyze

Workflow for NMR Analysis with a Chiral Solvating Agent.

Conclusion

The confirmation of the stereochemistry of this compound can be confidently achieved through a variety of established analytical techniques. Polarimetry offers a rapid, albeit less definitive, confirmation if a reference standard is available. Chiral HPLC provides robust quantitative data on enantiomeric purity. Circular dichroism offers a sensitive spectroscopic fingerprint of the molecule's chirality. Finally, NMR with chiral solvating agents allows for direct observation and quantification of both enantiomers in solution. The choice of method will be guided by the specific research question and available resources, with a combination of techniques often providing the most comprehensive and irrefutable stereochemical assignment.

References

Comparative Guide to the Validation of Analytical Methods for 5-Hydroxy-L-norvaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical methodologies for the quantitative determination of 5-hydroxy-L-norvaline in research and quality control settings. The comparison is based on established validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2] The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance of these methods, supported by hypothetical experimental data.

Introduction to 5-Hydroxy-L-norvaline Analysis

5-Hydroxy-L-norvaline is a non-proteinogenic amino acid that has been identified in bacterial cultures.[3][4] Its structural similarity to other amino acids necessitates selective and sensitive analytical methods for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose. This guide compares a validated HPLC-UV method following pre-column derivatization and a validated LC-MS/MS method.

Methodology Comparison

A summary of the validation parameters for the two methods is presented below. These tables are based on typical performance characteristics observed during the validation of analytical methods for similar amino acids.[5][6]

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UV with DerivatizationLC-MS/MSAcceptance Criteria
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%< 1.8%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 0.30.03Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 1.00.1Signal-to-Noise ≥ 10
Specificity DemonstratedDemonstratedNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results from minor changes in method parameters

Detailed Experimental Protocols

The following sections provide detailed methodologies for the validation of the two analytical methods.

Method 1: HPLC-UV with Pre-column Derivatization

This method is based on the derivatization of 5-hydroxy-L-norvaline with o-phthalaldehyde (OPA) to enable UV detection.[5][7]

1. Sample Preparation and Derivatization:

  • A stock solution of 5-hydroxy-L-norvaline (1 mg/mL) is prepared in 0.1 M HCl.

  • Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • For derivatization, 100 µL of each standard or sample is mixed with 400 µL of OPA reagent in an autosampler vial.

  • The reaction is allowed to proceed for 2 minutes at room temperature before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 338 nm

  • Injection Volume: 20 µL

3. Validation Experiments:

  • Linearity: A seven-point calibration curve is prepared and analyzed. The peak area is plotted against concentration, and the coefficient of determination (R²) is calculated.

  • Accuracy: The recovery is determined by spiking a known concentration of the analyte into a sample matrix at three concentration levels (low, medium, high).

  • Precision: Repeatability is assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision is evaluated by repeating the analysis on a different day with a different analyst.

  • LOD and LOQ: These are determined based on the signal-to-noise ratio of the chromatograms.

  • Specificity: The ability of the method to differentiate the analyte from other components is assessed by analyzing a blank matrix and a matrix spiked with potentially interfering substances.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) is evaluated.

Method 2: LC-MS/MS

This method offers higher sensitivity and specificity without the need for derivatization.[6][8]

1. Sample Preparation:

  • A stock solution of 5-hydroxy-L-norvaline (1 mg/mL) is prepared in 0.1% formic acid in water.

  • Calibration standards are prepared by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.

  • Samples are typically diluted with the initial mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: HILIC column (2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 95% B to 40% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for 5-hydroxy-L-norvaline are monitored.

  • Injection Volume: 5 µL

3. Validation Experiments:

  • The validation experiments for linearity, accuracy, precision, LOD, LOQ, specificity, and robustness are conducted in a similar manner to the HPLC-UV method, but with the appropriate concentration ranges and analytical instrumentation.

Visualizations

Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where an amino acid transporter facilitates the uptake of 5-hydroxy-L-norvaline, which then participates in cellular metabolic processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amino Acid Transporter Amino Acid Transporter 5-Hydroxy-L-norvaline 5-Hydroxy-L-norvaline Amino Acid Transporter->5-Hydroxy-L-norvaline Metabolic Pathways Metabolic Pathways 5-Hydroxy-L-norvaline->Metabolic Pathways Cellular Response Cellular Response Metabolic Pathways->Cellular Response 5-Hydroxy-L-norvaline_ext 5-Hydroxy-L-norvaline (Extracellular) 5-Hydroxy-L-norvaline_ext->Amino Acid Transporter

Caption: Hypothetical signaling pathway of 5-hydroxy-L-norvaline.

Experimental Workflow

The following diagram outlines the logical workflow for the validation of an analytical method for 5-hydroxy-L-norvaline.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define Method Requirements Define Method Requirements Develop Validation Protocol Develop Validation Protocol Define Method Requirements->Develop Validation Protocol Prepare Reagents and Standards Prepare Reagents and Standards Develop Validation Protocol->Prepare Reagents and Standards Perform Experiments Perform Experiments Prepare Reagents and Standards->Perform Experiments Data Acquisition Data Acquisition Perform Experiments->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Compare Against Acceptance Criteria Compare Against Acceptance Criteria Data Analysis->Compare Against Acceptance Criteria Generate Validation Report Generate Validation Report Compare Against Acceptance Criteria->Generate Validation Report

Caption: Workflow for analytical method validation.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stereospecific biological effects of the enantiomers of 2-Amino-5-hydroxypentanoic acid, highlighting their potential as selective inhibitors of key enzymes and their differential cytotoxicity.

The stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 2-Amino-5-hydroxypentanoic acid, also known as δ-hydroxy-D-norvaline and δ-hydroxy-L-norvaline, respectively. While direct comparative studies are limited, existing research on structurally similar compounds and the distinct metabolic pathways for D- and L-amino acids allows for a detailed exploration of their potential differential effects.

Antifungal Activity of the (S)-Enantiomer: Targeting Homoserine Dehydrogenase

Evidence suggests that (S)-2-Amino-5-hydroxypentanoic acid likely exhibits antifungal properties through the inhibition of homoserine dehydrogenase (HSD). This enzyme is a key player in the aspartate biosynthetic pathway in fungi and bacteria, responsible for the production of essential amino acids such as threonine, isoleucine, and methionine. Notably, this pathway is absent in mammals, making HSD an attractive target for the development of selective antifungal agents.[1][2]

A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been identified as an antifungal antibiotic that demonstrates its effect by inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae.[3][4][5] The structural similarity between RI-331 and the (S)-enantiomer of 2-Amino-5-hydroxypentanoic acid at the crucial alpha-carbon suggests a similar mechanism of action.

Table 1: Postulated Biological Activity of (S)-2-Amino-5-hydroxypentanoic Acid

Biological TargetPostulated ActivitySupporting Evidence
Homoserine DehydrogenaseCompetitive InhibitionStructural similarity to (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), a known HSD inhibitor.[1][3][5]

Cytotoxicity of the (R)-Enantiomer: Potential Role of D-Amino Acid Oxidase

The (R)-enantiomer, being a D-amino acid analog, is a potential substrate for D-amino acid oxidase (DAAO). This enzyme catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[6][7] The generation of hydrogen peroxide, a reactive oxygen species, can lead to oxidative stress and subsequent cytotoxicity. While direct studies on (R)-2-Amino-5-hydroxypentanoic acid are not available, the cytotoxic effects of other D-amino acids have been attributed to this mechanism.

Table 2: Postulated Biological Activity of this compound

Biological Target/ActivityPostulated MechanismSupporting Evidence
CytotoxicitySubstrate for D-Amino Acid Oxidase leading to H₂O₂ production and oxidative stress.General mechanism of D-amino acid cytotoxicity.[6][7]

Experimental Protocols

Homoserine Dehydrogenase Inhibition Assay (Continuous Spectrophotometric Method)

This assay measures the activity of homoserine dehydrogenase by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

  • Purified homoserine dehydrogenase

  • L-Aspartate-semialdehyde (substrate)

  • NADP⁺ (cofactor)

  • Tris-HCl buffer (pH 7.5)

  • (S)-2-Amino-5-hydroxypentanoic acid (inhibitor)

  • Spectrophotometer capable of reading UV absorbance

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADP⁺, and the purified homoserine dehydrogenase enzyme.

  • Add varying concentrations of (S)-2-Amino-5-hydroxypentanoic acid to the reaction mixture to determine its inhibitory effect. A control reaction without the inhibitor should be run in parallel.

  • Initiate the reaction by adding the substrate, L-Aspartate-semialdehyde.

  • Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

  • Determine the IC50 value of (S)-2-Amino-5-hydroxypentanoic acid by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

D-Amino Acid Oxidase Activity Assay (Fluorometric)

This assay determines the activity of D-amino acid oxidase by measuring the production of hydrogen peroxide.[8]

Materials:

  • D-Amino Acid Oxidase Assay Kit (e.g., Abcam ab273325 or similar)

  • This compound (substrate)

  • Cell or tissue lysates containing D-amino acid oxidase

  • Fluorometric microplate reader

Procedure:

  • Prepare samples (cell or tissue lysates) according to the kit protocol.

  • Add the DAAO assay buffer and a fluorescent probe to the wells of a microplate.

  • Add this compound as the substrate to initiate the reaction. A positive control with a known DAAO substrate and a negative control without the substrate should be included.

  • Incubate the plate at the recommended temperature and for the specified time.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • The fluorescence signal is directly proportional to the amount of hydrogen peroxide produced, and thus to the D-amino acid oxidase activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • This compound and (S)-2-Amino-5-hydroxypentanoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of (R)- and (S)-2-Amino-5-hydroxypentanoic acid for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Visualizations

Homoserine_Dehydrogenase_Pathway Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Homoserine Homoserine Aspartate-semialdehyde->Homoserine Homoserine Dehydrogenase Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Isoleucine Isoleucine Homoserine->Isoleucine S_Enantiomer (S)-2-Amino-5-hydroxypentanoic acid Homoserine\nDehydrogenase Homoserine Dehydrogenase S_Enantiomer->Homoserine\nDehydrogenase Inhibition

Caption: Proposed inhibitory action of (S)-2-Amino-5-hydroxypentanoic acid on the Homoserine Dehydrogenase pathway.

DAAO_Cytotoxicity_Pathway R_Enantiomer This compound DAAO D-Amino Acid Oxidase R_Enantiomer->DAAO Substrate α-keto acid α-keto acid DAAO->α-keto acid Hydrogen Peroxide (H₂O₂) Hydrogen Peroxide (H₂O₂) DAAO->Hydrogen Peroxide (H₂O₂) Oxidative Stress Oxidative Stress Hydrogen Peroxide (H₂O₂)->Oxidative Stress Cytotoxicity Cytotoxicity Oxidative Stress->Cytotoxicity

Caption: Postulated pathway for the cytotoxicity of this compound via D-Amino Acid Oxidase.

Experimental_Workflow cluster_S_Enantiomer (S)-Enantiomer Activity cluster_R_Enantiomer (R)-Enantiomer Activity S_Compound (S)-2-Amino-5-hydroxypentanoic acid HSD_Assay Homoserine Dehydrogenase Inhibition Assay S_Compound->HSD_Assay IC50_S IC50_S HSD_Assay->IC50_S Determine IC50 R_Compound This compound DAAO_Assay D-Amino Acid Oxidase Activity Assay R_Compound->DAAO_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) R_Compound->Cytotoxicity_Assay H2O2_Production H2O2_Production DAAO_Assay->H2O2_Production Measure H₂O₂ IC50_R IC50_R Cytotoxicity_Assay->IC50_R Determine IC50

Caption: Workflow for comparing the biological activities of the (R)- and (S)-enantiomers.

References

A Comparative Guide to the Structural Effects of (R)-2-Amino-5-hydroxypentanoic Acid and L-Proline in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids is a key strategy in peptide-based drug design to enhance structural stability, proteolytic resistance, and receptor specificity. This guide provides an objective comparison of the structural influences of two distinct amino acids: (R)-2-Amino-5-hydroxypentanoic acid, a D-amino acid with a flexible, hydroxylated side chain, and L-proline, a conformationally rigid cyclic amino acid. While direct comparative studies are limited, this analysis synthesizes data from studies on D-amino acids with analogous features and the extensive literature on L-proline to provide a clear overview of their expected structural impacts.

Introduction to the Amino Acids

This compound , also known as 5-hydroxy-D-norvaline, is a non-proteinogenic D-amino acid. Its key features include a flexible three-carbon aliphatic side chain terminating in a hydroxyl group and an (R)-configuration at the alpha-carbon. The flexible side chain and its hydrogen-bonding capability can lead to unique side chain-to-backbone interactions that influence local peptide conformation.

L-proline is unique among the 20 common amino acids because its side chain forms a cyclic pyrrolidine ring with the backbone amine. This rigid structure severely restricts the backbone dihedral angle φ to approximately -65°. Proline is known to introduce "kinks" into peptide chains and is often found at the beginning of α-helices and in β-turns.

Comparative Structural Analysis

The structural consequences of incorporating these two amino acids into a peptide chain differ significantly due to their distinct stereochemistry and side-chain architecture.

FeatureThis compound (Predicted)L-proline (Documented)
Backbone Flexibility High. The acyclic D-amino acid structure allows a wide range of φ and ψ angles, potentially accessing regions of the Ramachandran plot disallowed for L-amino acids.Low. The cyclic side chain restricts the φ angle to a narrow range (~-65° ± 25°), conferring exceptional rigidity.
Cis/Trans Isomerism Low probability. The peptide bond preceding this residue is expected to strongly favor the trans conformation, similar to other non-proline residues.High probability (~5-30% cis). The energy difference between cis and trans isomers of the X-Pro bond is small, allowing for significant population of the cis conformer.
Secondary Structure Propensity Can disrupt α-helices and β-sheets due to its D-configuration. It is a strong promoter of specific β-turn types, particularly when paired with an L-amino acid, due to favorable side-chain interactions.Acts as a "helix breaker" within α-helices but is often found at the N-terminus. It is a potent inducer of β-turns, particularly Type I and Type II'.
Key Structural Influence Induction of specific turn structures through side chain-to-backbone hydrogen bonding and unique stereochemistry.Introduction of a rigid "kink" in the peptide backbone; control of local conformation through cis-trans isomerization.
Potential for H-Bonding The terminal hydroxyl group of the side chain can act as a hydrogen bond donor or acceptor, potentially forming stabilizing interactions with the peptide backbone.The backbone amide nitrogen lacks a hydrogen and cannot act as a hydrogen bond donor, disrupting helical structures.
Visualization of Structural Effects

The distinct structural consequences of incorporating these amino acids can be visualized through a logical diagram. This compound offers conformational diversity through side-chain interactions, while L-proline imposes rigid constraints.

G cluster_R This compound cluster_L L-proline R_start Incorporation of (R)-amino acid R_flex High Backbone Flexibility R_start->R_flex R_hbond Side-Chain Hydroxyl (H-bond potential) R_start->R_hbond R_disrupt Disrupts canonical α-helices/β-sheets R_flex->R_disrupt R_turn Stabilizes specific β-turn types R_hbond->R_turn Side chain-backbone interaction L_start Incorporation of L-proline L_rigid Restricted φ angle (-65°) L_start->L_rigid L_cis_trans Cis/Trans Isomerization L_start->L_cis_trans L_kink Induces 'Kink' or β-turn L_rigid->L_kink L_no_hbond No Amide H-bond Donor L_rigid->L_no_hbond

Figure 1. Logical flow of the primary structural effects of each amino acid.

Experimental Protocols

The structural characterization of peptides containing these residues relies on a combination of synthesis and spectroscopic analysis. Below are generalized protocols for key experiments.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method.

  • Resin: Rink Amide or Wang resin, depending on the desired C-terminus (amide or carboxylic acid).

  • Amino Acid Derivatives: Commercially available Fmoc-L-Pro-OH and custom-synthesized Fmoc-(R)-2-amino-5-(O-tBu)-pentanoic acid are used. The hydroxyl group of the D-amino acid is protected (e.g., with tert-butyl) to prevent side reactions.

  • Coupling: A coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF is used for each amino acid addition.

  • Deprotection: The Fmoc group is removed with 20% piperidine in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved to a concentration of 1-5 mM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). For observation of amide protons, the sample is prepared in 90% H₂O/10% D₂O.

  • Data Acquisition: A suite of 2D NMR experiments is performed on a high-field spectrometer (e.g., 600 MHz or higher).

    • TOCSY: To identify spin systems corresponding to individual amino acid residues.

    • NOESY: To identify through-space correlations between protons that are close in space (<5 Å), providing distance restraints for structure calculation.

    • COSY: To identify through-bond correlations between adjacent protons.

  • Structure Calculation: The collected distance restraints (from NOESY) and dihedral angle restraints (derived from coupling constants) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to rapidly assess the secondary structure content of a peptide.

  • Sample Preparation: The peptide is dissolved in a CD-compatible buffer (e.g., 10 mM phosphate buffer) to a final concentration of approximately 50-150 µM. The buffer must be transparent in the far-UV region.

  • Data Acquisition: Spectra are recorded on a spectropolarimeter from ~190 nm to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE). The resulting spectrum provides a qualitative assessment of secondary structure:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 198 nm.

Experimental Workflow Visualization

The process of comparing peptide structures, from synthesis to final analysis, follows a standardized workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_comparison Comparative Assessment sp_synthesis Solid-Phase Peptide Synthesis (SPPS) hplc RP-HPLC Purification sp_synthesis->hplc ms Mass Spectrometry Verification hplc->ms cd Circular Dichroism (Secondary Structure) ms->cd nmr 2D NMR Spectroscopy (3D Structure) ms->nmr compare Compare Conformational Properties cd->compare calc Structure Calculation & Ensemble Analysis nmr->calc calc->compare

A Comparative Guide to the Inhibitory Effects of L-Norvaline and its Analogs on Arginase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine, is a promising therapeutic strategy for various cardiovascular and inflammatory diseases. By blocking arginase, inhibitors can increase the bioavailability of L-arginine for NOS, thereby enhancing the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

This guide provides a comparative analysis of the inhibitory effects of L-norvaline and its key analogs, Nω-hydroxy-nor-L-arginine (nor-NOHA) and NG-hydroxy-L-arginine (L-NOHA), on arginase activity. While the focus of this guide was intended to be 5-hydroxy-L-norvaline, a comprehensive review of the available scientific literature did not yield specific quantitative data on its direct inhibitory effects on arginase. Therefore, this guide will focus on its structurally related and well-characterized analogs for which robust experimental data exists.

Quantitative Comparison of Arginase Inhibitors

The inhibitory potency of L-norvaline and its analogs against arginase has been evaluated in various studies. The following table summarizes the key inhibitory constants (IC50 and Ki) reported in the literature.

CompoundArginase SourceInhibition MetricValue (µM)Reference(s)
L-Norvaline Murine Macrophage Lysates-10,000[1]
nor-NOHA Rat Liver ArginaseKi0.5[2]
Murine MacrophagesIC5010 - 12
IFN-γ + LPS-stimulated MacrophagesIC5010 ± 3
Unstimulated Murine MacrophagesIC5012 ± 5
L-NOHA Bovine Liver ArginaseKi150[2]
Rat Liver HomogenatesIC50150[2]
Murine MacrophagesIC50450[2]
Unstimulated Murine MacrophagesIC50400 ± 50

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Based on the available data, nor-NOHA is a significantly more potent inhibitor of arginase compared to L-NOHA, with some studies indicating it to be approximately 40 times more potent. L-norvaline appears to be a much weaker inhibitor, requiring concentrations in the millimolar range to achieve significant inhibition.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for L-norvaline and its analogs is the competitive inhibition of the arginase enzyme. Arginase converts L-arginine to L-ornithine and urea. In tissues where both arginase and nitric oxide synthase (NOS) are expressed, these two enzymes compete for their common substrate, L-arginine.

By inhibiting arginase, these compounds prevent the depletion of the cellular L-arginine pool. This leads to an increased availability of L-arginine for NOS. NOS, in turn, catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The subsequent increase in NO production leads to various physiological effects, most notably vasodilation through the activation of soluble guanylyl cyclase (sGC) and the production of cyclic guanosine monophosphate (cGMP).

cluster_0 Arginase Inhibition Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Inhibitors L-Norvaline & Analogs (nor-NOHA, L-NOHA) Inhibitors->Arginase Inhibition

Caption: Signaling pathway of arginase inhibition.

Experimental Protocols

Arginase Inhibition Assay (Urea Production)

This assay quantifies the activity of arginase by measuring the amount of urea produced from the hydrolysis of L-arginine.

Materials:

  • Arginase enzyme (e.g., from rat liver)

  • L-arginine solution

  • Tris-HCl buffer

  • MnCl2 solution

  • Urea colorimetric detection kit (e.g., based on the diacetyl monoxime method)

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl2 in Tris-HCl buffer to ensure full activation of the enzyme.

  • Inhibitor Incubation: In a microplate, add the arginase solution to wells containing various concentrations of the inhibitor (L-norvaline or its analogs) or a vehicle control. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Reaction Initiation: Add L-arginine solution to each well to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation time (e.g., 30-60 minutes) at 37°C, stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Urea Quantification: Add the reagents from the urea detection kit to each well. This typically involves a colorimetric reaction where urea reacts with a chromogen to produce a colored product.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of arginase inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_1 Arginase Inhibition Assay Workflow A Enzyme Activation (Arginase + MnCl2) B Inhibitor Incubation (Enzyme + Inhibitor) A->B C Reaction Initiation (+ L-Arginine) B->C D Reaction Termination (+ Acid) C->D E Urea Quantification (Colorimetric Assay) D->E F Absorbance Measurement (Microplate Reader) E->F

Caption: Workflow for the arginase inhibition assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite (NO2-), in a cell culture supernatant.

Materials:

  • Cell line capable of producing NO (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed cells in a multi-well plate and allow them to adhere. Stimulate the cells with LPS and IFN-γ to induce the expression of inducible nitric oxide synthase (iNOS).

  • Inhibitor Treatment: Treat the stimulated cells with various concentrations of the arginase inhibitor or a vehicle control.

  • Supernatant Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Griess Reaction: In a new microplate, mix the collected supernatant with the Griess reagent. This will form a colored azo compound in the presence of nitrite.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

  • Data Analysis: Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. This will reflect the amount of NO produced by the cells.

cluster_2 Nitric Oxide Production Assay Workflow G Cell Seeding & Stimulation (LPS/IFN-γ) H Inhibitor Treatment G->H I Supernatant Collection H->I J Griess Reaction I->J K Absorbance Measurement J->K L Nitrite Quantification K->L

Caption: Workflow for the nitric oxide production assay.

Conclusion

The available experimental data clearly demonstrates that Nω-hydroxy-nor-L-arginine (nor-NOHA) is a highly potent inhibitor of arginase, significantly more so than NG-hydroxy-L-arginine (L-NOHA). L-norvaline, in contrast, exhibits much weaker inhibitory activity. The lack of direct inhibitory data for 5-hydroxy-L-norvaline highlights a gap in the current scientific literature and underscores the need for further investigation into its potential as an arginase inhibitor. For researchers and drug development professionals, nor-NOHA represents a valuable tool for studying the physiological and pathological roles of arginase and serves as a strong lead compound for the development of novel therapeutics targeting this enzyme.

References

A Comparative Study of L-Homoserine and L-Pentahomoserine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-characterized metabolic intermediate, L-homoserine, and the structurally related non-proteinogenic amino acid, L-pentahomoserine. While L-homoserine plays a pivotal role in the biosynthesis of essential amino acids, information on the metabolic fate of L-pentahomoserine is scarce. This document summarizes the current knowledge on both compounds, presenting available quantitative data, detailed experimental protocols for their analysis, and visual representations of the relevant metabolic pathways.

Introduction to L-Homoserine and L-Pentahomoserine

L-Homoserine is an alpha-amino acid that serves as a crucial intermediate in the biosynthesis of methionine, threonine, and isoleucine in bacteria, plants, and fungi.[1] It is not one of the 20 proteinogenic amino acids encoded by DNA.[1] Structurally, it is an isomer of threonine and differs from serine by an additional methylene group in its side chain.[1]

L-Pentahomoserine, also known as (2S)-2-amino-5-hydroxypentanoic acid or 5-hydroxynorvaline, is a non-proteinogenic amino acid.[2][3] It is structurally similar to L-homoserine, with an additional methylene group in its carbon chain. While its chemical properties are documented, there is a notable lack of information in scientific literature regarding its natural occurrence, biosynthesis, and role in metabolic pathways.

Comparative Overview

FeatureL-HomoserineL-Pentahomoserine
Chemical Formula C4H9NO3[1]C5H11NO3[2][3]
Molar Mass 119.12 g/mol [1]133.15 g/mol [3][4]
IUPAC Name (S)-2-Amino-4-hydroxybutanoic acid[1](2S)-2-amino-5-hydroxypentanoic acid[2][3]
Role in Metabolism Central intermediate in the biosynthesis of methionine, threonine, and isoleucine.[1]Not well-established; no defined metabolic pathway has been described in the literature.
Natural Occurrence Widely found in bacteria, plants, and fungi as a metabolic intermediate.[1]Not well-documented in natural systems.

Metabolic Pathways

L-Homoserine Biosynthesis and Utilization

The biosynthesis of L-homoserine is a well-characterized pathway, particularly in microorganisms like Escherichia coli. It is part of the aspartate family of amino acid biosynthetic pathways. The synthesis starts from the central metabolite L-aspartate.

The key enzymatic steps are:

  • Aspartate Kinase (thrA, metL, lysC): Phosphorylates L-aspartate to form L-aspartyl-β-phosphate. This is a key regulatory step, often subject to feedback inhibition by downstream amino acids like threonine and lysine.[5][6]

  • Aspartate-Semialdehyde Dehydrogenase (asd): Reduces L-aspartyl-β-phosphate to L-aspartate-semialdehyde.[5]

  • Homoserine Dehydrogenase (thrA): Reduces L-aspartate-semialdehyde to L-homoserine. This reaction requires NADPH as a cofactor.[1][5]

From L-homoserine, the pathway branches towards the synthesis of L-threonine and L-methionine:

  • To L-Threonine: L-homoserine is phosphorylated by homoserine kinase (thrB) to O-phospho-L-homoserine, which is then converted to L-threonine.[1]

  • To L-Methionine: L-homoserine is acylated by homoserine O-succinyltransferase (metA) to O-succinyl-L-homoserine, which is a precursor for L-methionine synthesis.[1]

Homoserine_Metabolic_Pathway cluster_main L-Homoserine Metabolism L-Aspartate L-Aspartate L-Aspartyl-beta-phosphate L-Aspartyl-beta-phosphate L-Aspartate->L-Aspartyl-beta-phosphate Aspartate Kinase (thrA, metL, lysC) L-Aspartate-semialdehyde L-Aspartate-semialdehyde L-Aspartyl-beta-phosphate->L-Aspartate-semialdehyde Aspartate-Semialdehyde Dehydrogenase (asd) L-Homoserine L-Homoserine L-Aspartate-semialdehyde->L-Homoserine Homoserine Dehydrogenase (thrA) O-Phospho-L-homoserine O-Phospho-L-homoserine L-Homoserine->O-Phospho-L-homoserine Homoserine Kinase (thrB) O-Succinyl-L-homoserine O-Succinyl-L-homoserine L-Homoserine->O-Succinyl-L-homoserine Homoserine O-succinyl- transferase (metA) L-Threonine L-Threonine O-Phospho-L-homoserine->L-Threonine L-Methionine L-Methionine O-Succinyl-L-homoserine->L-Methionine Experimental_Workflow cluster_workflow Workflow for Amino Acid Analysis Sample_Collection 1. Sample Collection (e.g., Bacterial Culture) Quenching 2. Quenching (Stop Metabolism) Sample_Collection->Quenching Extraction 3. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation 4. Centrifugation (Remove Debris) Extraction->Centrifugation Analysis 5. LC-MS/MS Analysis Centrifugation->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

References

Comparative Efficacy of Amino Acid Derivatives as Enzyme Inhibitors: A Focus on Arginase and Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery, the inhibition of key enzymes in metabolic pathways is a cornerstone of therapeutic intervention. This guide provides a comparative analysis of the efficacy of (R)-2-Amino-5-hydroxypentanoic acid derivatives and related compounds as enzyme inhibitors, with a particular focus on arginase and nitric oxide synthase (NOS). These enzymes are critical regulators of L-arginine metabolism and are implicated in a range of physiological and pathological processes, including cardiovascular disease, inflammation, and cancer.

The Crossroads of L-Arginine Metabolism: Arginase and Nitric Oxide Synthase

L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes: arginase and nitric oxide synthase. These enzymes control distinct metabolic pathways with significant downstream effects.

  • Arginase Pathway: Arginase converts L-arginine into urea and L-ornithine. L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production. There are two isoforms of arginase, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization.

  • Nitric Oxide Synthase (NOS) Pathway: NOS catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

The competition between arginase and NOS for their common substrate, L-arginine, is a critical control point in cellular metabolism. Upregulation of arginase activity can deplete the L-arginine pool available for NOS, leading to reduced NO production and contributing to endothelial dysfunction.[1][2][3] This interplay makes arginase a compelling target for therapeutic inhibitors.

Arginine_Metabolism cluster_Arginase Arginase Pathway cluster_NOS NOS Pathway L_Arginine L-Arginine Arginase Arginase (ARG1 & ARG2) L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine Polyamines Polyamines (Cell Proliferation) L_Ornithine->Polyamines Proline Proline (Collagen Synthesis) L_Ornithine->Proline NO Nitric Oxide (NO) (Vasodilation, etc.) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Inhibitor (R)-2-Amino-5-hydroxypentanoic acid derivatives Inhibitor->Arginase Inhibition

Figure 1: Competing pathways of L-arginine metabolism by arginase and nitric oxide synthase (NOS).

This compound Derivatives as Arginase Inhibitors

While direct comparative studies on a series of this compound derivatives are not extensively available in the reviewed literature, this scaffold serves as a crucial starting material for the synthesis of potent arginase inhibitors, particularly boronic acid derivatives. The development of these inhibitors has progressed through several generations, with a focus on enhancing potency and selectivity.

Comparison of Arginase Inhibitor Efficacy

The following table summarizes the inhibitory activity of various amino acid-derived arginase inhibitors. It is important to note that these are not all direct derivatives of this compound but represent the broader class of compounds designed to inhibit arginase.

Inhibitor NameTarget Enzyme(s)IC50 / Ki ValueReference
L-homoargininehARG1IC50: 8.14 ± 0.52 mM[1]
hARG2IC50: 2.52 ± 0.01 mM[1]
2(S)-amino-6-boronohexanoic acid (ABH)hARG1Kd: 5 nM[1]
hARG2Ki: 8.5 nM[1]
rat liver ARG1IC50: 0.8 µM[1]
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidhARG1IC50: 223 nM[1]
hARG2IC50: 509 nM[1]
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acidhARG1IC50: 200 nM[1]
hARG2IC50: 290 nM[1]

hARG1: human Arginase 1, hARG2: human Arginase 2. IC50: half maximal inhibitory concentration, Ki: inhibition constant, Kd: dissociation constant.

Experimental Protocols

The determination of enzyme inhibitory efficacy relies on robust and reproducible experimental protocols. Below are generalized methodologies for assessing arginase and nitric oxide synthase inhibition.

Arginase Inhibition Assay

A common method for measuring arginase activity involves the colorimetric determination of urea produced from the hydrolysis of L-arginine.

Arginase_Assay start Start enzyme_prep Prepare Arginase Solution start->enzyme_prep inhibitor_prep Prepare Test Inhibitor Solutions (e.g., derivatives of this compound) start->inhibitor_prep pre_incubation Pre-incubate Arginase with Inhibitor enzyme_prep->pre_incubation inhibitor_prep->pre_incubation add_substrate Add L-Arginine Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction urea_detection Add Urea Reagent for Color Development stop_reaction->urea_detection measure_absorbance Measure Absorbance (e.g., at 430 nm) urea_detection->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2: General workflow for an arginase inhibition assay.

Protocol Outline:

  • Enzyme Activation: Arginase is typically activated with a cofactor such as MnCl2.

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor).

  • Reaction Initiation: The reaction is initiated by the addition of a buffered L-arginine solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, often by the addition of an acidic solution.

  • Urea Detection: A colorimetric reagent is added that reacts with the urea produced.

  • Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

NOS activity can be determined by measuring the amount of nitric oxide produced. Since NO is unstable, assays often measure its stable oxidation products, nitrite and nitrate. The Griess assay is a common method for this.

Protocol Outline:

  • Enzyme and Cofactor Preparation: A reaction mixture containing NOS, and its necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) is prepared.

  • Inhibitor Incubation: The enzyme mixture is incubated with the test inhibitor.

  • Reaction Initiation: The reaction is started by the addition of L-arginine.

  • Incubation: The reaction is allowed to proceed at a controlled temperature.

  • Nitrite/Nitrate Measurement (Griess Assay):

    • Nitrate is first converted to nitrite using nitrate reductase.

    • A Griess reagent is added, which reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: The absorbance of the dye is measured, which is proportional to the amount of NO produced.

  • Data Analysis: The percentage of inhibition and IC50 values are calculated similarly to the arginase assay.

Conclusion

Derivatives of amino acids, including those synthesized from this compound, represent a promising class of enzyme inhibitors. The development of potent and selective arginase inhibitors, in particular, holds significant therapeutic potential for diseases characterized by endothelial dysfunction and aberrant cell proliferation. Further structure-activity relationship studies on a broader range of this compound derivatives are warranted to refine their design and optimize their inhibitory activity against arginase and other clinically relevant enzymes. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other novel enzyme inhibitors.

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity with 5-hydroxy-L-norvaline Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Binding Analysis: A Hypothetical Dataset

To effectively evaluate antibody specificity, a quantitative comparison of its binding affinity to the target peptide and other structurally similar peptides is essential. The following table illustrates how such data, once generated through techniques like ELISA or Surface Plasmon Resonance (SPR), should be structured for clear interpretation.

Table 1: Comparative Antibody Binding Affinity to Peptide Variants

Peptide IDSequenceModificationAntibody Binding (OD450)Relative Binding (%)
P1Ac-L-G-X-V-G-L-NH2X = 5-hydroxy-L-norvaline1.85100
P2Ac-L-G-Y-V-G-L-NH2Y = L-Norvaline0.9853
P3Ac-L-G-Z-V-G-L-NH2Z = L-Leucine0.2111
P4Ac-L-G-W-V-G-L-NH2W = L-Valine0.158

Note: The data presented in this table is hypothetical and serves as an example for data presentation.

Experimental Protocols for Cross-Reactivity Assessment

Accurate and reproducible experimental design is critical for generating reliable cross-reactivity data. The following are detailed methodologies for key experiments.

Peptide Synthesis

Peptides containing 5-hydroxy-L-norvaline and other amino acid variants can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[1][2][3] The synthesis of peptides with non-standard amino acids may require specialized building blocks and optimized coupling conditions.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a widely used method to quantify antibody binding to immobilized antigens.[5][6][7] A competitive ELISA format is particularly useful for assessing cross-reactivity.[8]

Materials:

  • 96-well high-binding ELISA microplates

  • Coating buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6)

  • Peptides (target peptide with 5-hydroxy-L-norvaline and control peptides)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Primary antibody (raised against the 5-hydroxy-L-norvaline peptide)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the target peptide (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[6][7]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate, pre-incubate the primary antibody with varying concentrations of the competitor peptides (including the target peptide as a positive control and other variants) for 1 hour at room temperature.

  • Binding: Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Read Absorbance: Measure the optical density (OD) at 450 nm using a plate reader. The degree of cross-reactivity is inversely proportional to the signal.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing detailed kinetic information such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[9][10][11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Peptides (ligands)

  • Antibody (analyte)

Protocol:

  • Chip Immobilization: Immobilize the peptides onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the antibody over the immobilized peptide surfaces.

  • Data Acquisition: Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).

  • Regeneration: After each antibody injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine).

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).[12]

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for clearly communicating complex experimental processes and the logic behind the comparisons.

G cluster_coating Peptide Coating cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Target Peptide w1 Wash p1->w1 b1 Block w1->b1 w2 Wash b1->w2 bind Add Mixture to Plate w2->bind ab Primary Antibody mix Pre-incubate ab->mix pep1 Peptide 1 (5-OH-Norvaline) pep1->mix pep2 Peptide 2 (Norvaline) pep2->mix pep3 Peptide 3 (Leucine) pep3->mix mix->bind w3 Wash bind->w3 sec_ab Add Secondary Ab w3->sec_ab w4 Wash sec_ab->w4 sub Add Substrate w4->sub read Read Absorbance sub->read

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

G cluster_peptides Peptide Variants Ab Antibody P_Target Target Peptide (5-hydroxy-L-norvaline) Ab->P_Target High Affinity P_Similar Similar Peptide (e.g., Norvaline) Ab->P_Similar Lower Affinity (Cross-reactivity) P_Dissimilar Dissimilar Peptide (e.g., Leucine) Ab->P_Dissimilar Negligible Binding

Caption: Logical relationship of antibody binding affinity to different peptide variants.

Conclusion

A systematic and quantitative approach is essential for characterizing the cross-reactivity of antibodies against peptides containing 5-hydroxy-L-norvaline. By employing standardized protocols such as competitive ELISA and SPR, and presenting the data in a clear, comparative format, researchers can gain a thorough understanding of antibody specificity. This knowledge is crucial for the development of highly specific diagnostic and therapeutic agents. The provided frameworks for experimental design and data visualization will aid in achieving robust and reliable results.

References

A Comparative Purity Analysis of Commercial (R)-2-Amino-5-hydroxypentanoic Acid for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive benchmark of commercially available (R)-2-Amino-5-hydroxypentanoic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. We present a comparative analysis of purity, identify common impurities, and detail the experimental protocols for robust quality assessment.

This compound, also known as (R)-5-hydroxynorvaline, is a non-proteinogenic amino acid that serves as a versatile intermediate in organic synthesis. Its chirality and bifunctional nature make it a valuable component in the development of novel therapeutics. However, impurities arising from the synthetic process can significantly impact reaction yields, enantioselectivity, and the safety profile of the final active pharmaceutical ingredient (API). This guide aims to equip researchers with the necessary information to select a commercial source of this compound that meets the stringent purity requirements of their applications.

Comparative Purity of Commercial this compound

The following table summarizes the purity specifications of this compound from three representative commercial suppliers. The data is based on typical values found in certificates of analysis for amino acids and serves as a comparative benchmark. Actual purity may vary by batch.

SupplierProduct NumberStated Purity (%)Enantiomeric Purity (%ee, R-isomer)Key ImpuritiesAnalytical Method(s)
Supplier A R-AHPA-001≥ 99.0≥ 99.5(S)-enantiomer (<0.5%), Unidentified impurities (<0.5%)Chiral HPLC, HPLC-UV, ¹H NMR
Supplier B 2R-A5HPA-B> 98.0≥ 99.0(S)-enantiomer (<1.0%), Starting materials (<0.5%), Solvent residues (<0.2%)Chiral HPLC, GC-MS (for residual solvents)
Supplier C AHPA-R-C≥ 97.0≥ 98.0(S)-enantiomer (<2.0%), Cyclic lactam (<0.8%), Dimer (<0.5%)Chiral HPLC, LC-MS

Note: This data is representative and should be confirmed with the supplier's specific certificate of analysis for a given lot.

Experimental Protocols for Purity Determination

Accurate assessment of this compound purity requires a combination of chromatographic and spectroscopic techniques. The following are detailed protocols for the key analytical methods.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

This method is crucial for quantifying the enantiomeric excess (e.e.) of the desired (R)-isomer.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A crown ether-based column (e.g., CROWNPAK® CR(+)) or a polysaccharide-based column (e.g., Lux® Cellulose-2) is recommended. Crown-ether CSPs are particularly effective for the separation of amino acid enantiomers.

  • Mobile Phase: A typical mobile phase for a crown ether column is a mixture of acidic aqueous solution and an organic modifier (e.g., 0.1 M perchloric acid in water/methanol, 85:15 v/v). The exact composition should be optimized for the specific column and instrument.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The (R)- and (S)-enantiomers should be baseline resolved. Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Chemical Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is used to identify and quantify achiral impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare the sample as described for the chiral HPLC analysis.

  • Analysis: Inject the sample and identify peaks corresponding to impurities. Quantification can be performed using an external standard or by area normalization, assuming a similar response factor for all components.

Structural Confirmation and Purity by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of D₂O.

  • Analysis: Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound. Purity can be estimated by comparing the integral of the analyte signals to those of a certified internal standard of known purity.

Common Impurities in Commercial this compound

The synthesis of this compound can lead to the formation of several process-related impurities. Being aware of these potential contaminants is crucial for a thorough quality assessment.

  • (S)-Enantiomer: The most common impurity, arising from incomplete stereocontrol during synthesis or racemization.

  • Starting Materials and Reagents: Unreacted precursors from the synthetic route.

  • Cyclic Lactam (Piperidin-2-one derivative): Formed through intramolecular cyclization.

  • Dimer: Can be formed through intermolecular condensation.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Visualizing the Workflow and Logical Relationships

To aid in understanding the process of purity evaluation, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter chiral_hplc Chiral HPLC filter->chiral_hplc rp_hplc RP-HPLC filter->rp_hplc nmr ¹H NMR filter->nmr ee_calc Calculate %e.e. chiral_hplc->ee_calc purity_calc Calculate % Purity rp_hplc->purity_calc structure_confirm Confirm Structure nmr->structure_confirm report Generate Report ee_calc->report purity_calc->report structure_confirm->report

Caption: Experimental workflow for purity analysis.

Purity_Assessment_Logic cluster_impurities Potential Impurities compound (R)-2-Amino-5- hydroxypentanoic acid enantiomeric_purity Enantiomeric Purity (R vs. S) compound->enantiomeric_purity chemical_purity Chemical Purity compound->chemical_purity structural_identity Structural Identity compound->structural_identity s_enantiomer (S)-Enantiomer enantiomeric_purity->s_enantiomer starting_materials Starting Materials chemical_purity->starting_materials side_products Side-Products (Lactam, Dimer) chemical_purity->side_products solvents Residual Solvents chemical_purity->solvents

Caption: Logical relationships in purity assessment.

By employing the detailed analytical protocols and being cognizant of potential impurities, researchers can confidently select and verify the purity of commercial this compound, ensuring the integrity and success of their research and drug development endeavors.

Isotopic Labeling of L-Pentahomoserine for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. The choice of an appropriate isotopic tracer is paramount for the accuracy and resolution of MFA. This guide provides a comparative analysis of a novel, hypothetical tracer, isotopically labeled L-Pentahomoserine, against established tracers for investigating the lysine biosynthesis pathway. While the experimental use of L-Pentahomoserine for MFA has not been documented in existing literature, its structural similarity to key intermediates in the lysine pathway suggests its potential as a targeted tracer. This guide explores this potential, offering a theoretical comparison to aid researchers in designing innovative metabolic flux studies.

Comparison of Isotopic Tracers for Lysine Biosynthesis MFA

The selection of an isotopic tracer is a critical step in designing an MFA experiment. The ideal tracer should be readily metabolized and incorporated into the pathway of interest, providing clear and interpretable labeling patterns in downstream metabolites.

TracerTheoretical AdvantagesTheoretical Disadvantages
[U-¹³C₅]L-Pentahomoserine (Hypothetical) High Specificity: As a close structural analog of α-aminoadipate, a key intermediate in the fungal lysine biosynthesis pathway, it could be more specifically channeled into this pathway, reducing labeling ambiguity from central carbon metabolism. Direct Pathway Probe: Its metabolism could provide a more direct measure of flux through the latter stages of the lysine biosynthesis pathway.Unknown Metabolism: The metabolic fate of L-Pentahomoserine in most organisms is not well-characterized. It may not be transported into the cell or may be metabolized through other pathways. Synthesis Complexity: The synthesis of uniformly labeled L-Pentahomoserine may be complex and costly. Potential for Metabolic Perturbation: Introducing a non-native metabolite could perturb the natural metabolic state of the organism.
[U-¹³C₆]Glucose Well-Established: Widely used and well-understood tracer for central carbon metabolism. Comprehensive Information: Provides labeling information for a wide range of metabolic pathways, including the precursors for lysine biosynthesis (aspartate and pyruvate). Commercially Available: Readily available from multiple suppliers.Label Scrambling: The ¹³C label from glucose becomes distributed throughout central metabolism, leading to complex labeling patterns in lysine that can be challenging to interpret. Indirect Measurement: Fluxes through the lysine pathway are inferred from the labeling patterns of its precursors, which can be influenced by fluxes in many other pathways.
[1,6-¹³C₂]Glucose Specific Labeling Patterns: Provides distinct labeling patterns that can help to resolve fluxes through the pentose phosphate pathway and glycolysis, which produce precursors for lysine. Reduced Complexity: The labeling patterns are simpler to analyze compared to uniformly labeled glucose.Less Information: Provides less comprehensive labeling information across the entire metabolic network compared to uniformly labeled glucose. Indirect Measurement: Similar to uniformly labeled glucose, it provides an indirect measure of lysine biosynthesis flux.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is crucial for understanding and designing MFA experiments.

Lysine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lysine_biosynthesis Lysine Biosynthesis (Diaminopimelate Pathway) cluster_pentahomoserine Hypothetical Tracer Input Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Aspartate Aspartate Pyruvate->Aspartate Pyruvate->Pyruvate_input Aspartate->Aspartate_input Dihydrodipicolinate Dihydrodipicolinate Aspartate_input->Dihydrodipicolinate Pyruvate_input->Dihydrodipicolinate Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate N-Succinyl-L-2-amino-6-oxopimelate N-Succinyl-L-2-amino-6-oxopimelate Tetrahydrodipicolinate->N-Succinyl-L-2-amino-6-oxopimelate N-Succinyl-LL-2,6-diaminopimelate N-Succinyl-LL-2,6-diaminopimelate N-Succinyl-L-2-amino-6-oxopimelate->N-Succinyl-LL-2,6-diaminopimelate LL-2,6-Diaminopimelate LL-2,6-Diaminopimelate N-Succinyl-LL-2,6-diaminopimelate->LL-2,6-Diaminopimelate meso-Diaminopimelate meso-Diaminopimelate LL-2,6-Diaminopimelate->meso-Diaminopimelate Lysine Lysine meso-Diaminopimelate->Lysine Isotopically_Labeled_L-Pentahomoserine Isotopically_Labeled_L-Pentahomoserine Isotopically_Labeled_L-Pentahomoserine->meso-Diaminopimelate Hypothetical Conversion

Caption: Lysine biosynthesis via the diaminopimelate pathway, with hypothetical entry of L-Pentahomoserine.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Tracer_Selection Tracer Selection (e.g., [U-13C]Glucose) Cell_Culture Cell Culture with Labeled Substrate Tracer_Selection->Cell_Culture Metabolite_Extraction Metabolite Extraction and Derivatization Cell_Culture->Metabolite_Extraction GC_MS_Analysis GC-MS or LC-MS/MS Analysis Metabolite_Extraction->GC_MS_Analysis Isotopomer_Analysis Mass Isotopomer Distribution Analysis GC_MS_Analysis->Isotopomer_Analysis Metabolic_Model Metabolic Network Model Construction Flux_Calculation Flux Calculation and Fitting Metabolic_Model->Flux_Calculation Isotopomer_Analysis->Flux_Calculation Statistical_Analysis Statistical Analysis and Validation Flux_Calculation->Statistical_Analysis

Caption: General experimental workflow for ¹³C-based metabolic flux analysis.

Experimental Protocols

General Protocol for ¹³C Metabolic Flux Analysis

This protocol outlines the key steps for performing a ¹³C-MFA experiment using a labeled glucose tracer.

  • Cell Culture and Labeling:

    • Culture cells in a chemically defined medium to ensure isotopic steady state.

    • Replace the unlabeled carbon source (e.g., glucose) with the desired ¹³C-labeled tracer (e.g., 99% [U-¹³C₆]glucose).

    • Continue the culture for a sufficient duration to achieve isotopic steady state in intracellular metabolites and proteinogenic amino acids (typically several cell doublings).

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by, for example, submerging culture samples in cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Sample Preparation for GC-MS Analysis:

    • Hydrolyze cell pellets to release proteinogenic amino acids.

    • Derivatize the amino acids to make them volatile for gas chromatography (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS Analysis:

    • Separate the derivatized amino acids using a gas chromatograph.

    • Detect and quantify the mass isotopomer distributions of the amino acid fragments using a mass spectrometer.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the measured mass isotopomer distributions to the model.

Hypothetical Synthesis of [U-¹³C₅]L-Pentahomoserine

While a specific protocol for the synthesis of isotopically labeled L-Pentahomoserine is not available in the literature, a plausible synthetic route can be adapted from established methods for amino acid synthesis. One potential approach is a multi-step synthesis starting from a commercially available ¹³C-labeled precursor.

  • Starting Material: [U-¹³C₄]1,4-Butanediol.

  • Step 1: Oxidation: Oxidation of one primary alcohol of [U-¹³C₄]1,4-butanediol to the corresponding aldehyde.

  • Step 2: Strecker Synthesis: Reaction of the ¹³C-labeled aldehyde with ¹³C-labeled cyanide (K¹³CN) and ammonia to form the corresponding α-aminonitrile.

  • Step 3: Hydrolysis: Acid hydrolysis of the α-aminonitrile to yield racemic [U-¹³C₅]Pentahomoserine.

  • Step 4: Resolution: Enzymatic or chiral chromatographic resolution to obtain the pure L-enantiomer.

Note: This is a theoretical synthetic pathway and would require significant optimization and characterization.

Conclusion

The use of isotopically labeled L-Pentahomoserine as a tracer for metabolic flux analysis of the lysine biosynthesis pathway is a novel and unexplored concept. While its application is currently hypothetical, this guide provides a framework for considering its potential advantages and challenges compared to established methods. Further research into the metabolism of L-Pentahomoserine and the development of efficient synthetic routes for its labeled forms are necessary to validate its utility as a specific and powerful tool for metabolic engineering and drug discovery. Researchers are encouraged to build upon the theoretical foundation presented here to design and execute innovative experiments that could provide new insights into amino acid metabolism.

Safety Operating Guide

Proper Disposal of (R)-2-Amino-5-hydroxypentanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Safety and Disposal Overview

This document provides detailed procedures for the safe handling and proper disposal of (R)-2-Amino-5-hydroxypentanoic acid. The primary guidance is to treat this compound as a chemical waste product and dispose of it through your institution's Environmental Health and Safety (EHS) program. Given the absence of a specific Safety Data Sheet (SDS) widely available for this compound, a cautious approach is mandatory.

I. Immediate Safety Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

In case of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After skin contact: Wash with plenty of soap and water.

  • If inhaled: Move person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

For any exposure, seek medical attention and show the chemical container or this document to the attending physician.

II. Disposal Procedure: A Step-by-Step Guide

The recommended disposal route for this compound is through your designated institutional EHS hazardous waste program.

Step 1: Waste Identification and Segregation

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name: "this compound". Do not use abbreviations.[1] The label should also include the date of waste generation, the principal investigator's name, and the laboratory location.[1]

  • Segregation: Store the waste in a designated, properly labeled container. Do not mix with other chemical wastes to avoid incompatible reactions.[2][3] Keep solid and liquid waste in separate containers.[3]

Step 2: Packaging for Disposal

  • Container Selection: Use a container that is compatible with the chemical. For solid this compound, a securely sealed plastic or glass bottle is appropriate.[1] Ensure the container is leak-proof.[3]

  • Container Filling: Do not overfill the waste container. Leave adequate headspace to allow for expansion.

Step 3: Arranging for Chemical Waste Pickup

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request form to the EHS office.[1]

  • Storage Pending Pickup: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic until it is collected by EHS personnel.

Disposal of Empty Containers:

  • A container that held this compound should be managed as chemical waste.

  • If the compound is determined to be acutely hazardous by your EHS office, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]

III. Alternative Disposal Considerations (Requires EHS Approval)

While not the primary recommendation, some institutions may permit sewer disposal for small quantities of non-hazardous, water-soluble amino acids.[6] However, you must obtain explicit approval from your institution's EHS department before proceeding with this option.

Conditions for Sewer Disposal (Subject to EHS Approval):

  • The substance must be confirmed as non-hazardous.

  • The material must be readily water-soluble.[6]

  • The quantity must be within the limits set by your institution (e.g., less than 1 kilogram for solids).[6]

  • The substance must not be a severe irritant or lachrymator, nor emit strong odors.[6]

  • It must not be harmful to aquatic life.[6]

If all conditions are met and approval is granted, the disposal should be done by flushing with a large volume of water (at least 20 parts water to 1 part of the chemical).[7]

IV. Quantitative Data Summary

ParameterGuidelineCitation
Sewer Disposal Limit (Solids) Typically limited to 1 kilogram per discharge, with EHS approval.[6]
Sewer Disposal Limit (Liquids) Typically limited to 5 gallons per discharge, with EHS approval.[6]
Empty Container Residue (Non-Acute) No more than 2.5 cm (1 inch) of residue or 3% by weight for containers less than 110 gallons.[2]
Neutralized pH for Sewer Disposal Between 5 and 9.[7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have (R)-2-Amino-5- hydroxypentanoic acid for disposal check_sds Does the container have a Safety Data Sheet (SDS)? start->check_sds consult_ehs Consult Institutional Environmental Health & Safety (EHS) check_sds->consult_ehs No check_sds->consult_ehs Yes, but disposal guidance is unclear is_hazardous Is the chemical classified as hazardous by EHS? consult_ehs->is_hazardous chemical_waste Dispose as Chemical Waste: - Label Container - Segregate Waste - Arrange EHS Pickup is_hazardous->chemical_waste Yes sewer_disposal_approved Is sewer disposal of small quantities approved by EHS? is_hazardous->sewer_disposal_approved No end End of Disposal Process chemical_waste->end sewer_disposal_approved->chemical_waste No sewer_disposal Sewer Disposal: - Ensure small quantity - Flush with ample water sewer_disposal_approved->sewer_disposal Yes sewer_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-2-Amino-5-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Amino-5-hydroxypentanoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2] This is based on the potential hazards of similar amino acid derivatives, which may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[5][6]
Face ShieldTo be worn over safety goggles when there is a significant risk of splashing.[5][7]
Hand Protection GlovesDisposable nitrile gloves are recommended for incidental contact.[5] Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing.[5][6]
Respiratory Respiratory MaskUse in a well-ventilated area. If dust formation is likely, a suitable dust mask should be worn.[3]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[5]

Experimental Protocol for Safe Handling

The following protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

2.2. Storage

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed when not in use.[9]

  • Store away from incompatible materials.

  • Follow any specific storage temperature recommendations from the supplier, which is often at room temperature for the solid form.[10]

2.3. Handling and Use

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[3][8]

  • Don all required PPE as listed in the table above before handling the compound.

  • Avoid direct contact with skin, eyes, and clothing.[9]

  • Measure and dispense the chemical carefully to minimize dust generation.

  • After handling, wash hands thoroughly with soap and water.[9]

2.4. Spill Response

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Ensure proper ventilation to disperse any airborne dust.

2.5. Disposal

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.[3]

  • Place waste in a clearly labeled, sealed container.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet B Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Dispense Chemical C->D E Perform Experiment D->E F Clean Work Area E->F Experiment Complete G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of laboratory chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.